Octylamine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
octan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFDTSRDEZEOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111-86-4 (Parent) | |
| Record name | 1-Octanamine, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7059725 | |
| Record name | Octylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142-95-0 | |
| Record name | Octylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanamine, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octylammonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-OCTANAMINE, HYDROCHLORIDE (1:1) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS6DR7E73I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Octylamine Hydrochloride: Chemical Properties and Structure
This guide provides a comprehensive technical overview of octylamine hydrochloride (CAS No. 142-95-0), a primary amine salt with significant applications in chemical synthesis and drug development.[1] Intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the core chemical and physical properties, structural characteristics, and spectroscopic profile of this compound. Furthermore, it outlines essential safety protocols and methodologies for its characterization.
Introduction: The Versatility of an Alkylammonium Salt
This compound is the hydrochloride salt of the primary aliphatic amine, octylamine.[2][3] Its structure, featuring a saturated eight-carbon chain, imparts amphiphilic properties that are crucial for its role as a versatile chemical intermediate.[1] This compound is instrumental in a variety of synthetic pathways, including the formation of more complex molecular architectures essential for modern pharmaceuticals.[1] The ability to function as a precursor in the synthesis of active pharmaceutical ingredients (APIs) underscores its importance in drug discovery and development, where it can contribute to enhanced efficacy and bioavailability of therapeutic agents.[1]
Chemical Structure and Identification
The chemical identity of this compound is well-established through its molecular formula, IUPAC name, and various registry numbers.
Molecular Structure
The structure consists of an octylammonium cation and a chloride anion. The positive charge is localized on the nitrogen atom of the protonated primary amine.
Caption: Molecular structure of this compound.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 142-95-0 | [2][4] |
| Molecular Formula | C8H20ClN | [2][4] |
| Molecular Weight | 165.70 g/mol | [2] |
| IUPAC Name | octan-1-amine;hydrochloride | [2] |
| Synonyms | n-Octylammonium chloride, OACl, 1-Aminooctane hydrochloride | [4] |
Physicochemical Properties
This compound presents as a white to almost white powder or crystalline solid.[4][5] Its physical and chemical characteristics are summarized below.
| Property | Value | Source |
| Melting Point | 198°C | [4][5] |
| Solubility | Soluble in water | [4][5] |
| Appearance | White to almost white powder to crystal | [4][5] |
| pKa of Parent Amine | 10.65 (at 25°C) | [6][7] |
The water solubility of this compound is a direct consequence of its ionic nature, which allows it to readily dissolve in polar solvents. The high melting point is indicative of the strong ionic interactions within its crystal lattice.
Spectroscopic Characterization
The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The ¹³C NMR spectrum provides a clear map of the carbon backbone of the octyl chain. Due to the molecule's symmetry, distinct signals are expected for each of the eight carbon atoms, with chemical shifts influenced by their proximity to the electron-withdrawing ammonium group.[8]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrations of the N-H bonds in the ammonium group and the C-H bonds of the alkyl chain.[2]
-
Key IR Absorptions:
-
N-H stretching: Strong, broad absorptions in the region of 3000-2800 cm⁻¹ are characteristic of the ammonium salt.
-
C-H stretching: Sharp peaks just below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the methylene and methyl groups.
-
N-H bending: A distinct band around 1600-1500 cm⁻¹ corresponds to the scissoring vibration of the -NH₃⁺ group.
-
Raman Spectroscopy
Raman spectroscopy complements IR data, providing information on the non-polar bonds within the molecule. The carbon-carbon backbone of the octyl chain gives rise to characteristic Raman signals.[2][8]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Sample Preparation for NMR Spectroscopy
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure complete dissolution, vortexing if necessary.
-
Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
Caption: Workflow for NMR sample preparation.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.[2]
Safety and Handling
This compound is classified as an irritant.[2] It is crucial to adhere to appropriate safety measures when handling this compound.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[9][10]
-
Skin Protection: Wear appropriate protective gloves and a lab coat or chemical apron.[9][10]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[9][10]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[4][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9][10]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[9][10]
Conclusion
This compound is a fundamental chemical building block with well-defined structural and physicochemical properties. Its characterization through standard spectroscopic methods is straightforward, providing a clear and unambiguous identification. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in research and development, particularly within the pharmaceutical industry where it serves as a key intermediate in the synthesis of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H20ClN | CID 67346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 142-95-0 [amp.chemicalbook.com]
- 5. This compound CAS#: 142-95-0 [m.chemicalbook.com]
- 6. Octylamine | 111-86-4 [chemicalbook.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound | CAS#:142-95-0 | Chemsrc [chemsrc.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Synthesis of Octylamine Hydrochloride from n-Octanol and Ammonia
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of octylamine hydrochloride, a valuable building block in pharmaceuticals and specialty chemicals. We will delve into the core chemistry of converting n-octanol to octylamine via catalytic reductive amination and its subsequent transformation into the hydrochloride salt. This document emphasizes not just the procedural steps but the underlying scientific principles, offering insights into reaction mechanisms, catalyst selection, process optimization, and safety protocols.
Introduction: The Significance of Octylamine and its Hydrochloride Salt
Octylamine, a primary aliphatic amine, serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its applications span from the production of agrochemicals and surfactants to its use as a corrosion inhibitor and an essential component in the synthesis of active pharmaceutical ingredients (APIs). The hydrochloride salt of octylamine is often preferred in pharmaceutical applications due to its increased stability, water solubility, and ease of handling compared to the free base. This guide will focus on a robust and industrially relevant synthetic route starting from the readily available precursor, n-octanol.
The Core Chemistry: Catalytic Reductive Amination of n-Octanol
The direct synthesis of primary amines from alcohols and ammonia is a highly atom-economical and environmentally benign process.[1] The most prevalent and efficient method for this transformation is catalytic reductive amination, also known as the "hydrogen-borrowing" or "hydrogen autotransfer" mechanism.[2][3] This elegant one-pot reaction avoids the need for pre-oxidizing the alcohol to an aldehyde, thus streamlining the synthetic process.[4]
The "Hydrogen-Borrowing" Mechanism
The reaction proceeds through a sequence of three key catalytic steps, as illustrated in the diagram below:[5][6]
-
Dehydrogenation: The alcohol (n-octanol) is first dehydrogenated on the catalyst surface to form the corresponding aldehyde (octanal) and two adsorbed hydrogen atoms. This is often the rate-determining step in the overall reaction.[2][7]
-
Condensation and Imine Formation: The in-situ generated aldehyde then reacts with ammonia in a condensation reaction to form an imine intermediate (octanimine), releasing a molecule of water.
-
Hydrogenation: Finally, the imine is hydrogenated by the "borrowed" hydrogen atoms on the catalyst surface to yield the primary amine (octylamine).
Caption: The "Hydrogen-Borrowing" mechanism for the synthesis of octylamine from n-octanol.
Catalyst Selection: The Heart of the Reaction
The choice of catalyst is paramount for achieving high conversion and selectivity towards the desired primary amine. The ideal catalyst should possess both excellent dehydrogenation and hydrogenation capabilities.
-
Nickel-Based Catalysts: Nickel catalysts, particularly Raney® Nickel, are widely used in industrial settings due to their high activity, robustness, and cost-effectiveness.[8][9][10] They exhibit excellent performance in the amination of alcohols.[11] Supported nickel catalysts, such as Ni on alumina or silica-alumina, also demonstrate high efficacy.[3]
-
Cobalt and Noble Metal Catalysts: Cobalt-based catalysts, sometimes promoted with other metals like silver, have also been shown to be effective for the amination of n-octanol.[7][12] While noble metal catalysts based on ruthenium and palladium can be highly active, their higher cost often limits their large-scale industrial application.[1][13]
A significant challenge in this synthesis is the potential for over-alkylation, where the newly formed octylamine, being more nucleophilic than ammonia, reacts with octanal to form the secondary amine, dioctylamine.[14] High selectivity for the primary amine can be achieved by using a large excess of ammonia.[7]
Experimental Guide: Synthesis and Purification of this compound
This section provides a detailed, step-by-step protocol for the synthesis of octylamine and its subsequent conversion to this compound.
Synthesis of n-Octylamine via Catalytic Reductive Amination
This procedure is adapted from established methods for the catalytic amination of alcohols.[15][16]
Experimental Workflow:
Caption: A streamlined workflow for the synthesis and purification of this compound.
Materials and Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
-
n-Octanol (reagent grade)
-
Anhydrous ammonia
-
Hydrogen gas
-
Raney® Nickel (activated, slurry in water)
-
Ethanol (anhydrous)
-
Diatomaceous earth (for filtration)
-
Standard laboratory glassware for filtration and distillation.
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approximately 5% by weight of n-octanol) with anhydrous ethanol to remove water.
-
Reactor Charging: Charge the high-pressure autoclave with n-octanol and the washed Raney® Nickel catalyst. Seal the reactor.
-
Inerting and Pressurization: Purge the reactor several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to approximately 1 MPa.
-
Reaction Execution: Begin stirring and heat the reactor to the desired temperature (typically 140-180°C).[15] Introduce anhydrous ammonia, maintaining a molar ratio of ammonia to n-octanol of at least 6:1.[16] Maintain the reaction pressure between 1-2 MPa. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by gas chromatography.
-
Work-up: Once the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with ethanol. Filter the mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be kept wet with a solvent like ethanol at all times.
-
Purification: The crude octylamine is purified by fractional distillation under reduced pressure to remove the solvent and any high-boiling impurities like dioctylamine.
Table 1: Typical Reaction Parameters for n-Octanol Amination
| Parameter | Typical Range | Rationale |
| Temperature | 120 - 250 °C[15] | Higher temperatures increase reaction rate but may lead to side reactions. |
| Pressure | 0.5 - 2 MPa[15] | Sufficient pressure is needed to maintain reactants in the liquid phase and ensure adequate hydrogen concentration. |
| n-Octanol:Ammonia Molar Ratio | 1:4 to 1:10[15] | A large excess of ammonia favors the formation of the primary amine over the secondary amine. |
| Catalyst Loading | 1-5 wt% of n-octanol | A sufficient amount of catalyst is required for a reasonable reaction rate. |
Synthesis and Purification of this compound
Materials and Equipment:
-
Purified n-octylamine
-
Concentrated hydrochloric acid
-
Anhydrous diethyl ether or ethyl acetate
-
Acetonitrile (for washing)
-
Standard laboratory glassware (beakers, flasks, filtration apparatus)
-
Ice bath
Procedure:
-
Dissolution: Dissolve the purified n-octylamine in a suitable solvent like anhydrous diethyl ether in an Erlenmeyer flask.
-
Acidification: While stirring the solution in an ice bath, slowly add a slight molar excess of concentrated hydrochloric acid dropwise. A white precipitate of this compound will form.[17]
-
Precipitation and Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.[17]
-
Washing and Drying: Wash the filter cake with cold acetonitrile to remove any unreacted starting materials and excess HCl.[17] Dry the purified this compound in a vacuum oven at a low temperature to a constant weight. The product should be a white crystalline solid.[18]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of a primary amine salt like this compound will show a broad, intense N-H stretching envelope between 3200 and 2800 cm⁻¹.[19] Asymmetric and symmetric N-H bending vibrations are expected in the 1625-1500 cm⁻¹ region.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the carbon adjacent to the nitrogen will be deshielded and appear as a multiplet. The N-H protons of the ammonium salt will appear as a broad signal.[20]
-
¹³C NMR: The carbon atom bonded to the nitrogen will be deshielded compared to the other aliphatic carbons in the chain.[21][22]
-
-
Melting Point: The melting point of the synthesized product should be sharp and consistent with the literature value (approximately 198°C).[18]
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
n-Octanol: Flammable liquid and can cause skin and eye irritation.
-
Ammonia: Corrosive and toxic gas.[23] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn.[24][25]
-
Hydrogen: Extremely flammable gas that forms explosive mixtures with air.[26] All equipment must be properly grounded, and sources of ignition must be eliminated.
-
Raney® Nickel: Highly pyrophoric when dry. It must be handled as a slurry and kept wet at all times.
-
High-Pressure Operations: The use of a high-pressure autoclave requires proper training and adherence to established safety procedures for high-pressure reactions. The reactor should be regularly inspected and pressure-tested.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and perform a thorough risk assessment of the experimental procedure.[26][27]
Conclusion
The synthesis of this compound from n-octanol and ammonia via catalytic reductive amination is a robust and efficient method. By understanding the underlying "hydrogen-borrowing" mechanism and carefully selecting the catalyst and reaction conditions, high yields and selectivities of the desired primary amine can be achieved. Subsequent conversion to the hydrochloride salt provides a stable and easy-to-handle product suitable for a variety of applications in research and development. Adherence to strict safety protocols is essential when working with the hazardous materials involved in this synthesis. This guide provides the foundational knowledge and a practical framework for the successful synthesis of this important chemical intermediate.
References
- 1. US8889865B2 - Process for preparing amines from alcohols and ammonia - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Nickel- and cobalt-based heterogeneous catalytic systems for selective primary amination of alcohol with ammonia - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. shokubai.org [shokubai.org]
- 13. researchgate.net [researchgate.net]
- 14. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. CN103664633A - Synthetic method of n-octylamine - Google Patents [patents.google.com]
- 16. Page loading... [guidechem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. labproinc.com [labproinc.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. This compound | C8H20ClN | CID 67346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. spectrabase.com [spectrabase.com]
- 23. quora.com [quora.com]
- 24. CCOHS: Ammonia [ccohs.ca]
- 25. gdscorp.com [gdscorp.com]
- 26. airgas.com [airgas.com]
- 27. msds-al.co.uk [msds-al.co.uk]
An In-depth Technical Guide to n-Octylammonium Chloride (CAS 142-95-0): Properties, Hazards, and Applications
Introduction to n-Octylammonium Chloride
n-Octylammonium chloride, identified by the CAS number 142-95-0, is an organic ammonium salt with the chemical formula C8H20ClN.[1] It typically presents as a white to off-white crystalline powder.[2][3] This compound belongs to the class of primary alkylammonium halides and is noted for its utility in materials science, particularly as a precursor in the fabrication of perovskite opto-electronic systems.[2][3] Its structure, featuring a hydrophobic octyl chain and a hydrophilic ammonium chloride head, imparts surfactant-like properties, making it soluble in water and various organic solvents.[4] This guide provides a comprehensive overview of its chemical and physical properties, associated hazards, and key applications for researchers and professionals in drug development and materials science.
Physicochemical Properties of n-Octylammonium Chloride
A summary of the key physicochemical properties of n-Octylammonium chloride is presented in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.
| Property | Value | Source(s) |
| CAS Number | 142-95-0 | [1] |
| Molecular Formula | C8H20ClN | [1] |
| Molecular Weight | 165.70 g/mol | [2][3] |
| Appearance | White to almost white powder or crystals | [2][3] |
| Melting Point | 198 °C (decomposes) | [5] |
| Solubility | Soluble in water | [4] |
| Synonyms | Octylamine hydrochloride, n-Octylammonium chloride, OACl | [2] |
Hazards and Toxicological Profile
The primary hazards associated with n-Octylammonium chloride are skin and eye irritation.[6] While comprehensive toxicological data is not extensively available, the existing safety data sheets and GHS classifications provide a clear indication of its irritant nature.[4][6]
GHS Hazard Classification
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
Source(s):[6]
Toxicological Summary
Environmental Hazards
As a quaternary ammonium compound, n-Octylammonium chloride may pose a risk to aquatic life, a common concern for this class of chemicals.[4] Quaternary ammonium compounds can act as surfactants and may have antimicrobial properties, suggesting that their release into the environment should be minimized to prevent adverse effects on aquatic ecosystems.[4]
Risk Assessment and Safe Handling Workflow
A systematic approach to risk assessment is paramount when working with n-Octylammonium chloride. The following diagram illustrates a logical workflow for evaluating and mitigating risks.
Caption: A logical workflow for the risk assessment and safe handling of n-Octylammonium chloride.
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is essential to minimize the risk of exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.[4]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[4]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[4]
Handling and Storage Protocol
-
Ventilation: Always handle n-Octylammonium chloride in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid Dust Formation: Take care to minimize the generation of dust during handling and weighing.[4]
-
Grounding: For larger quantities, ensure proper grounding to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Hygiene: Wash hands thoroughly after handling.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Spill: In case of a spill, wear appropriate PPE, contain the spill, and collect the material using an inert absorbent. Dispose of the waste in accordance with local, state, and federal regulations.[4]
Applications in Research and Development
The primary application of n-Octylammonium chloride is in the field of materials science, specifically as a precursor in the synthesis of perovskite materials for optoelectronic devices.[2][3]
Perovskite Solar Cells
n-Octylammonium chloride is used as a source of the organic cation in the formation of hybrid organic-inorganic perovskite structures.[8] These perovskite materials are of significant interest for next-generation solar cells due to their high power conversion efficiencies and low manufacturing costs.[8] The n-octylammonium cation can influence the crystal structure and stability of the perovskite film, which are critical parameters for device performance and longevity.[8]
The causality behind its use lies in the ability of the long-chain alkylammonium cation to form two-dimensional or quasi-two-dimensional perovskite structures. These structures can act as passivating layers on top of the three-dimensional perovskite, reducing defects at the surface and grain boundaries.[8] This passivation leads to improved charge carrier lifetimes and reduced non-radiative recombination, ultimately enhancing the efficiency and stability of the solar cell.[8][9]
Conclusion
n-Octylammonium chloride (CAS 142-95-0) is a valuable chemical precursor in the burgeoning field of perovskite optoelectronics. While it presents moderate hazards, primarily as a skin and eye irritant, these risks can be effectively managed through the implementation of robust safety protocols, including the use of appropriate personal protective equipment and engineering controls. A thorough understanding of its properties and hazards is crucial for researchers and professionals to ensure its safe and effective use in advancing materials science and technology. Further research into its detailed toxicological and environmental profile is warranted to provide a more complete understanding of its potential impacts.
References
- 1. lumtec.com.tw [lumtec.com.tw]
- 2. n-Octylammonium Chloride | CAS 142-95-0 [greatcellsolarmaterials.com]
- 3. Persistence, bioaccumulation and inherent toxicity - Canada.ca [canada.ca]
- 4. CAS 142-95-0: Octylammoniumchlorid | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 142-95-0 Name: Octylammonium chloride [xixisys.com]
- 7. This compound | CAS#:142-95-0 | Chemsrc [chemsrc.com]
- 8. mdpi.com [mdpi.com]
- 9. Universal Surface Passivation of Organic-Inorganic Halide Perovskite Films by Tetraoctylammonium Chloride for High-Performance and Stable Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Workhorse: A Technical Guide to the Applications of Octylamine Hydrochloride in Organic Synthesis
In the vast and intricate world of organic synthesis, certain reagents, while not always in the spotlight, form the very bedrock of transformative chemical reactions. Octylamine hydrochloride, a simple yet remarkably versatile compound, is one such workhorse. This guide provides an in-depth exploration of its fundamental applications, moving beyond mere procedural descriptions to elucidate the underlying principles that govern its utility. For the discerning researcher, scientist, and drug development professional, understanding the "why" behind the "how" is paramount for innovation and problem-solving. This document is structured to provide that deeper insight, grounded in established scientific literature and practical application.
The Chemical Persona of this compound: More Than Just a Simple Salt
At its core, this compound (C₈H₁₇NH₂·HCl) is the salt formed from the neutralization of the primary amine, octylamine, with hydrochloric acid.[1][2] This seemingly straightforward transformation imbues the molecule with properties that are distinct from its free-base form, significantly broadening its applicability in synthetic chemistry.
Key Physicochemical Properties:
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₈H₂₀ClN | Provides the basic structural information.[1] |
| Molecular Weight | 165.71 g/mol | Essential for stoichiometric calculations in reaction setups.[2] |
| Appearance | White to off-white crystalline powder | Indicates purity and aids in handling.[3] |
| Melting Point | ~198 °C | A high melting point suggests stability at elevated reaction temperatures.[3] |
| Solubility | Soluble in water | This property is crucial for its application in aqueous-organic biphasic systems.[4] |
The presence of the ammonium salt functionality makes this compound a source of the octylammonium cation and chloride anion in solution. The long, eight-carbon alkyl chain imparts significant lipophilicity, creating an amphiphilic character that is central to many of its applications.
As a Precursor in Nucleophilic Reactions: The Foundation of Molecular Construction
The primary amine group in octylamine is a potent nucleophile, readily participating in a variety of bond-forming reactions.[5] While the hydrochloride salt itself is less nucleophilic due to the protonation of the amine, it serves as a stable, easy-to-handle precursor that can be converted to the free amine in situ or in a prior step by treatment with a base.
N-Alkylation and the Challenge of Overalkylation
A fundamental application of primary amines is their reaction with alkyl halides to form secondary amines. However, this reaction is often plagued by a lack of selectivity, leading to the formation of tertiary amines and even quaternary ammonium salts.[6]
Reaction Scheme: R-X + C₈H₁₇NH₂ → R-NH-C₈H₁₇ + HX R-NH-C₈H₁₇ + R-X → R₂N-C₈H₁₇ + HX
For instance, the reaction of 1-bromooctane with an excess of ammonia yields only about 45% octylamine, with a significant portion forming dioctylamine.[7] To circumvent this, strategies such as using a large excess of the primary amine or employing alternative synthetic routes like the Gabriel synthesis or the use of azide ions are often necessary to achieve selective mono-alkylation.[6][7]
Synthesis of Schiff Bases: Versatile Imine Intermediates
The condensation of primary amines with aldehydes or ketones to form Schiff bases (imines) is a cornerstone of organic synthesis.[8][9] These imines are valuable intermediates for the synthesis of various nitrogen-containing compounds, including secondary amines (via reduction) and heterocyclic systems.[10][11]
Generalized Reaction Mechanism:
The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine.[9] The reaction is often catalyzed by acid.[12]
Caption: Generalized mechanism for Schiff base formation.
Experimental Protocol: Synthesis of an N-octyl Schiff Base
-
Reactant Preparation: Dissolve 10 mmol of the desired aldehyde in 50 mL of ethanol in a round-bottom flask.
-
Amine Addition: To a separate solution of 10 mmol of this compound in 20 mL of ethanol, add an equimolar amount of a suitable base (e.g., triethylamine) to liberate the free amine.
-
Reaction: Add the octylamine solution to the aldehyde solution with stirring. Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.
Surface Modification and Nanoparticle Synthesis: Harnessing Amphiphilicity
The dual nature of octylamine, possessing a hydrophilic amine head and a hydrophobic octyl tail, makes it an excellent surface-modifying agent. This is particularly evident in the field of nanotechnology, where it is widely used as a capping and stabilizing agent for nanoparticles.[13]
Capping and Stabilizing Nanoparticles
During the synthesis of nanoparticles, octylamine can adsorb onto the particle surface.[13] The amine group coordinates with the metal atoms, while the long alkyl chains extend into the solvent, providing a steric barrier that prevents particle aggregation and controls their growth. This results in the formation of monodisperse nanoparticles with enhanced stability.[13][14]
Caption: Octylamine as a capping agent for nanoparticles.
In some syntheses, octylamine can also act as a reducing agent, for example, in the preparation of silver nanoparticles from silver nitrate.[15][16] This dual role simplifies the reaction setup by eliminating the need for a separate reducing agent.[15]
Modifying Material Surfaces
The amphiphilic nature of octylamine is also exploited to modify the surface properties of various materials. For instance, octylamine-modified cellulose nanocrystals have been used to stabilize Pickering emulsions for applications in self-healing composite coatings.[17] The hydrophobic octyl chains alter the hydrophilicity of the cellulose surface, enabling it to effectively stabilize oil-in-water emulsions.
Phase Transfer Catalysis: Bridging the Immiscible
Many organic reactions involve reactants that are soluble in immiscible phases, such as an aqueous phase and an organic phase. The reaction rates in such systems are often very slow due to the limited interfacial area where the reactants can meet. Phase transfer catalysis (PTC) is a powerful technique that overcomes this limitation by using a phase transfer agent to shuttle a reactant from one phase to another.[18]
While quaternary ammonium salts like tetra-n-butylammonium bromide are classic phase transfer catalysts, primary amine hydrochlorides can also play a role in PTC systems, often as precursors to the active catalytic species. The in-situ formation of a quaternary ammonium salt or the amine itself acting as a carrier can facilitate the transfer of anions from the aqueous to the organic phase.[19] The principle relies on the formation of an ion pair between the lipophilic cation and the anion to be transferred, which is then soluble in the organic phase.[18]
In the Realm of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts in organic synthesis.[20][21] Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components.[20][21]
This compound, as an ammonium salt, can serve as a hydrogen bond acceptor in the formation of DESs.[22] By combining it with a suitable hydrogen bond donor (e.g., urea, glycerol), a DES can be formed. These novel solvent systems offer unique properties such as low volatility, high thermal stability, and tunable solvent properties, making them attractive alternatives to traditional volatile organic compounds.[21]
Conclusion: A Testament to Versatility
From its fundamental role as a nucleophilic precursor in the construction of complex molecules to its more nuanced applications in surface science, nanotechnology, and green chemistry, this compound demonstrates a remarkable versatility. Its simple structure belies a rich and varied chemical utility that is driven by the interplay of its primary amine functionality and the lipophilic character of its octyl chain. For the synthetic chemist, a thorough understanding of these properties and their applications is not merely academic; it is a practical tool for designing more efficient, selective, and innovative synthetic strategies. The continued exploration of this seemingly basic building block will undoubtedly unveil even more of its potential in the ever-evolving landscape of organic synthesis.
References
- 1. This compound | C8H20ClN | CID 67346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-Octylamine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | 142-95-0 [amp.chemicalbook.com]
- 4. primaryinfo.com [primaryinfo.com]
- 5. nbinno.com [nbinno.com]
- 6. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. chemijournal.com [chemijournal.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
- 12. ijacskros.com [ijacskros.com]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 19. nbinno.com [nbinno.com]
- 20. An Overview on the Role of Ionic Liquids and Deep Eutectic Solvents in Oral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemistryjournal.net [chemistryjournal.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to Octylamine Hydrochloride: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octylamine hydrochloride is a primary amine salt that serves as a versatile compound in various scientific domains, including organic synthesis, materials science, and pharmacology. Its amphiphilic nature, stemming from an eight-carbon alkyl chain and a hydrophilic ammonium headgroup, dictates its utility as a surfactant, catalyst, and precursor for more complex molecules. This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, its applications in research and drug development, and detailed protocols for its handling and use.
Core Physicochemical Properties
A thorough understanding of the molecular characteristics of this compound is paramount for its effective application. These properties are summarized in the table below and are foundational to its reactivity, solubility, and overall behavior in experimental systems.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₂₀ClN | [1][2][3] |
| Molecular Weight | 165.70 g/mol | [1] |
| CAS Number | 142-95-0 | [1][4] |
| Appearance | White to almost white crystalline powder | [5][6] |
| Melting Point | 198 °C | [2][7][8] |
| IUPAC Name | octan-1-amine;hydrochloride | [1] |
| Synonyms | n-Octylammonium chloride, OACl | [4] |
The molecular weight of a compound is a critical parameter in experimental science, essential for accurate molar concentration calculations in solution preparation. The molecular weight of this compound is derived from the sum of the atomic weights of its constituent atoms: eight carbon atoms, twenty hydrogen atoms, one chlorine atom, and one nitrogen atom.[1]
The chemical formula, C₈H₂₀ClN, details the elemental composition of one molecule of this compound.[1][2][3] This formula is derived from the parent compound, octylamine (C₈H₁₉N)[9], which is protonated by hydrochloric acid (HCl)[1]. The hydrochloride salt formation enhances the compound's stability and water solubility compared to its free base form.
Chemical Structure and Formation
The formation of this compound from its parent amine is a straightforward acid-base reaction. This process is crucial for understanding its chemical behavior and handling.
Caption: Formation of this compound via Protonation.
Applications in Research and Drug Development
The unique properties of this compound lend it to a variety of applications in the scientific field.
-
Organic Synthesis: It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The primary amine group is a key functional handle for various chemical transformations.
-
Micelle Formation: As an amphiphilic molecule, it can form micelles in aqueous solutions. This property is exploited in drug delivery systems to encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability.
-
Material Science: this compound is used as a surface-modifying agent and a templating agent in the synthesis of nanomaterials.
Experimental Protocol: Preparation of a Standard Solution
Accurate solution preparation is fundamental to reproducible experimental results. The following protocol outlines the steps for preparing a standard aqueous solution of this compound.
Objective: To prepare a 100 mL of a 10 mM this compound solution.
Materials:
-
This compound (CAS: 142-95-0)
-
Deionized water
-
Volumetric flask (100 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) = 165.70 g/mol [1]
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Volume (V) = 100 mL = 0.100 L
-
Mass (m) = C x MW x V = 0.010 mol/L x 165.70 g/mol x 0.100 L = 0.1657 g
-
-
Weigh the this compound:
-
Place a piece of weighing paper on the analytical balance and tare it.
-
Carefully weigh out approximately 0.1657 g of this compound onto the weighing paper.
-
-
Dissolve the compound:
-
Transfer the weighed this compound into the 100 mL volumetric flask.
-
Add approximately 70-80 mL of deionized water to the flask.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is completely dissolved.
-
-
Bring to final volume:
-
Once dissolved, carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this compound.[10]
-
It is classified as an irritant, causing skin and eye irritation.[5][10]
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5]
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[5][10]
Workflow for Solution Preparation
The following diagram illustrates the logical flow of the experimental protocol for preparing a standard solution of this compound.
Caption: Workflow for Preparing a Standard Solution.
Conclusion
This compound is a compound with well-defined physicochemical properties that make it a valuable tool for researchers and scientists in various disciplines. Its molecular weight of 165.70 g/mol and chemical formula of C₈H₂₀ClN are fundamental to its use in quantitative scientific research.[1] Adherence to proper handling and safety protocols is essential for its safe and effective application in the laboratory. This guide serves as a foundational resource for professionals working with this versatile chemical.
References
- 1. This compound | C8H20ClN | CID 67346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 142-95-0 [chemicalbook.com]
- 3. n-Octylamine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. n-Octylamine Hydrochloride1g | ResBioAgro [resbioagro.com]
- 7. This compound | 142-95-0 [amp.chemicalbook.com]
- 8. This compound CAS#: 142-95-0 [m.chemicalbook.com]
- 9. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note: One-Pot Synthesis of Silver Nanoparticles Using Octylamine as a Bifunctional Reagent
Introduction: The Advantage of a Bifunctional Reagent
Silver nanoparticles (AgNPs) are at the forefront of nanomaterials research due to their unique optical, catalytic, and antimicrobial properties.[1] These characteristics make them invaluable in fields ranging from biomedical applications, such as antibacterial coatings and drug delivery, to printed electronics and optical sensors.[2][1][3] The synthesis of stable, well-dispersed AgNPs is paramount, and this is typically achieved by reducing a silver salt in the presence of a stabilizing or "capping" agent.[4] Capping agents are crucial as they adsorb to the nanoparticle surface, preventing the aggregation that would otherwise lead to loss of their nano-scale properties.[5]
This application note details a facile and reproducible one-pot protocol for synthesizing silver nanoparticles where octylamine serves a dual role: it acts as both the reducing agent and the capping agent.[6][7] This approach simplifies the reaction system by eliminating the need for an additional, potentially interfering, reducing agent like sodium borohydride.[6][8] The primary amine group of octylamine is capable of reducing silver ions (Ag⁺) to metallic silver (Ag⁰), while the long alkyl chain provides a robust steric barrier, ensuring the colloidal stability of the resulting nanoparticles.[6][9] This protocol is designed for researchers and professionals seeking a reliable method to produce organic-phase-soluble silver nanoparticles for downstream applications.
Mechanism: Reduction and Steric Stabilization
The formation of octylamine-capped silver nanoparticles is a coordinated process involving reduction, nucleation, and surface stabilization. The key to this one-pot synthesis lies in the bifunctional nature of octylamine.
-
Complexation and Reduction: Initially, the lone pair of electrons on the nitrogen atom of the octylamine's primary amine group coordinates with the silver ions (Ag⁺) from the precursor (e.g., AgNO₃). Upon heating, an electron transfer occurs from the amine to the complexed Ag⁺ ion, reducing it to a zero-valent silver atom (Ag⁰).[6] This process is a key advantage, as octylamine itself drives the nanoparticle formation.[7]
-
Nucleation and Growth: As Ag⁰ atoms are generated in the solution, they reach a supersaturation point and begin to aggregate, forming small clusters or nuclei. These nuclei then act as seeds for further growth, as more Ag⁰ atoms deposit onto their surface, leading to the formation of larger nanoparticles.
-
Capping and Stabilization: Concurrently with nucleation and growth, octylamine molecules adsorb onto the surface of the nascent nanoparticles.[9] The amine headgroup forms a bond with the silver surface, while the hydrophobic 8-carbon alkyl chains extend outwards into the nonpolar solvent (e.g., toluene). This surface layer of alkyl chains creates a physical, steric barrier that prevents the nanoparticles from approaching each other and aggregating, thus ensuring a stable colloidal suspension.[10]
Caption: Proposed mechanism for the formation of octylamine-capped AgNPs.
Experimental Protocol
This protocol describes a common method for synthesizing octylamine-capped silver nanoparticles in an organic solvent.[6][7]
Materials and Equipment
| Reagents & Consumables | Equipment |
| Silver nitrate (AgNO₃, ≥99%) | 50 mL three-neck round-bottom flask |
| Octylamine (C₈H₁₇NH₂, 99%) | Condenser |
| Toluene (anhydrous, 99.8%) | Heating mantle with magnetic stirrer |
| Methanol (ACS grade) | Magnetic stir bar |
| Deionized water | Thermometer or thermocouple |
| Syringes and needles | Centrifuge and centrifuge tubes |
| Glass vials for storage | Nitrogen or Argon gas inlet (optional) |
Safety Precautions:
-
Conduct the synthesis in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Silver nitrate is corrosive and will stain skin and surfaces. Toluene is flammable and toxic. Handle with care.
Synthesis Workflow
Caption: Experimental workflow for the one-pot synthesis of AgNPs.
Step-by-Step Procedure
-
Setup: Assemble a 50 mL three-neck round-bottom flask with a condenser and a magnetic stir bar. If desired, an inert atmosphere can be maintained by attaching a nitrogen or argon line.
-
Reagent Addition: To the flask, add:
-
25 mL of toluene.
-
17 mg of silver nitrate (AgNO₃) to achieve a final concentration of approximately 4 mM.
-
0.2 mL of octylamine.[7]
-
-
Reaction:
-
Monitoring: Within approximately 30 minutes, the initially colorless solution should turn a pale yellow, indicating the formation of silver nanoparticles.[7] The reaction can be allowed to proceed for several hours, but prolonged heating (e.g., over 6 hours) may lead to particle aggregation or instability, sometimes causing the color to fade.[6]
-
Cooling and Precipitation:
-
After the desired reaction time (e.g., 2-3 hours), turn off the heat and allow the flask to cool to room temperature.
-
To isolate the nanoparticles, add methanol (an anti-solvent) to the colloidal solution until the solution becomes turbid, indicating the precipitation of the octylamine-capped AgNPs.[7] Typically, a 1:1 or 1:2 volume ratio of colloid to methanol is sufficient.
-
-
Isolation and Washing:
-
Transfer the turbid solution to centrifuge tubes.
-
Centrifuge the mixture (e.g., at 8000 rpm for 15 minutes). A dark pellet of AgNPs should form at the bottom.
-
Carefully decant the supernatant.
-
To wash the nanoparticles, re-disperse the pellet in a small amount of toluene and repeat the precipitation and centrifugation steps with methanol. This removes excess octylamine and other reaction byproducts.
-
-
Storage: The final, washed AgNP pellet can be re-dispersed in an organic solvent like toluene or hexane for storage as a colloidal suspension, or it can be dried under vacuum to obtain a powder.[8]
Characterization and Validation
Successful synthesis should be validated using standard nanoparticle characterization techniques.
| Technique | Purpose | Expected Result |
| UV-Visible Spectroscopy | To confirm the formation of AgNPs via Surface Plasmon Resonance (SPR). | A distinct absorption peak between 390-420 nm is the characteristic signature of AgNPs.[8] The peak's position and sharpness indicate particle size and dispersity. |
| Transmission Electron Microscopy (TEM) | To determine particle size, morphology, and size distribution. | Images should reveal discrete, roughly spherical nanoparticles. Statistical analysis of multiple images will provide the average particle size and distribution.[6] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the octylamine capping agent on the AgNP surface. | The spectrum of the purified AgNPs should show characteristic peaks for C-H stretching (from the alkyl chain) and N-H bending, confirming the presence of octylamine.[6] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic capping agent on the nanoparticle surface. | A weight loss step corresponding to the thermal decomposition of the octylamine layer will be observed upon heating, allowing for calculation of the organic content.[6] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Solution does not change color | Ineffective reduction (e.g., temperature too low). | Ensure the reaction temperature reaches and is maintained at 100°C. Check the purity of the octylamine, as it is the reducing agent. |
| Solution turns grey/black quickly | Rapid aggregation of nanoparticles. | The concentration of AgNO₃ may be too high, or the stirring is insufficient. Ensure vigorous stirring. Consider slightly decreasing the precursor concentration. |
| Difficulty precipitating nanoparticles | Particles are very small or well-stabilized. | Add more anti-solvent (methanol).[8] Alternatively, increase the centrifugation speed or duration. For very small particles, a higher g-force may be required.[8] |
| Final product is an aggregate/not dispersible | Incomplete capping or ineffective washing. | Ensure sufficient octylamine is present during the reaction. The washing step is critical; insufficient washing can leave ionic byproducts that promote aggregation upon drying. |
References
- 1. shop.nanografi.com [shop.nanografi.com]
- 2. Properties and Applications of Silver Nanoparticles - CD Bioparticles [cd-bioparticles.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. worldscientific.com [worldscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
Application Notes and Protocols: The Strategic Use of Octylamine Hydrochloride in Transition Metal Catalysis
Introduction: Unlocking the Potential of Primary Alkylamines in Catalysis
In the landscape of modern synthetic chemistry, transition metal catalysis stands as a cornerstone for the construction of complex molecular architectures.[1][2] The efficiency and selectivity of these catalytic systems are profoundly influenced by the choice of ligands, which modulate the electronic and steric properties of the metal center.[3][4] Among the diverse array of available ligands, primary alkylamines have emerged as cost-effective and versatile additives, capable of acting as both ligands and bases.[5] Their lability and sufficient donor capacity can be advantageous in facilitating key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[5]
Octylamine, a simple eight-carbon primary amine, exemplifies this class of ligands. It has found utility not only in homogeneous catalysis but also as a crucial capping and stabilizing agent in the synthesis of catalytically active metal nanoparticles, preventing their agglomeration and influencing their reactivity.[6][7]
This guide focuses on the practical application of Octylamine Hydrochloride (C₈H₁₇NH₃⁺Cl⁻) , a stable, solid form of octylamine. While the hydrochloride salt is not itself a neutral ligand, its use is advantageous due to its ease of handling and storage compared to the free amine. The core principle of its application lies in the in situ deprotonation with a suitable base to liberate the free octylamine, which then participates in the catalytic system. This document provides detailed insights and protocols for researchers, scientists, and drug development professionals on leveraging this compound in key catalytic transformations.
Application Note 1: Octylamine as a Dynamic Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Principle of Action
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), the coordination of ligands to the palladium center is critical for catalyst stability and reactivity.[8][9] Primary alkylamines like octylamine can serve as simple, monodentate L-type ligands. While they do not possess the strong π-accepting properties of phosphine ligands, their σ-donating character can influence the electron density at the metal center.
The labile nature of the Pd-amine bond is a key feature. This dynamic coordination allows for facile substrate and reagent access to the catalytic center, which can prevent catalyst poisoning and promote high turnover numbers.[5] In some systems, particularly with nickel, primary amines have been shown to be bifunctional, acting as both a ligand and a base to facilitate the deprotonation of a nucleophile.[1][5] When using this compound, an external base is required to first generate the active octylamine ligand before it can participate in the catalytic cycle as depicted below.
Visualization: The Role of Octylamine in a Generic Catalytic Cycle
Caption: A generic palladium-catalyzed cross-coupling cycle illustrating the coordination of the octylamine ligand (L).
Protocol 1: In Situ Generation of Octylamine for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a representative procedure for the cross-coupling of an aryl bromide with an arylboronic acid, using octylamine generated in situ from its hydrochloride salt as a ligand for the palladium catalyst.
Causality and Experimental Design
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precursor that is reduced in situ to the active Pd(0) species.
-
Base Selection: A dual-base system is implicitly used. A strong base like potassium carbonate (K₂CO₃) is required for the transmetalation step of the Suzuki coupling. This base is also sufficient to deprotonate the octylammonium chloride to generate the free octylamine ligand. At least two equivalents of the base are needed: one for the Suzuki cycle and one to neutralize the HCl from the octylamine salt. An excess is used to ensure both processes proceed efficiently.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen for its ability to dissolve the various inorganic and organic components of the reaction. A mixture with water can often accelerate Suzuki couplings.
-
Inert Atmosphere: Palladium(0) species are sensitive to oxidation by air. Therefore, the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.
Step-by-Step Methodology
-
Reagent Preparation: Ensure all reagents are of appropriate purity. The aryl bromide, arylboronic acid, and this compound should be stored in a desiccator prior to use. The solvent should be anhydrous.
Reagent Molar Eq. Mol. Wt. ( g/mol ) Sample Amount (1 mmol scale) Aryl Bromide 1.0 - 1.0 mmol Arylboronic Acid 1.2 - 1.2 mmol Pd(OAc)₂ 0.02 224.50 4.5 mg This compound 0.08 165.70 13.3 mg K₂CO₃ (anhydrous) 3.0 138.21 414.6 mg DMF / H₂O (4:1) - - 5 mL -
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), this compound (0.08 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the DMF/H₂O solvent mixture (5 mL) via syringe under the inert atmosphere.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the aryl bromide is complete (typically 4-12 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure biaryl product.
-
Self-Validating System & Troubleshooting
-
Expected Outcome: Successful coupling should result in a new spot on the TLC plate with a different Rf value than the starting aryl bromide. LC-MS analysis of an aliquot should show a major peak corresponding to the mass of the expected product.
-
Troubleshooting: If the reaction stalls (incomplete conversion), potential issues could be catalyst deactivation or insufficient base. Adding a fresh portion of the catalyst or base may restart the reaction. If decomposition is observed, the reaction temperature may be too high for the specific substrates.
Application Note 2: Octylamine as a Nanoparticle Stabilizer for Heterogeneous Catalysis
Principle of Action
The use of primary alkylamines as capping agents is a well-established strategy for synthesizing stable and monodisperse metal nanoparticles.[6] The lone pair of electrons on the nitrogen atom of octylamine coordinates to the surface of the metal nanoparticle, and the hydrophobic octyl chains provide a steric barrier that prevents the particles from aggregating. This stabilization is crucial for maintaining a high surface area and, consequently, high catalytic activity. The length of the alkyl chain can influence the particle size and the accessibility of the catalytic surface.
Visualization: Octylamine-Capped Nanoparticle
Caption: Octylamine molecules coordinating to the surface of a metal nanoparticle, providing steric stabilization.
Protocol 2: Synthesis of Octylamine-Stabilized Palladium Nanoparticles (PdNPs)
This protocol outlines the synthesis of PdNPs via the chemical reduction of a palladium salt in the presence of octylamine generated in situ from this compound.
Step-by-Step Methodology
-
Reagent Preparation:
| Reagent | Molar Eq. | Mol. Wt. ( g/mol ) | Sample Amount (0.5 mmol scale) |
| Palladium(II) Chloride (PdCl₂) | 1.0 | 177.33 | 88.7 mg |
| This compound | 4.0 | 165.70 | 331.4 mg |
| Sodium Hydroxide (NaOH) | 4.0 | 40.00 | 80.0 mg |
| Sodium Borohydride (NaBH₄) | 5.0 | 37.83 | 94.6 mg |
| Ethanol (anhydrous) | - | - | 50 mL |
| Toluene | - | - | 50 mL |
-
Reaction Setup & Execution:
-
In a round-bottom flask, dissolve PdCl₂ (0.5 mmol) and this compound (2.0 mmol) in 50 mL of ethanol. The solution may require gentle heating to fully dissolve the PdCl₂.
-
In a separate beaker, dissolve NaOH (2.0 mmol) in 10 mL of ethanol. Add this solution dropwise to the palladium solution while stirring vigorously. This neutralizes the this compound to form free octylamine.
-
Transfer the resulting mixture to a separatory funnel containing 50 mL of toluene. Shake vigorously. The palladium-octylamine complex will transfer to the organic (toluene) phase. Separate and collect the toluene layer.
-
Cool the toluene solution in an ice bath.
-
Prepare a fresh, cold solution of NaBH₄ (2.5 mmol) in 10 mL of ethanol. Add this reducing solution dropwise to the stirred toluene solution over 10 minutes.
-
A color change to dark brown or black indicates the formation of PdNPs.
-
Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
-
Isolation and Purification:
-
Add 50 mL of ethanol to the reaction mixture to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the PdNPs. Decant the supernatant.
-
Resuspend the nanoparticles in a small amount of toluene and repeat the precipitation and centrifugation process with ethanol twice more to remove excess amine and reaction byproducts.
-
Dry the final product under vacuum.
-
Characterization and Catalytic Use
-
Characterization: The synthesized PdNPs should be characterized by Transmission Electron Microscopy (TEM) to determine their size, size distribution, and morphology. X-ray Diffraction (XRD) can be used to confirm the crystalline structure (e.g., face-centered cubic for palladium).
-
Catalytic Application: The resulting octylamine-capped PdNPs can be employed as a quasi-heterogeneous catalyst for reactions such as olefin hydrogenation or C-C coupling reactions, offering the potential for catalyst recovery and reuse.
References
- 1. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 9. nobelprize.org [nobelprize.org]
Application Note & Protocol: Enhancing Perovskite Nanocrystal Performance via Octylamine Hydrochloride Ligand Exchange
Introduction: The Critical Role of Surface Chemistry in Perovskite Quantum Dot Performance
All-inorganic cesium lead halide perovskite quantum dots (PQDs), such as CsPbBr₃, have garnered significant attention for their exceptional optoelectronic properties, including high photoluminescence quantum yields (PLQY), narrow emission bandwidths, and tunable emission across the visible spectrum.[1][2] These attributes make them highly promising materials for next-generation applications in displays, lighting, and photovoltaics. However, the performance and long-term stability of PQDs are intrinsically linked to their surface chemistry.[1][2][3]
As-synthesized PQDs are typically capped with long-chain organic ligands like oleic acid and oleylamine. While essential for colloidal stability during synthesis, these bulky, insulating ligands can hinder charge transport and create surface defects, ultimately limiting device performance.[1] Ligand exchange is a critical post-synthetic modification strategy to replace these native ligands with shorter, more functional molecules that can passivate surface defects, improve charge injection/extraction, and enhance overall stability.[4]
This application note provides a detailed experimental protocol for the solution-phase ligand exchange of CsPbBr₃ nanocrystals using octylamine hydrochloride (OAmHCl). We will delve into the scientific rationale behind the choice of this ligand, the step-by-step procedure, and the expected outcomes, offering researchers a robust method to improve the quality and performance of their perovskite nanocrystals. Alkylammonium halides, such as OAmHCl, are effective for surface passivation, with the ammonium group interacting with the perovskite lattice and the halide helping to reduce surface defects.[5][6]
Mechanism of this compound Ligand Exchange
The ligand exchange process involves the displacement of the original oleic acid and oleylamine ligands from the surface of the CsPbBr₃ nanocrystals by this compound. The native ligands are dynamically bound to the nanocrystal surface, making them susceptible to replacement by ligands with a stronger binding affinity or those present in high concentration.[7]
The octylammonium cation (CH₃(CH₂)₇NH₃⁺) from OAmHCl is believed to bind to the bromide-rich sites on the perovskite surface, passivating surface trap states and improving the electronic properties of the nanocrystals. The shorter octyl chain, compared to the oleyl group, reduces the insulating barrier between nanocrystals, which is advantageous for applications requiring efficient charge transport. The chloride ion from OAmHCl can also play a crucial role in passivating halide vacancy defects on the nanocrystal surface, further enhancing photoluminescence and stability.[5]
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the synthesis of CsPbBr₃ nanocrystals followed by the this compound ligand exchange and purification.
Materials and Equipment
Materials
| Material | Purity | Vendor (Example) | Notes |
| Cesium carbonate (Cs₂CO₃) | 99.9% | Sigma-Aldrich | |
| Lead(II) bromide (PbBr₂) | 99.999% | Sigma-Aldrich | |
| Oleic acid (OA) | 90% | Sigma-Aldrich | |
| Oleylamine (OAm) | 80-90% | Sigma-Aldrich | |
| 1-Octadecene (ODE) | 90% | Sigma-Aldrich | |
| This compound (OAmHCl) | ≥98% | Sigma-Aldrich | |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Methyl acetate | Anhydrous, ≥99.5% | Sigma-Aldrich | Used for initial purification. |
| Ethyl acetate | Anhydrous, ≥99.8% | Sigma-Aldrich | Used for post-exchange purification. |
Equipment
-
Three-neck round-bottom flask (50 mL)
-
Heating mantle with temperature controller and thermocouple
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Centrifuge
-
UV-Vis spectrophotometer
-
Photoluminescence (PL) spectrometer
-
Transmission Electron Microscope (TEM)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Protocol
Part 1: Synthesis of Oleic Acid/Oleylamine-Capped CsPbBr₃ Nanocrystals
This protocol is adapted from standard hot-injection methods.
-
Preparation of Cs-oleate precursor:
-
In a 50 mL three-neck flask, combine Cs₂CO₃ (0.407 g, 1.25 mmol), oleic acid (1.25 mL), and 1-octadecene (20 mL).
-
Heat the mixture to 120°C under vacuum for 1 hour to remove water and oxygen.
-
Switch to an inert atmosphere (Ar or N₂) and heat to 150°C until the Cs₂CO₃ has fully reacted and the solution is clear.
-
Cool the Cs-oleate precursor to room temperature for later use.
-
-
Synthesis of CsPbBr₃ Nanocrystals:
-
In a 50 mL three-neck flask, combine PbBr₂ (0.188 g, 0.51 mmol) and 1-octadecene (5 mL).
-
Heat to 120°C under vacuum for 30 minutes.
-
Under an inert atmosphere, inject oleic acid (0.5 mL) and oleylamine (0.5 mL) into the flask.
-
Continue heating to 160°C. Once the PbBr₂ has completely dissolved and the solution is clear, swiftly inject the pre-synthesized Cs-oleate precursor (0.4 mL).
-
Immediately after injection, cool the reaction flask in an ice-water bath.
-
-
Purification of As-Synthesized Nanocrystals:
-
Transfer the crude nanocrystal solution to a centrifuge tube.
-
Add methyl acetate (1:1 volume ratio to the crude solution) to precipitate the nanocrystals.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanocrystal pellet in toluene (5 mL).
-
Repeat the precipitation and centrifugation steps once more to ensure removal of excess unreacted precursors and ligands.
-
Finally, re-disperse the purified CsPbBr₃ nanocrystals in 5 mL of toluene for the ligand exchange reaction.
-
Part 2: Ligand Exchange with this compound
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in toluene. A typical concentration is 10 mg/mL. Gentle heating or sonication may be required to fully dissolve the OAmHCl.
-
-
Ligand Exchange Reaction:
-
In a vial, take 1 mL of the purified CsPbBr₃ nanocrystal solution in toluene.
-
While stirring, add the this compound solution dropwise. The optimal amount of OAmHCl solution will depend on the concentration of the nanocrystals and the desired degree of ligand exchange. A good starting point is a 10:1 molar ratio of OAmHCl to nanocrystals.
-
Continue to stir the mixture at room temperature for 1-2 hours.
-
-
Purification of OAmHCl-Capped Nanocrystals:
-
After the reaction, add ethyl acetate (1:1 volume ratio) as an anti-solvent to precipitate the OAmHCl-capped nanocrystals.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Discard the supernatant, which contains the displaced oleic acid and oleylamine ligands.
-
Re-disperse the pellet in a minimal amount of a nonpolar solvent like toluene or hexane.
-
Repeat the precipitation and centrifugation step one more time to ensure the removal of any remaining original ligands and excess OAmHCl.
-
The final product is a solution of CsPbBr₃ nanocrystals capped with this compound.
-
Characterization and Expected Results
Successful ligand exchange can be confirmed through a variety of characterization techniques:
| Parameter | Technique | Pre-Ligand Exchange (OA/OAm) | Post-Ligand Exchange (OAmHCl) |
| Solubility | Visual Inspection | Soluble in nonpolar solvents (toluene, hexane) | May show reduced solubility in purely nonpolar solvents, but improved dispersibility in slightly more polar solvents. |
| Optical Properties | UV-Vis & PL Spectroscopy | Strong green emission (~515-520 nm) | Slight blue or red shift in emission peak possible. PLQY should be maintained or enhanced. |
| Morphology | TEM | Well-dispersed cubic nanocrystals | Nanocrystals should retain their morphology and size. |
| Surface Chemistry | ¹H NMR Spectroscopy | Peaks corresponding to oleyl chains (~0.8-5.4 ppm) | Disappearance or significant reduction of oleyl peaks, and appearance of new peaks corresponding to the octyl chain of octylamine. |
Mechanism Visualization
The following diagram illustrates the proposed binding of this compound to the surface of a CsPbBr₃ nanocrystal, displacing the original oleic acid and oleylamine ligands.
Troubleshooting and Key Considerations
-
Nanocrystal Aggregation: If aggregation occurs after ligand exchange, it may indicate an incomplete exchange or the use of an inappropriate solvent for the new ligand shell. Ensure the OAmHCl is fully dissolved and consider using a slightly more polar solvent for redispersion.
-
Low PLQY: A significant drop in PLQY could suggest the introduction of surface defects during the exchange process. Ensure all solvents are anhydrous and the reaction is carried out under an inert atmosphere. The amount of OAmHCl may need to be optimized.
-
Incomplete Ligand Exchange: If NMR analysis shows significant residual oleic acid and oleylamine, increase the reaction time, temperature (e.g., to 40-50°C), or the concentration of the OAmHCl solution.
Conclusion
This application note provides a comprehensive guide for performing a ligand exchange reaction on CsPbBr₃ perovskite nanocrystals using this compound. By replacing the native long-chain ligands, researchers can effectively modify the surface of the nanocrystals to enhance their photoluminescence and improve their suitability for various optoelectronic applications. The provided protocol, coupled with the scientific rationale and characterization guidelines, serves as a valuable resource for scientists and engineers working to unlock the full potential of perovskite quantum dots.
References
- 1. mdpi.com [mdpi.com]
- 2. Surface Ligands for Perovskite Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Universal Surface Passivation of Organic-Inorganic Halide Perovskite Films by Tetraoctylammonium Chloride for High-Performance and Stable Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation [mdpi.com]
- 5. Quantifying the Thermodynamics of Ligand Binding to CsPbBr3 Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Chloride in Vertical Growth of Low-Dimensional Ruddlesden-Popper Perovskites for Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
The Role and Application of Octylamine in the Colloidal Synthesis of Quantum Dots
An Application Guide
Abstract: Quantum dots (QDs) are semiconductor nanocrystals that exhibit size-dependent optical and electronic properties, making them integral to fields ranging from display technologies and solar cells to biomedical imaging.[1][2] The quality, stability, and performance of these nanocrystals are critically dependent on the surface-passivating ligands used during their synthesis.[3] This guide provides a detailed examination of octylamine, a short-chain primary amine, and its application as a key surface-capping agent and reaction mediator in the colloidal synthesis of high-quality quantum dots. We will explore its mechanistic role, provide field-proven protocols for the synthesis of perovskite and cadmium selenide (CdSe) QDs, and offer insights into experimental optimization. This document is intended for researchers, chemists, and materials scientists engaged in nanotechnology and drug development.
Part 1: The Mechanistic Role of Octylamine in Quantum Dot Synthesis
The synthesis of monodisperse quantum dots relies on a controlled balance between the nucleation and growth phases of the nanocrystals.[3] Organic ligands present in the reaction vessel play a pivotal role in mediating this process. Octylamine (C₈H₁₇NH₂), a primary alkylamine, is a versatile and effective ligand for this purpose.
Causality Behind Ligand Choice: Why Octylamine?
Octylamine functions primarily as a dynamic capping agent and a solvent. Its molecular structure is amphiphilic, consisting of two key components that dictate its function:
-
The Amine Headgroup (-NH₂): This polar headgroup has a strong affinity for the metal atoms on the surface of the nascent quantum dot. It forms coordinative bonds with under-coordinated surface metal sites (e.g., Cd²⁺, Pb²⁺), passivating surface trap states that would otherwise quench photoluminescence.[4][5] This passivation is crucial for achieving high photoluminescence quantum yields (PLQY).[6] Furthermore, the amine can form complexes with metal precursors in the solution, which helps to control their reactivity and the rate of monomer addition to the growing nanocrystals.[4]
-
The Octyl Alkyl Chain (C₈H₁₇-): This non-polar hydrocarbon tail provides steric hindrance, creating a protective barrier around each quantum dot. This barrier prevents the nanocrystals from aggregating and fusing, which is essential for maintaining a stable colloidal dispersion and achieving a narrow size distribution.[7]
Note on Octylamine Hydrochloride: While this guide focuses on octylamine (the free amine), it is important to address its hydrochloride salt. In the high-temperature, non-polar organic solvents (e.g., octadecene) typical for colloidal QD synthesis, the free amine is almost exclusively used.[8] this compound, being a salt, has poor solubility in these solvents. However, the protonated form of an amine can be relevant in specific contexts, such as in aqueous phase transfer procedures or when used to form specific precursor complexes in situ. For the synthetic protocols discussed herein, the neutral form, octylamine, is the required reagent.
Comparison with Long-Chain Amines (e.g., Oleylamine)
The choice of alkylamine chain length significantly impacts the final properties of the synthesized nanocrystals.[6]
| Property | Octylamine (Short Chain, C8) | Oleylamine (Long Chain, C18, Unsaturated) | Rationale |
| Steric Hindrance | Moderate | High | Longer alkyl chains provide a more effective steric barrier, which can lead to smaller, more monodisperse nanocrystals by better restricting crystal growth.[6] |
| Binding Dynamics | More dynamic binding/unbinding | More stable binding | Shorter chains are less sterically bulky, allowing for faster ligand exchange on the nanocrystal surface. This can influence growth kinetics and final particle shape. |
| Reaction Temperature | Suitable for lower-temperature syntheses | Often used in high-temperature syntheses | The boiling point of octylamine (~175 °C) is lower than that of oleylamine (~350 °C), influencing the choice of solvent and reaction temperature. |
| Crystal Morphology | Can produce monodisperse nanocrystals without large particle formation.[9] | Excellent for producing small, highly monodisperse nanocrystals. The C=C bond can also influence stabilization.[6] | The specific interaction between the ligand and crystal facets dictates the final morphology. |
Octylamine is particularly effective in low-temperature colloidal syntheses, where it can produce monodisperse methylamine lead bromide (MAPbBr₃) perovskite QDs without the co-formation of undesirable large particles.[9]
Figure 1: Mechanism of Octylamine in Quantum Dot Stabilization.
Part 2: Experimental Protocols
The following protocols are detailed, field-proven methods for synthesizing high-quality quantum dots using octylamine. All operations should be performed in a fume hood using standard air-free techniques (Schlenk line).
Protocol 1: Low-Temperature Synthesis of Monodisperse MAPbBr₃ Perovskite QDs
This protocol is adapted from studies demonstrating the effectiveness of short-chain octylamine in producing monodisperse perovskite quantum dots (PQDs) with high photoluminescence.[9]
Experimental Rationale: The combination of oleic acid and a short-chain amine (octylamine) at low temperatures allows for controlled crystallization, preventing the formation of bulk perovskite particles and yielding uniform quantum dots.
Materials and Reagents
| Reagent | Formula | Purity | Amount | Supplier (Example) |
| Lead(II) bromide | PbBr₂ | 99.999% | 0.2 mmol, 73.4 mg | Sigma-Aldrich |
| Methylammonium bromide | CH₃NH₃Br | >98% | 0.2 mmol, 22.4 mg | Sigma-Aldrich |
| Octylamine | C₈H₁₇NH₂ | 99% | 0.5 mL | Sigma-Aldrich |
| Oleic Acid | C₁₈H₃₄O₂ | 90% (Technical) | 0.5 mL | Sigma-Aldrich |
| N,N-Dimethylformamide | DMF | Anhydrous, 99.8% | 5 mL | Sigma-Aldrich |
| Toluene | C₇H₈ | Anhydrous, 99.8% | 10 mL | Sigma-Aldrich |
Step-by-Step Methodology
-
Precursor Preparation:
-
In a 20 mL vial, dissolve PbBr₂ (0.2 mmol) and CH₃NH₃Br (0.2 mmol) in 5 mL of DMF.
-
Add octylamine (0.5 mL) and oleic acid (0.5 mL) to the solution.
-
Cap the vial and sonicate for 10-15 minutes until a clear, transparent precursor solution is formed. This is Solution A.
-
-
Reaction Setup:
-
In a 50 mL three-neck flask equipped with a magnetic stir bar and a thermometer, add 10 mL of anhydrous toluene.
-
Heat the toluene to the desired reaction temperature (e.g., 60 °C) under a nitrogen atmosphere while stirring vigorously.
-
-
Hot Injection:
-
Using a syringe, rapidly inject 1 mL of the precursor solution (Solution A) into the hot toluene.
-
An immediate color change to a bright green-yellow should be observed, indicating the formation of MAPbBr₃ PQDs.
-
-
Reaction and Quenching:
-
Allow the reaction to proceed for 5-10 seconds. The reaction time is critical for size control.
-
Quench the reaction by placing the flask into an ice-water bath to rapidly cool it to room temperature.
-
-
Purification:
-
Transfer the crude solution to a centrifuge tube.
-
Add ethyl acetate (1:1 volume ratio to the crude solution) to precipitate the PQDs.
-
Centrifuge at 8000 rpm for 10 minutes. Discard the supernatant.
-
Re-disperse the green precipitate in a minimal amount of toluene or hexane.
-
Expected Results: The resulting colloidal solution should exhibit bright green photoluminescence under UV light (365 nm). UV-Vis absorption and photoluminescence spectroscopy can be used to confirm the optical properties and estimate the size of the quantum dots.
Protocol 2: Synthesis of CdSe Nanocrystal Quantum Dots
This protocol describes a low-temperature synthesis of CdSe quantum dots where octylamine is used as a primary ligand and solvent component.[8]
Experimental Rationale: This "heat-up" method avoids the rapid injection of highly reactive precursors at high temperatures. Instead, all precursors are mixed at a lower temperature, and the system is slowly heated. Octylamine helps to control the reactivity of the cadmium precursor and stabilize the growing nanocrystals.
Materials and Reagents
| Reagent | Formula | Purity | Amount | Supplier (Example) |
| Cadmium acetate dihydrate | Cd(OAc)₂·2H₂O | 98% | 0.1 mmol, 26.6 mg | Sigma-Aldrich |
| Selenium powder | Se | 99.99% | 1.0 mmol, 79 mg | Sigma-Aldrich |
| Oleic Acid | C₁₈H₃₄O₂ | 90% (Technical) | 0.6 mL | Sigma-Aldrich |
| Trioctylphosphine | TOP | 97% | 8 mL | Sigma-Aldrich |
| Octylamine | C₈H₁₇NH₂ | 99% | 5 mL | Sigma-Aldrich |
| 1-Octadecene | ODE | 90% (Technical) | 10 mL | Sigma-Aldrich |
Step-by-Step Methodology
-
Selenium Precursor (TOPSe):
-
In a glovebox, dissolve selenium powder (1.0 mmol) in trioctylphosphine (8 mL). This may require gentle heating and stirring. This is Solution B.
-
-
Cadmium Precursor & Reaction Setup:
-
In a 50 mL three-neck flask, combine cadmium acetate dihydrate (0.1 mmol), oleic acid (0.6 mL), octylamine (5 mL), and 1-octadecene (10 mL).
-
Attach the flask to a Schlenk line, and insert a magnetic stir bar and a thermocouple.
-
Heat the mixture to 120 °C under vacuum for 30 minutes to form the Cd-oleate complex and remove water.
-
Switch the atmosphere to nitrogen.
-
-
Nucleation and Growth:
-
At 120 °C, inject 1 mL of the TOPSe solution (Solution B) into the flask.
-
Raise the temperature to the desired growth temperature (e.g., 130 °C).[8]
-
The growth of the CdSe QDs can be monitored by taking small aliquots over time and measuring their UV-Vis absorption spectra. The first excitonic peak will red-shift as the particles grow.
-
-
Termination and Purification:
-
Once the desired size is reached (as indicated by the absorption spectrum), remove the heating mantle and allow the flask to cool to room temperature.
-
Add toluene (10 mL) to the crude solution.
-
Precipitate the CdSe QDs by adding an excess of acetone or methanol.
-
Centrifuge the mixture at 6000 rpm for 10 minutes. Discard the supernatant.
-
Re-disperse the colored precipitate in a non-polar solvent like toluene or hexane for storage.
-
Figure 2: General Experimental Workflow for Quantum Dot Synthesis.
Part 3: Optimization and Troubleshooting
The final properties of the synthesized quantum dots are highly sensitive to reaction parameters.
Key Optimization Parameters:
-
Amine/Precursor Ratio: The molar ratio of octylamine to the metal precursor is a critical parameter. A higher concentration of amine generally leads to better surface passivation and can result in smaller, more monodisperse nanocrystals by stabilizing the nuclei and slowing growth rates.[10]
-
Reaction Temperature: Temperature directly affects the kinetics of monomer formation and nanocrystal growth. For perovskite QDs, temperature can be adjusted to tune the emission color.[9] For CdSe, higher temperatures generally lead to faster growth and larger QDs.[8]
-
Growth Time: For syntheses where growth is not self-limiting, the reaction time is the most direct way to control the final size of the quantum dots. Monitoring the reaction via absorption spectroscopy is essential for reproducible results.
Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Photoluminescence | - Incomplete surface passivation.- Presence of oxygen or water.- Non-optimal reaction temperature. | - Increase the octylamine-to-metal precursor ratio.- Ensure rigorous air-free techniques and use of anhydrous solvents.- Systematically vary the synthesis temperature. |
| Wide Size Distribution (Polydispersity) | - Poor separation of nucleation and growth phases.- Ostwald ripening. | - Adjust injection speed/temperature for hot-injection methods.- Increase the ligand concentration to better stabilize initial nuclei.- Shorten the overall reaction time. |
| Precipitation/Aggregation | - Insufficient ligand coverage.- Inappropriate solvent for re-dispersion. | - Increase the amount of octylamine used in the synthesis.- Ensure the purification and re-dispersion solvents are compatible (e.g., re-disperse in non-polar solvents like toluene/hexane). |
| No Reaction / No QD Formation | - Precursor inactivity.- Temperature too low. | - Verify the purity and reactivity of precursors.- Ensure the reaction temperature is sufficient for precursor decomposition and monomer formation. |
Conclusion
Octylamine is a highly effective and versatile primary amine for the colloidal synthesis of quantum dots. Its role as a short-chain capping agent allows for excellent control over nanocrystal growth, particularly in low-temperature syntheses of materials like perovskites and CdSe. By carefully tuning the reaction parameters, including temperature and ligand concentration, researchers can leverage octylamine to produce monodisperse quantum dots with high photoluminescence quantum yields, suitable for a wide array of advanced applications.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Strongly-confined colloidal lead-halide perovskite quantum dots: from synthesis to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. The 2023 Nobel Prize in Chemistry: Quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Colloidal III–V quantum dots: a synthetic perspective - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05234B [pubs.rsc.org]
Introduction: Understanding Octylamine Hydrochloride as a Micelle-Forming Agent
An Application Guide to Micelle Formation Using Octylamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This compound (C₈H₁₉N·HCl) is a cationic surfactant of significant interest in chemical and pharmaceutical research.[1] Structurally, it is an amphiphilic molecule, possessing a dual nature that is key to its function.[2] The molecule consists of a long, non-polar octyl (C₈H₁₇) hydrocarbon chain, which is hydrophobic ("water-hating"), and a polar, positively charged ammonium head group (-NH₃⁺), which is hydrophilic ("water-loving"). This unique architecture drives its self-assembly in aqueous solutions to form organized colloidal structures known as micelles.
These micelles are thermodynamically stable aggregates that have found extensive applications, from enhancing the solubility of poorly water-soluble drugs for improved delivery to acting as nanoreactors for the synthesis of advanced materials.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, protocols, and applications of this compound in micelle formation.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₉N·HCl | [5] |
| Molecular Weight | 165.70 g/mol | [6] |
| Appearance | White to almost white crystalline powder | [5][7] |
| Melting Point | ~198 °C | [8] |
| Solubility | Soluble in water | [8] |
| Classification | Cationic Surfactant | [2] |
Core Principle: The Phenomenon of Micellization
The formation of micelles is a spontaneous process that occurs when the concentration of a surfactant in a solution reaches a critical threshold known as the Critical Micelle Concentration (CMC) .[9] Below the CMC, this compound molecules exist primarily as individual monomers dispersed in the solution. As monomers, they tend to accumulate at interfaces (e.g., the air-water interface), where they orient themselves to minimize unfavorable interactions between their hydrophobic tails and the water molecules, thereby reducing the surface tension of the solution.[10]
Once the surfactant concentration increases to the CMC, the interface becomes saturated with monomers. To further minimize the system's free energy, the monomers begin to self-assemble in the bulk of the solution. They aggregate into spherical structures where the hydrophobic octyl tails are sequestered in a non-polar core, shielded from the aqueous environment, while the hydrophilic ammonium head groups form a positively charged outer shell, or corona, that interacts favorably with the surrounding water molecules.[2] This process is a dynamic equilibrium, with monomers constantly exchanging between the micelles and the bulk solution.
References
- 1. specialchem.com [specialchem.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | C8H20ClN | CID 67346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound CAS#: 142-95-0 [m.chemicalbook.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. muser-my.com [muser-my.com]
Application Notes and Protocols for the Surface Functionalization of Nanoparticles with Octylammonium Chloride
Abstract
Surface functionalization of nanoparticles is a critical process for tailoring their physicochemical properties and enhancing their performance in various applications, particularly in drug delivery and bio-imaging. This guide provides a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles using octylammonium chloride. As a cationic surfactant, octylammonium chloride imparts a positive surface charge and a hydrophobic alkyl chain, which can significantly influence nanoparticle stability, cellular interactions, and drug loading capacity. This document will delve into the underlying mechanisms of this functionalization, provide step-by-step experimental procedures, detail characterization methods, and discuss the implications for drug development.
Introduction: The Rationale for Octylammonium Chloride Functionalization
The surface chemistry of nanoparticles dictates their interaction with biological systems. Unmodified nanoparticles often suffer from poor colloidal stability in physiological media, leading to aggregation and rapid clearance by the mononuclear phagocyte system. Surface functionalization addresses these challenges by creating a stabilizing layer that can also introduce new functionalities.
Octylammonium chloride (OAC) is a quaternary ammonium salt that acts as a cationic surfactant. Its structure consists of a positively charged ammonium head group and an eight-carbon alkyl tail. This amphiphilic nature makes it an effective capping and stabilizing agent. The primary motivations for using OAC in nanoparticle functionalization include:
-
Enhanced Colloidal Stability: The positively charged ammonium headgroups create electrostatic repulsion between nanoparticles, preventing aggregation.[1]
-
Improved Cellular Uptake: The positive surface charge can facilitate interactions with negatively charged cell membranes, potentially enhancing cellular internalization.
-
Hydrophobicity Modulation: The octyl chains introduce a hydrophobic character to the nanoparticle surface, which can be advantageous for encapsulating hydrophobic drugs.
-
Control of Nanoparticle Growth: During synthesis, alkylamines like OAC can influence the nucleation and growth kinetics, allowing for control over nanoparticle size and morphology.[2]
This guide will focus on a post-synthesis functionalization approach, where pre-synthesized nanoparticles are coated with octylammonium chloride.
Mechanism of Surface Interaction
The functionalization of nanoparticle surfaces with octylammonium chloride is primarily governed by electrostatic interactions. For many types of nanoparticles synthesized in aqueous media, such as gold or silver nanoparticles, the surface often carries a negative charge. The positively charged ammonium headgroup of OAC is electrostatically attracted to this negatively charged surface, forming a stabilizing layer.
The hydrophobic octyl tails can then either extend into the surrounding solvent or interact with each other, potentially forming a bilayer-like structure on the nanoparticle surface, especially at higher surfactant concentrations.[2] This combination of electrostatic and steric stabilization is a powerful method for preventing nanoparticle agglomeration.
Experimental Section
This section provides detailed protocols for the synthesis of octylammonium chloride and its subsequent use in the surface functionalization of gold nanoparticles as a model system.
Materials and Equipment
Materials:
-
Octylamine (≥99.0%)
-
Hydrochloric acid (12 M)
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (99.5%)
-
Dialysis tubing (MWCO 10 kDa)
Equipment:
-
Round-bottom flasks
-
Condenser
-
Stirring hot plate
-
Magnetic stir bars
-
pH meter
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Centrifuge
Protocol 1: Synthesis of Octylammonium Chloride (OAC)
This protocol describes the acid-base reaction to form octylammonium chloride from octylamine.
-
In a 100 mL round-bottom flask placed in an ice bath, add 50 mL of DI water.
-
Slowly add a stoichiometric equivalent of octylamine to the chilled water with vigorous stirring.
-
While keeping the solution cool, slowly add a molar equivalent of 12 M hydrochloric acid dropwise. Monitor the pH of the solution; the final pH should be approximately neutral. The reaction is exothermic, so slow addition is crucial.
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature while stirring for an additional hour.
-
The resulting aqueous solution of octylammonium chloride can be used directly or the salt can be isolated by removing the water via rotary evaporation.
Protocol 2: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)
This protocol outlines the widely used Turkevich method for synthesizing gold nanoparticles, which will serve as the core for functionalization.[3]
-
Rinse all glassware thoroughly with aqua regia (3:1 HCl:HNO₃) and then with copious amounts of DI water.
-
In a 250 mL round-bottom flask, bring 100 mL of a 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring.
-
Rapidly inject 10 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution will undergo a color change from pale yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15 minutes, then remove from heat and allow to cool to room temperature with continuous stirring.
Protocol 3: Surface Functionalization of AuNPs with OAC
This protocol details the ligand exchange process to replace the citrate cap with OAC.
-
To the 110 mL of the prepared citrate-capped AuNP solution, add 10 mL of the synthesized octylammonium chloride solution (adjust concentration as needed, typically starting with a 10 mM solution).
-
Stir the mixture at room temperature for 24 hours to allow for complete ligand exchange.
-
To purify the OAC-functionalized AuNPs and remove excess reactants, transfer the solution to dialysis tubing and dialyze against DI water for 48 hours, changing the water every 6-8 hours.
-
Alternatively, the functionalized nanoparticles can be purified by centrifugation. Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes). Discard the supernatant, and resuspend the pellet in fresh DI water. Repeat this washing step three times.
-
Store the purified OAC-AuNPs at 4°C.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to understand the properties of the modified nanoparticles.
Physicochemical Characterization
The following table summarizes the expected changes in key physicochemical parameters upon successful functionalization of citrate-capped AuNPs with OAC.
| Parameter | Pre-Functionalization (Citrate-AuNPs) | Post-Functionalization (OAC-AuNPs) | Technique | Rationale for Change |
| Hydrodynamic Diameter | ~20 nm | ~25-30 nm | DLS | The addition of the octylammonium chloride layer increases the overall size of the nanoparticle in solution.[4] |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 | DLS | A slight increase in PDI may be observed, but a value below 0.3 indicates a monodisperse population. |
| Zeta Potential | -30 to -50 mV | +30 to +50 mV | DLS | Successful ligand exchange results in a charge reversal from the negative citrate to the positive ammonium group. |
| Surface Plasmon Resonance | ~520 nm | Slight red-shift (~525-530 nm) | UV-Vis Spectroscopy | The change in the dielectric environment at the nanoparticle surface upon ligand binding alters the plasmon resonance. |
Morphological and Compositional Analysis
-
Transmission Electron Microscopy (TEM): TEM is used to visualize the size and shape of the nanoparticle core. It can confirm that the functionalization process did not induce aggregation or significant changes in the core morphology.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups on the nanoparticle surface. The spectrum of OAC-AuNPs should show characteristic peaks for C-H stretching from the octyl chains, which would be absent in the citrate-capped AuNPs.
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature. By comparing the thermograms of pre- and post-functionalization nanoparticles, the amount of organic capping agent (OAC) on the surface can be quantified.
Visualization of the Workflow
The following diagram illustrates the overall experimental workflow for the synthesis and functionalization process.
References
Catalytic amination of 1-octanol to 1-octylamine methodology
Catalytic Amination of 1-Octanol to 1-Octylamine: A Detailed Methodological Guide for Researchers
Abstract: The direct amination of alcohols into primary amines represents a highly atom-economical and sustainable synthetic route, generating only water as a byproduct. 1-Octylamine is a valuable chemical intermediate used in the synthesis of surfactants, corrosion inhibitors, and pharmaceuticals. This guide provides a comprehensive overview of the catalytic amination of 1-octanol to 1-octylamine, focusing on the powerful "Borrowing Hydrogen" methodology. We present detailed, field-proven protocols for both noble metal (Ruthenium) and earth-abundant metal (Nickel) catalyst systems, offering researchers scalable and adaptable options. This document is intended for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, step-by-step experimental procedures, purification techniques, and critical safety information.
Chapter 1: Theoretical Foundations & Mechanistic Insights
The "Borrowing Hydrogen" Principle
The direct amination of an alcohol with ammonia is a thermodynamically favorable but kinetically challenging transformation. The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" principle provides an elegant solution.[1][2] This catalytic cycle avoids the need for external oxidants or reductants by temporarily "borrowing" hydrogen from the alcohol substrate itself.[3]
The process unfolds in three main stages:
-
Dehydrogenation: The metal catalyst abstracts two hydrogen atoms from the primary alcohol (1-octanol), oxidizing it to the corresponding aldehyde (octanal) and forming a metal hydride intermediate.
-
Condensation & Dehydration: The in situ generated aldehyde readily reacts with ammonia to form a hemiaminal, which then dehydrates to form an imine (octanimine).
-
Hydrogenation: The metal hydride intermediate, which stored the "borrowed" hydrogen, then reduces the imine to the final primary amine product (1-octylamine), regenerating the active catalyst for the next cycle.[3]
This entire sequence occurs in a single pot, showcasing high atom economy and environmental compatibility.[2][4]
Overview of Catalytic Systems
The choice of catalyst is paramount for achieving high conversion and selectivity. Both homogeneous and heterogeneous catalysts have been successfully employed, with metals like Ruthenium, Iridium, Nickel, and Copper being prominent.
| Catalyst Type | Advantages | Disadvantages | Typical Conditions |
| Ruthenium (Ru) | High activity & selectivity, well-studied.[5][6] Ru/zeolite catalysts show >90% selectivity.[5] | High cost, potential for leaching (homogeneous). | 130-180 °C, 10-50 bar pressure. |
| Iridium (Ir) | Excellent for asymmetric synthesis (with chiral ligands).[3] | Very high cost, less common for simple aminations. | Varies widely with ligand system. |
| Nickel (Ni) | Cost-effective, earth-abundant.[7][8] RANEY® Ni is highly efficient.[7][9] | Can require higher temperatures/pressures, potential for side reactions (e.g., nitrile formation).[4][10] | 120-200 °C, 7-30 bar pressure.[9][11][12] |
| Copper (Cu) | Low cost, good for gas-phase reactions.[11] | Often requires co-catalysts (e.g., Ni) and higher temperatures.[11] | 180-250 °C, gas phase.[11][13] |
| Cobalt (Co) | Good activity, can be promoted with other metals like Ag.[11] | Can require promoters for optimal performance. | 160-200 °C.[11] |
Scientist's Note: For laboratory-scale synthesis focused on high yield and selectivity, Ruthenium-based catalysts, such as those supported on titania or zeolites, are an excellent starting point due to their high performance even at lower temperatures.[5][6] For process development and scale-up where cost is a major driver, Nickel-based catalysts like RANEY® Ni or Ni/Al₂O₃ offer a compelling, sustainable alternative.[7][14]
Chapter 2: Experimental Protocols
Protocol A: Ruthenium-Catalyzed Liquid-Phase Amination
This protocol is adapted from studies on titania-supported ruthenium nanoparticles, which demonstrate excellent activity and high selectivity towards the primary amine.[6][15] Small Ru nanoparticles (~1.4 nm) have been shown to yield >95% selectivity to 1-octylamine even at high conversion.[6]
Materials and Reagents:
-
1-Octanol (≥99%)
-
5 wt% Ru/TiO₂ catalyst
-
Anhydrous Ammonia (NH₃) gas (≥99.9%)
-
Hydrogen (H₂) gas (≥99.99%) for initial catalyst reduction/activation
-
Toluene or Dioxane (anhydrous)
-
High-pressure autoclave reactor (e.g., Parr or Büchi) with magnetic stirring, gas inlet, pressure gauge, and thermocouple.
Equipment Setup Workflow:
Step-by-Step Procedure:
-
Reactor Preparation: To a clean, dry glass liner for a 100 mL autoclave, add 1-octanol (e.g., 5.0 g, 38.4 mmol), 5 wt% Ru/TiO₂ (e.g., 250 mg), and anhydrous toluene (20 mL). Add a magnetic stir bar.
-
Assembly and Purging: Place the liner in the autoclave. Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with argon or nitrogen (to ~10 bar) and venting three times to ensure an inert atmosphere.
-
Ammonia Introduction: Pressurize the reactor with anhydrous ammonia. The amount can be determined by pressure; a molar ratio of NH₃ to 1-octanol of at least 7:1 is recommended.[15] For this scale, this corresponds to approximately 7-10 bar of NH₃ at room temperature.
-
Reaction: Begin vigorous stirring (e.g., 800-1000 rpm). Heat the reactor to 180 °C. The internal pressure will increase as the temperature rises.
-
Monitoring: Hold the reaction at 180 °C for 5-8 hours. The reaction can be monitored by taking small aliquots (if the reactor is equipped for it) and analyzing them by Gas Chromatography (GC) to determine the conversion of 1-octanol.
-
Cooldown and Venting: After the desired reaction time, turn off the heating and allow the reactor to cool to room temperature (<30 °C).
-
CRITICAL SAFETY STEP: Vent the excess ammonia pressure slowly in a well-ventilated fume hood. Optionally, the vented gas can be passed through a dilute acid scrubber (e.g., 1M HCl) to neutralize the ammonia.
-
-
Work-up: Open the reactor in the fume hood. Dilute the reaction mixture with a solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the heterogeneous Ru/TiO₂ catalyst. The filtrate contains the product and is ready for purification.
Protocol B: RANEY® Nickel-Catalyzed Amination
This protocol is a cost-effective alternative using an earth-abundant metal catalyst, adapted from procedures for the amination of various primary alcohols.[7][9]
Materials and Reagents:
-
1-Octanol (≥99%)
-
RANEY® Ni (50% slurry in water, requires careful washing)
-
tert-Amyl alcohol (solvent)
-
Anhydrous Ammonia (NH₃) gas (≥99.9%)
-
High-pressure autoclave reactor
Step-by-Step Procedure:
-
Catalyst Preparation:
-
Rationale: Commercial RANEY® Ni is supplied as a slurry in water, which must be removed as water can inhibit the reaction.[4][14]
-
In a fume hood, carefully decant the water from a weighed amount of RANEY® Ni slurry (e.g., 200 mg of slurry for ~100 mg of active catalyst). Wash the catalyst by adding an anhydrous solvent (like ethanol or the reaction solvent, tert-amyl alcohol), swirling, allowing it to settle, and decanting. Repeat this process 3-4 times to remove residual water. Use the damp, washed catalyst immediately. Caution: Dry RANEY® Ni is pyrophoric and can ignite spontaneously in air. Never allow it to dry completely.
-
-
Reactor Loading: To a glass liner, add 1-octanol (e.g., 0.5 mmol scale as per reference[9]), the washed RANEY® Ni catalyst (~100 mg), and tert-amyl alcohol (2.5 mL).[9]
-
Assembly and Purging: Assemble the reactor and purge with an inert gas as described in Protocol A.
-
Ammonia Introduction: Seal the reactor and pressurize with ~7 bar of NH₃ gas at room temperature.[9]
-
Reaction: Begin stirring and heat the reactor to 140-160 °C for 18 hours.[9]
-
Cooldown and Venting: Follow the same safety procedures for cooling and venting as described in Protocol A.
-
Work-up: Open the reactor. The nickel catalyst is magnetic and can often be held to the side of the liner with a strong magnet while the supernatant is decanted. Alternatively, filter the catalyst through Celite®. The resulting solution is ready for analysis and purification.
Chapter 3: Product Purification & Characterization
-
Post-Reaction Work-up: The crude product from either protocol will contain 1-octylamine, unreacted 1-octanol, and potential byproducts like di-octylamine.
-
Acid Extraction: Transfer the filtered reaction solution to a separatory funnel. Add 1M HCl solution and shake. The primary and secondary amines will be protonated and move to the aqueous phase, while the unreacted alcohol remains in the organic phase.
-
Basification and Extraction: Separate the aqueous layer and add a strong base (e.g., 5M NaOH) until the pH is >12 to deprotonate the amine salts. The free amines will form an organic layer or can be extracted with a solvent like diethyl ether or dichloromethane.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The most effective method for separating 1-octylamine (b.p. 179-180 °C) from residual 1-octanol (b.p. 195 °C) and di-octylamine (b.p. 297-298 °C) is fractional distillation.
-
Characterization:
-
GC-MS: Confirm the mass of the product (M+H⁺ = 130.2) and assess purity.
-
¹H NMR (CDCl₃): δ ~2.68 (t, 2H, -CH₂NH₂), 1.42 (m, 2H), 1.28 (m, 10H), 1.15 (s, 2H, -NH₂), 0.88 (t, 3H, -CH₃).
-
FT-IR (neat): Broad peak ~3300-3400 cm⁻¹ (N-H stretch), ~2850-2950 cm⁻¹ (C-H stretch).
-
Chapter 4: Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Catalyst deactivation (e.g., by water or impurities).2. Insufficient temperature or reaction time.3. Poor mass transfer (inadequate stirring). | 1. Ensure anhydrous conditions and high-purity reagents. Pre-reduce catalyst if necessary.[4]2. Increase temperature in 10 °C increments or extend reaction time.3. Increase stirring speed. |
| Low Selectivity to Primary Amine | 1. High conversion driving secondary amine formation.2. Catalyst particle size (larger Ru particles can favor coupling).[6]3. Insufficient ammonia concentration. | 1. Stop the reaction at a lower conversion (~80-90%).2. Use a catalyst with smaller, well-dispersed metal nanoparticles.[6]3. Increase the initial pressure of ammonia. |
| Nitrile Formation | Over-dehydrogenation of the intermediate imine, more common with Ni catalysts.[10] | 1. Lower the reaction temperature.2. Ensure sufficient hydrogen availability in the system (from the borrowing cycle) or add a small partial pressure of H₂. |
Chapter 5: Safety Precautions
-
High-Pressure Operations: All reactions must be conducted in a certified and properly maintained autoclave behind a blast shield. Never exceed the maximum pressure and temperature ratings of the vessel.
-
Ammonia Handling: Anhydrous ammonia is a toxic and corrosive gas. Always handle it in a well-ventilated fume hood. Ensure appropriate personal protective equipment (PPE), including gloves, safety goggles, and a compatible respirator, is worn.[16][17][18] Have an emergency response plan for leaks or exposure.[17][18]
-
Catalyst Handling: RANEY® Nickel is pyrophoric when dry and must be handled as a slurry. Ruthenium catalysts, while less reactive, are fine powders and should be handled in a way that avoids inhalation.
-
Reagent/Product Hazards: 1-octanol is an irritant. 1-octylamine is corrosive and can cause severe skin and eye damage. Handle with appropriate PPE.[19]
-
Waste Disposal: Quench and dispose of catalysts according to institutional safety guidelines. Neutralize acidic and basic aqueous waste before disposal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol amination over titania-supported ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00864E [pubs.rsc.org]
- 10. shokubai.org [shokubai.org]
- 11. researchgate.net [researchgate.net]
- 12. CN102070460A - Method for synthesizing n-octyl amine - Google Patents [patents.google.com]
- 13. Page loading... [guidechem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. diplomatacomercial.com [diplomatacomercial.com]
- 19. americanchemistry.com [americanchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Octylamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of octylamine hydrochloride. It addresses common challenges and offers practical, field-proven solutions to optimize reaction yield and purity.
Synthesis Overview: Reductive Amination Pathway
The industrial and laboratory synthesis of primary amines like octylamine is frequently achieved through the reductive amination of an alcohol. This pathway involves the reaction of n-octanol with ammonia in the presence of a catalyst and hydrogen gas. The resulting n-octylamine is then converted to its hydrochloride salt, which is often a more stable, crystalline solid, facilitating purification and handling.[1][2]
The overall process can be visualized as a multi-step workflow, from starting materials to the final, purified product.
Caption: Overall workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the yield of n-octylamine?
A1: The three most critical parameters are reaction temperature, the molar ratio of ammonia to alcohol, and reaction pressure.[2][3]
-
Temperature: Optimal temperatures are typically between 150-180°C. Lower temperatures can lead to incomplete conversion, while excessively high temperatures (e.g., >250°C) can decrease selectivity and shorten catalyst lifespan.[2]
-
Ammonia/Alcohol Ratio: A significant excess of ammonia is required to maximize the conversion of the alcohol and suppress the formation of secondary (di-octylamine) and tertiary (tri-octylamine) amines. Molar ratios of 1:12 to 1:20 (octanol:ammonia) are often employed.[2]
-
Pressure: The reaction is typically run under pressure (15-30 atm) with hydrogen gas to facilitate the reductive process and maintain the ammonia in a liquid or supercritical state.[2]
Q2: How can I monitor the progress of the reaction?
A2: Gas Chromatography (GC) is the most effective method. A small aliquot of the reaction mixture can be carefully withdrawn, neutralized, and analyzed. The GC trace will show the disappearance of the n-octanol peak and the appearance of the n-octylamine product peak. This allows for quantitative assessment of conversion over time.
Q3: Why is the product converted to a hydrochloride salt?
A3: There are several reasons for this common practice in amine synthesis:
-
Stability: Amine hydrochlorides are generally more stable and less prone to air oxidation than the corresponding free bases.
-
Purification: The conversion to a salt often induces crystallization, which is a highly effective purification method.[4] Impurities that do not form salts or have different solubility profiles can be easily removed during filtration.
-
Handling: Free octylamine is a corrosive, flammable liquid with a strong odor.[5][6][7] The hydrochloride salt is a solid, making it easier and safer to handle, weigh, and store.[8][9]
Q4: What are the primary safety concerns during this synthesis?
A4: The synthesis involves several hazardous materials and conditions:
-
n-Octylamine: It is a flammable liquid and vapor. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[5][6][7]
-
Liquid Ammonia: Requires handling under pressure and at low temperatures. It is corrosive and toxic upon inhalation.
-
Hydrogen Gas: Highly flammable and poses an explosion risk.
-
High Pressure/Temperature: The reaction itself is conducted under high pressure and temperature, requiring a properly rated and maintained reactor. All operations should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[10][11]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem / Question | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Conversion of n-Octanol | 1. Catalyst Inactivity: The catalyst (e.g., Ni-based) may be poisoned or not properly activated. 2. Insufficient Temperature: The reaction temperature is below the optimal range (120-150°C).[3] 3. Leaks in the System: Loss of hydrogen or ammonia pressure will stall the reaction. | 1. Catalyst Activation/Replacement: Ensure the catalyst is properly activated under a hydrogen stream as per the manufacturer's protocol. If poisoned, replace it. 2. Increase Temperature: Gradually increase the reactor temperature to the optimal range of 150-180°C while monitoring pressure.[2] 3. System Integrity Check: Perform a leak test on the reactor system before starting the reaction. |
| Low Yield of n-Octylamine (but high conversion of n-octanol) | 1. Formation of Side Products: The primary cause is often the formation of secondary (di-octylamine) and tertiary (tri-octylamine) amines. This occurs if the local concentration of ammonia is too low relative to the amine product. 2. Imine Intermediate Stability: The intermediate imine may be undergoing undesired side reactions. | 1. Increase Ammonia Ratio: Use a higher molar excess of liquid ammonia (e.g., increase from 1:8 to 1:15 alcohol:ammonia ratio).[2] Staged addition of ammonia through different ports in a fixed-bed reactor can also maintain a high local concentration.[1] 2. Optimize Conditions: Ensure consistent temperature and pressure to favor the forward reduction reaction over side pathways. |
| Product is Contaminated with Secondary/Tertiary Amines | 1. Insufficient Ammonia Excess: As above, this is the most common cause. 2. Inefficient Mixing: Poor mixing within the reactor can create localized zones where newly formed octylamine successfully competes with ammonia to react with the carbonyl intermediate. | 1. Increase Ammonia Ratio: This is the most effective solution. 2. Improve Agitation/Flow: In a batch reactor, increase the stirring speed. In a flow reactor, ensure the flow rate is optimized to prevent channeling and ensure even distribution of reactants over the catalyst bed. |
| Difficulty Precipitating this compound | 1. Incorrect Solvent System: The chosen solvent may be too polar, keeping the salt dissolved. 2. Water Contamination: The presence of water can significantly increase the solubility of the hydrochloride salt. 3. Incorrect Stoichiometry: Insufficient HCl will result in incomplete salt formation. | 1. Use a Nonpolar/Polar Solvent Combination: A common and effective method is to dissolve the pure amine in a nonpolar solvent like diethyl ether and then add a solution of HCl in a miscible, more polar solvent like acetonitrile to induce precipitation.[4] 2. Ensure Anhydrous Conditions: Use dry solvents and equipment for the salt formation step. Dry the purified n-octylamine over a drying agent (e.g., anhydrous Na₂SO₄) before this step. 3. Use a Slight Excess of HCl: Add a slight molar excess (e.g., 1.1 equivalents) of HCl to ensure complete conversion to the salt. Monitor the pH to confirm. |
| Final Product is an Oil or Gummy Solid, Not a Crystalline Powder | 1. Presence of Impurities: Unreacted starting material, secondary amines, or solvent residues can interfere with crystal lattice formation. 2. Rapid Precipitation: Adding the HCl solution too quickly can cause the product to "crash out" as an amorphous solid or oil rather than forming well-defined crystals. | 1. Improve Upstream Purification: Ensure the starting n-octylamine is of high purity (>99%) via efficient fractional distillation before salt formation. 2. Slow Addition & Cooling: Add the HCl solution dropwise to the stirred amine solution.[4] Cooling the mixture in an ice bath during and after addition can promote slower, more orderly crystal growth.[4] |
Key Experimental Protocols
Protocol 1: Synthesis of n-Octylamine via Reductive Amination
Disclaimer: This protocol is a generalized representation and must be adapted and scaled according to specific laboratory equipment and safety protocols. All work must be performed in a high-pressure certified reactor by trained personnel.
-
Catalyst Loading & Activation: Load the fixed-bed reactor with a suitable nickel-based catalyst. Activate the catalyst under a stream of hydrogen gas at the temperature specified by the manufacturer.
-
Reactor Pressurization: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen), followed by hydrogen. Pressurize the reactor with hydrogen to the target reaction pressure (e.g., 20 atm).
-
Reactant Feed: Using high-pressure liquid pumps, continuously feed n-octanol and liquid ammonia into the reactor at a pre-determined molar ratio (e.g., 1:15).[2]
-
Reaction: Heat the reactor to the target temperature (e.g., 160°C).[2] Maintain constant temperature, pressure, and reactant flow for the duration of the reaction (residence time is typically several hours).
-
Workup: The output from the reactor is passed through a gas-liquid separator. The excess ammonia and hydrogen can be recycled.
-
Isolation: The collected liquid phase contains crude n-octylamine, unreacted n-octanol, and side products. This crude product is then purified by fractional distillation under reduced pressure to isolate pure n-octylamine (boiling point: 178-179°C).[12]
Protocol 2: Purification via Conversion to this compound
This protocol is adapted from established procedures for purifying fatty amines.[4]
-
Dissolution: Dissolve the purified n-octylamine (1.0 equivalent) in a suitable nonpolar solvent, such as diethyl ether, in an Erlenmeyer flask.
-
Acidification: While stirring the solution, add concentrated hydrochloric acid (approx. 1.2 equivalents) dropwise using a Pasteur pipet.[4] An exothermic reaction will occur. Maintain the temperature below 50°C, using an ice bath if necessary.[13]
-
Precipitation: In a separate, larger flask, place a volume of a polar, non-solvent such as acetonitrile (approx. 5-10 times the volume of the ether solution). While stirring vigorously, add the this compound/ether solution dropwise to the acetonitrile. A white, cloudy precipitate of this compound should form immediately.[4]
-
Crystallization: Cool the resulting mixture in an ice bath for at least 30 minutes to ensure complete precipitation.[4]
-
Isolation & Washing: Filter the white solid under vacuum. Wash the filter cake multiple times with cold acetonitrile to remove any soluble impurities.[4]
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight. The expected melting point is approximately 198°C.[8][9] The typical yield for this purification procedure is in the range of 70-80%.[4]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN102070460A - Method for synthesizing n-octyl amine - Google Patents [patents.google.com]
- 3. CN103664633A - Synthetic method of n-octylamine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. This compound | 142-95-0 [amp.chemicalbook.com]
- 9. labproinc.com [labproinc.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 辛胺 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 13. prepchem.com [prepchem.com]
Technical Support Center: Purification of Crude Octylamine Hydrochloride by Recrystallization
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of crude octylamine hydrochloride via recrystallization. It moves beyond a simple protocol to address common challenges, explain the rationale behind procedural choices, and offer robust troubleshooting strategies to ensure a high-yield, high-purity outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues frequently encountered during the recrystallization of this compound.
Q1: My crude this compound won't form crystals and "oils out" upon cooling. What is happening and how can I fix it?
A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent. For this compound, with its long alkyl chain, this is a common issue.
Causality & Solution:
-
High Solute Concentration: The concentration of your compound in the hot solvent may be too high, leading to rapid supersaturation upon cooling.
-
Solution: Re-heat the solution to redissolve the oil, then add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[1]
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the orderly arrangement of molecules into a crystal lattice.
-
Solution: Allow the flask to cool slowly on the benchtop, insulated by paper towels or a cork ring.[1] Once at room temperature, cooling can be gradually continued in an ice bath.
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high.
-
Solution: Consider switching to a solvent or solvent system with a lower boiling point.
-
Q2: I've selected a solvent, but no crystals form even after the solution has fully cooled. What are the next steps?
A2: The failure of crystals to form indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial step of crystal formation) has not been initiated.
Troubleshooting Cascade:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation to begin.[1]
-
Introduce a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution.[2] This provides a template for further crystal growth. If no pure solid is available, dip a glass rod into the solution, remove it, let the solvent evaporate, and then re-introduce the rod with its thin coating of solid into the solution.[1]
-
Reduce Solvent Volume: It is highly probable that too much solvent was initially added. Gently heat the solution and boil off a portion of the solvent to increase the concentration of the this compound.[1] Allow it to cool again.
-
Utilize an Anti-Solvent: If your compound is highly soluble even at low temperatures, consider an anti-solvent recrystallization. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble), then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes persistently cloudy. Gently warm to clarify and then cool slowly.
Q3: What is the ideal solvent for recrystallizing this compound?
A3: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] Given its salt nature, polar solvents are a primary choice.
-
Primary Recommendation - Water: this compound is soluble in water.[3] Water's high polarity effectively solvates the ammonium and chloride ions, while its high boiling point allows for a wide temperature gradient, which is excellent for recrystallization.[4]
-
Alternative Solvents: Alcohols like isopropanol or ethanol can be effective. They offer a good balance of polarity and are less likely to be occluded in the crystal lattice than water.
-
Mixed Solvent Systems: For tricky purifications, a mixed solvent system can be powerful. A common choice for amine hydrochlorides is an alcohol/ether system (e.g., ethanol/diethyl ether) or an alcohol/alkane system (e.g., isopropanol/hexane). You dissolve the solid in the minimum amount of hot alcohol and then titrate in the non-polar anti-solvent.[5][6]
Solvent Selection & Properties Table
| Solvent | Boiling Point (°C) | Polarity | Suitability for Octylamine HCl | Rationale & Safety Notes |
| Water | 100 | Very High | Excellent | Good for highly polar salts. Crystals may require thorough drying to remove residual water. |
| Isopropanol (IPA) | 82 | High | Very Good | Less polar than water, good for compounds with significant non-polar character. Flammable. |
| Ethanol (EtOH) | 78 | High | Good | Similar to IPA, but may have slightly higher solubility at cold temperatures, potentially reducing yield. Flammable. |
| Acetone | 56 | Medium | Fair (as anti-solvent) | May be a suitable anti-solvent when paired with an alcohol. Highly flammable. |
| Hexane / Heptane | 69 / 98 | Very Low | Excellent (as anti-solvent) | Used to precipitate the salt from a more polar solvent. Flammable. |
Q4: My final product has a low yield. What are the most common causes?
A4: Low yield is a frequent and frustrating issue in recrystallization. The primary culprits are almost always procedural.
-
Excess Solvent: This is the most common error. Using more than the minimum amount of hot solvent required for dissolution means that a significant portion of your product will remain dissolved in the mother liquor even after cooling.[1]
-
Premature Crystallization: Filtering the hot solution to remove insoluble impurities can lead to crystallization on the funnel if the equipment is not pre-heated, causing product loss.
-
Improper Washing: Washing the collected crystals on the filter with the recrystallization solvent (or another solvent in which the compound is soluble) will dissolve some of the product. The wash solvent should always be ice-cold and used sparingly.
-
Incomplete Cooling: Ensure the flask has been cooled for a sufficient amount of time (e.g., >20 minutes in an ice bath) to maximize crystal precipitation.[5]
Standard Operating Protocol: Recrystallization of this compound
This protocol provides a robust starting point. Adjustments may be necessary based on the specific impurities present in your crude material.
1. Solvent Selection:
-
Begin with deionized water or isopropanol. Perform a small-scale test with ~50 mg of crude material to confirm suitability. The solid should dissolve readily in a small amount of boiling solvent and precipitate upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask (never a beaker, to minimize solvent evaporation).
-
Add a minimal amount of the chosen solvent and a boiling chip.
-
Heat the mixture on a hot plate with stirring, bringing it to a gentle boil.
-
Continue adding small portions of hot solvent until the solid is just completely dissolved. Avoid adding a large excess.
3. (Optional) Hot Gravity Filtration:
-
If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.
4. Cooling and Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of pure, well-defined crystals.[2]
-
Once at room temperature, immerse the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
5. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a very small amount of ice-cold solvent to remove any adhering mother liquor.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
6. Drying:
-
Dry the crystals thoroughly. This can be done by air-drying on the filter paper or, for faster results, in a vacuum oven at a temperature well below the compound's melting point (198°C[3][7]). Ensure all solvent is removed, as residual solvent can depress the melting point and affect analytical data.
Visual Workflow: Recrystallization Logic
The following diagram illustrates the decision-making process during the purification of this compound.
Caption: Recrystallization workflow for Octylamine HCl.
References
Troubleshooting guide for incomplete reactions in octylamine synthesis
Technical Support Center: Octylamine Synthesis
Welcome to the technical support center for octylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical aliphatic amine. Instead of a rigid protocol, we offer a dynamic, question-and-answer-based resource that addresses specific experimental failures, explains the underlying chemical principles, and provides actionable, field-tested solutions.
Part 1: Foundational Troubleshooting Strategy
Before diving into method-specific issues, a systematic approach to troubleshooting is paramount. An incomplete reaction is a symptom, not a diagnosis. The root cause typically falls into one of three categories: Reagent Integrity, Reaction Conditions, or Reaction Monitoring & Workup.
Question: My octylamine synthesis has failed to go to completion. Where do I even begin to diagnose the problem?
Answer: A systematic, logical workflow is crucial to avoid wasting time and resources. Start by verifying the most straightforward variables before moving to more complex ones. We recommend the following diagnostic pathway:
Caption: General troubleshooting workflow for incomplete reactions.
This workflow ensures you confirm the quality of your inputs and the accuracy of your measurements before questioning the core chemistry.
Part 2: Method-Specific Troubleshooting FAQs
The optimal synthesis route for octylamine depends on starting material availability, scale, and impurity sensitivity. Here, we address common failures for the principal synthetic pathways.
A. Reductive Amination of Octanal
Reductive amination is a popular one-pot method involving the reaction of octanal with an ammonia source to form an intermediate imine, which is then reduced in situ to octylamine.[1][2]
Question: My reductive amination is stalling. TLC/GC analysis shows unreacted octanal and a new spot consistent with an imine, but very little octylamine. What's wrong?
Answer: This is a classic reductive amination problem and points to an imbalance between the two key steps: imine formation and reduction.
-
Inefficient Imine Formation: The formation of the imine from octanal and ammonia is a reversible equilibrium reaction that produces water. If water is not effectively removed, the equilibrium will not favor the imine, starving the reduction step of its substrate.
-
Causality: Le Châtelier's principle dictates that the removal of a product (water) will drive the reaction forward.
-
Solution:
-
Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) into the reaction mixture.
-
Use a Dean-Stark Apparatus: For larger scale reactions, azeotropic removal of water with a solvent like toluene is highly effective.
-
-
-
Ineffective Reduction: The choice of reducing agent is critical. The ideal reagent should reduce the C=N bond of the imine much faster than the C=O bond of the starting aldehyde.[1]
-
Causality: If the reducing agent is too aggressive (e.g., NaBH₄ under certain conditions), it may reduce the aldehyde to octanol before it can form the imine. If it's too weak or has degraded, it won't reduce the imine effectively.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[1][3] They are less reactive towards protonated carbonyls at neutral or slightly acidic pH, but highly effective for reducing the protonated iminium ion. This selectivity is key to the success of the one-pot reaction. If you are using NaBH₄, it's often better to form the imine first, then add the reducing agent.[4]
-
Troubleshooting Protocol: Stalled Reductive Amination
-
Reaction Setup: Combine octanal, an ammonia source (e.g., ammonium acetate), and activated 4Å molecular sieves in a suitable solvent (e.g., methanol, ethanol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or GC to confirm the consumption of octanal.
-
Reduction: Cool the reaction to 0°C and slowly add 1.2 equivalents of NaBH(OAc)₃ or NaBH₃CN. Safety Note: NaBH₃CN can release toxic HCN gas under strongly acidic conditions; maintain a pH > 6.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for the disappearance of the imine intermediate.
-
Workup: Quench the reaction carefully with an aqueous base (e.g., 1M NaOH) and extract the product with a suitable organic solvent.
| Reagent | Key Advantages | Considerations |
| NaBH(OAc)₃ | Mild, non-toxic byproducts, highly selective. | Can be slower, moisture-sensitive. |
| NaBH₃CN | Highly selective, robust. | Potential for HCN release in acidic conditions.[1] |
| NaBH₄ | Inexpensive, readily available. | Less selective; can reduce the starting aldehyde.[1][4] |
| H₂/Catalyst | "Green" option, high efficiency. | Requires specialized high-pressure equipment. |
B. Reduction of Octanenitrile
The reduction of a nitrile is a direct route to a primary amine. However, it is frequently plagued by the formation of secondary and tertiary amine impurities.
Question: I'm reducing octanenitrile to octylamine, but my final product is contaminated with significant amounts of di- and trioctylamine. How can I prevent this?
Answer: This is the most common failure mode for nitrile reductions. The formation of secondary and tertiary amines occurs when the newly formed primary amine (octylamine) attacks the intermediate imine species, leading to over-alkylation.[5]
Caption: Pathway for secondary amine formation during nitrile reduction.
Expertise-Driven Solutions:
-
Use a "Primary Amine Sparing" System: The most effective strategy is to suppress the nucleophilicity of the product amine or outcompete it.
-
Catalytic Hydrogenation with Ammonia: Performing catalytic hydrogenation (e.g., with Raney Nickel) in the presence of excess ammonia is a widely used industrial method.[6] The high concentration of ammonia acts as a competitive nucleophile, minimizing the chance for the product octylamine to react with the imine intermediate.
-
Acidic Conditions: Running the reaction in an acidic medium (e.g., using H₂/Pd-C in ethanolic HCl) protonates the product amine as it forms, rendering it non-nucleophilic and preventing further reaction.
-
-
Choose the Right Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and effective reagent for nitrile reduction. It is typically performed in an anhydrous ether solvent (e.g., THF, diethyl ether). The reaction is generally fast and clean, with less propensity for secondary amine formation compared to some catalytic methods if stoichiometry is controlled. Safety: LiAlH₄ reacts violently with water and must be handled with extreme care.[7][8]
-
Borane (BH₃•THF or BH₃•SMe₂): Borane is another excellent choice for reducing nitriles to primary amines with minimal side reactions.[6]
-
Recommended Protocol (Raney Nickel Method)
-
Catalyst Preparation: In a suitable high-pressure reactor, add octanenitrile and a solvent such as methanol or ethanol. Add Raney Nickel catalyst (typically 5-10% by weight). Handle Raney Ni as a slurry under water; it is pyrophoric when dry.
-
Ammonia Addition: Saturate the solution with anhydrous ammonia gas or add a solution of ammonia in methanol (e.g., 7N).
-
Hydrogenation: Seal the reactor, purge with nitrogen then hydrogen, and pressurize with H₂ (pressure will depend on the specific setup, typically 50-500 psi). Heat the reaction (e.g., to 50-100 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor hydrogen uptake. Once the reaction is complete, cool the reactor, vent carefully, and filter the catalyst (e.g., through Celite®). The product can then be isolated by distillation.
C. Gabriel Synthesis
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides (e.g., 1-bromooctane) while completely avoiding the over-alkylation issues seen in direct ammonolysis.[9][10]
Question: My Gabriel synthesis of octylamine is giving a very low yield. I've reacted potassium phthalimide with 1-bromooctane, but the final hydrazinolysis step produces very little product.
Answer: Low yields in a Gabriel synthesis typically point to one of two steps: the initial Sₙ2 reaction or the final deprotection.
-
Incomplete Sₙ2 Alkylation:
-
Causality: The phthalimide anion is a relatively bulky nucleophile.[11] The Sₙ2 reaction requires a clean, unhindered primary alkyl halide. While 1-bromooctane is ideal, poor solvent choice or impure reagents can hinder the reaction. The reaction is also sensitive to water, which can destroy the nucleophile.
-
Solution:
-
Ensure Anhydrous Conditions: Use a dry, polar aprotic solvent like DMF or DMSO to fully solvate the potassium phthalimide and promote the Sₙ2 reaction. Dry all glassware and use freshly opened or distilled solvents.
-
Verify Reagent Quality: Ensure your 1-bromooctane is pure and free of elimination byproducts (octenes). Use high-purity potassium phthalimide.
-
-
-
Inefficient Deprotection (Amine Liberation):
-
Causality: The cleavage of the N-alkylphthalimide is the most common point of failure. While hydrazinolysis (the Ing-Manske procedure) is standard, it can be sluggish.[9] Acidic hydrolysis is an alternative but requires harsh conditions that can be incompatible with other functional groups.[12]
-
Solution:
-
Optimize Hydrazinolysis: Use a slight excess of hydrazine hydrate (N₂H₄•H₂O) and ensure adequate reaction time and temperature, typically refluxing in ethanol for several hours. The phthalhydrazide byproduct precipitates, driving the reaction to completion.
-
Improve Byproduct Removal: The phthalhydrazide precipitate can sometimes trap the product amine, making isolation difficult.[9] After cooling, acidify the reaction mixture with dilute HCl. This will protonate the octylamine (making it water-soluble) and help break up the solid. Filter off the phthalhydrazide, then basify the filtrate and extract the free octylamine.
-
-
Part 3: Scale-Up and Purification
Question: I have a successful lab-scale procedure, but when I tried to scale it up 10-fold, the reaction was incomplete and formed new impurities. Why?
Answer: Scaling up a chemical reaction is not just about multiplying reagent quantities. Physical processes that are negligible in a small flask, like heat and mass transfer, become dominant at larger scales.[13][14]
-
Heat Transfer: Exothermic reactions (like reductions with LiAlH₄ or hydrogenations) can overheat in the center of a large reactor if the cooling is not efficient enough.[15] This can lead to thermal decomposition and side reactions.
-
Solution: Use a jacketed reactor with controlled cooling, and ensure the rate of addition for reactive reagents is slow enough to manage the exotherm.
-
-
Mixing Efficiency: Inadequate stirring in a large vessel can create "dead zones" with poor reagent mixing, leading to localized concentration spikes and incomplete reactions.[15]
-
Solution: Use an appropriate overhead stirrer (e.g., mechanical or turbine) instead of a magnetic stir bar. The geometry of the stirrer and baffle placement are critical for achieving homogeneity.
-
-
Impurity Amplification: A side reaction that produces a 1% impurity at the 10g scale becomes a significant problem at the 1kg scale.[15]
-
Solution: Re-optimize the reaction at the larger scale. It may be necessary to adjust temperature, concentration, or addition times to minimize the formation of key impurities.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 14. reddit.com [reddit.com]
- 15. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Strategies to control particle size in Octylamine-capped nanoparticle synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for octylamine-capped nanoparticle synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to address the common challenges and fundamental questions that arise when striving for precise particle size control.
Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis. Each answer provides potential causes and actionable solutions grounded in established scientific principles.
Q1: My nanoparticles are aggregating. How can I prevent this?
A1: Aggregation is a common issue where individual nanoparticles irreversibly clump together. This is primarily due to high surface energy and insufficient stabilization. Here’s how to troubleshoot this problem:
Underlying Causes & Solutions:
-
Insufficient Capping Agent: The concentration of octylamine may be too low to fully coat the nanoparticle surfaces. This leaves exposed patches that can interact, leading to aggregation.[1]
-
Solution: Increase the molar ratio of octylamine to the metal precursor. The amine group of octylamine coordinates to the nanoparticle surface, and the alkyl chains provide steric hindrance to prevent particles from getting too close.[2]
-
-
Suboptimal pH: The pH of the reaction medium can affect the surface charge of the nanoparticles and the protonation state of the octylamine. If electrostatic repulsion is a key stabilizing factor, a non-optimal pH can lead to charge neutralization and subsequent aggregation.[3]
-
Solution: Carefully control and monitor the pH of your reaction. The optimal pH will depend on the specific nanoparticle system.
-
-
High Reaction Temperature: While temperature is a critical parameter for size control, excessively high temperatures can increase particle kinetic energy, leading to more frequent and forceful collisions that can overcome the stabilizing barrier.[1]
-
Solution: Optimize the reaction temperature. Find a balance that allows for controlled growth without inducing aggregation.
-
-
Post-Synthesis Handling: Drying nanoparticles into a powder is a common cause of irreversible aggregation.
-
Solution: Whenever possible, store and handle your nanoparticles in a colloidal suspension.[1] If a powder is necessary, ensure the particles are well-capped before drying and consider using a mild redispersion technique, such as bath sonication in an appropriate solvent.
-
Protocol: Mitigating Nanoparticle Aggregation
-
Reaction Setup: Ensure all glassware is scrupulously clean to avoid unwanted nucleation sites.
-
Optimize Surfactant Ratio: Systematically vary the precursor-to-octylamine molar ratio. Start with a standard ratio from a trusted protocol and prepare parallel reactions with 1.5x and 2x the amount of octylamine.
-
Solvent Choice: Use a high-boiling point, non-coordinating solvent that is compatible with your precursors and octylamine. The solvent should not compete with octylamine for surface binding sites.
-
Controlled Temperature Ramp: Instead of rapid heating, use a controlled temperature ramp to the desired reaction temperature. This can promote more uniform capping before rapid particle growth begins.
-
Post-Synthesis Purification: When washing the nanoparticles to remove excess reactants, use centrifugation speeds that pellet the particles without causing irreversible packing. Resuspend the pellet immediately in a fresh, appropriate solvent.
-
Characterization: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic radius. A significantly larger hydrodynamic radius compared to the core size measured by Transmission Electron Microscopy (TEM) indicates aggregation or agglomeration.
Q2: The particle size distribution of my nanoparticles is too broad (high polydispersity). What's going wrong?
A2: A broad size distribution, or high polydispersity index (PDI), typically indicates that the nucleation and growth phases of the synthesis are not well-separated. For monodisperse particles, a short, single burst of nucleation should be followed by a controlled growth period where no new nuclei are formed.
Underlying Causes & Solutions:
-
Slow Reagent Addition/Heating: If the temperature is raised too slowly or precursors are added at a low temperature, nucleation can occur over an extended period. Early-forming particles will have more time to grow than late-forming ones, resulting in a wide size range.
-
Solution: Hot-Injection Method. This is a cornerstone technique for achieving monodispersity. It involves rapidly injecting one precursor (e.g., the metal salt) into a hot solution containing the solvent and octylamine. The high temperature triggers a rapid, single burst of nucleation.
-
-
Precursor Instability: If the metal precursor decomposes over a wide range of temperatures, it can lead to continuous nucleation as the reaction temperature rises.
-
Solution: Select a precursor with a well-defined decomposition temperature. Alternatively, use the "extended LaMer mechanism" approach, which involves the continuous, controlled addition of precursor to maintain a steady state of growth.[4]
-
-
Ostwald Ripening: At higher temperatures or during prolonged reaction times, a process called Ostwald ripening can occur.[5] Here, smaller, less stable particles dissolve, and their material redeposits onto larger, more stable particles, broadening the size distribution.
-
Solution: Lower the reaction temperature or shorten the reaction time after the initial growth phase is complete. Quench the reaction by rapidly cooling the flask once the desired particle size is achieved.
-
Troubleshooting Workflow for Polydispersity
Caption: A flowchart for diagnosing causes of high polydispersity.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts that are crucial for mastering nanoparticle synthesis.
Q3: What is the primary role of octylamine in the synthesis?
A3: Octylamine (C₈H₁₇NH₂) is a primary alkylamine that serves multiple critical functions in nanoparticle synthesis, primarily as a capping agent and stabilizer.[2]
-
Surface Capping/Stabilization: This is its most important role. The nitrogen atom in the amine group has a lone pair of electrons that can coordinate to the surface of the metal or metal oxide nanoparticles. This forms a protective layer. The hydrophobic 8-carbon alkyl chains then extend into the solvent, providing steric hindrance that prevents the nanoparticles from aggregating.[2][6]
-
Reducing Agent: In some syntheses, particularly for noble metals like silver, octylamine can also act as a mild reducing agent, reducing the metal salt precursor to its zerovalent metallic state.[7] This can simplify the reaction by eliminating the need for an additional reducing agent.
-
Solvent/Reaction Medium: Due to its relatively high boiling point (175-177 °C), octylamine can sometimes be used as the solvent for the reaction, especially in high-temperature syntheses.
Q4: How do key reaction parameters affect the final particle size?
A4: Controlling particle size is a multi-variable challenge. The interplay between precursor concentration, temperature, and reaction time is fundamental to achieving your target size.
1. Effect of Precursor Concentration
The relationship between precursor concentration and particle size is not always linear and depends heavily on the ratio of precursor to the capping agent (octylamine).[8]
-
Increased Size: In many systems, increasing the precursor concentration leads to larger nanoparticles.[9][10] This is because after the initial nucleation event, there is a higher concentration of monomer available to add to the existing nuclei, favoring growth.
-
Decreased Size: Conversely, some studies report that increasing precursor concentration leads to smaller particles.[11] This can happen if the high concentration leads to a massive number of nucleation events, consuming the precursor so rapidly that there is little left for subsequent growth of individual particles.
-
Biphasic Behavior: It has also been shown that particle size may first increase with precursor concentration up to a certain point, and then decrease as the concentration is further raised.[8][12] This highlights the critical role of the surfactant-to-precursor ratio in mediating nucleation versus growth.
2. Effect of Reaction Temperature
Temperature directly influences the kinetics of both nucleation and growth.
-
Larger Particles at Higher Temperatures: Generally, higher reaction temperatures accelerate the growth of nanoparticles, leading to larger final sizes.[5] This is due to faster diffusion of monomers to the particle surface and can also promote Ostwald ripening, where larger particles grow at the expense of smaller ones.[5]
-
Smaller Particles at Higher Temperatures: In some cases, higher temperatures can favor nucleation over growth. If the temperature rise is rapid and crosses the nucleation threshold quickly, it can create a very high density of nuclei. This depletes the available precursor material, leaving less for the growth phase and resulting in smaller final particles.[13][14]
3. Effect of Reaction Time
Reaction time primarily controls the duration of the particle growth phase.
-
Longer Time, Larger Particles: Once nucleation has occurred, allowing the reaction to proceed for a longer time generally results in larger nanoparticles, as the particles have more time to grow by consuming monomers from the solution.[15][16] This trend continues until the precursor is depleted or the reaction is quenched. Studies have demonstrated this effect in various systems, including gold and bismuth oxide nanoparticles.[16][17]
Summary of Parameter Effects
| Parameter | General Effect on Particle Size | Underlying Mechanism | References |
| Precursor Conc. | Can increase, decrease, or show a maximum | Balance between monomer supply for growth and number of nucleation sites. Surfactant-to-precursor ratio is key. | [8][9][11][12] |
| Temperature | Generally increases size | Faster growth kinetics and diffusion; potential for Ostwald ripening. | [5][13] |
| Reaction Time | Increases size | Allows for a longer growth period after initial nucleation. | [15][16][17] |
Q5: Can you provide a general experimental protocol for size control?
A5: Certainly. This protocol for the synthesis of metal oxide nanoparticles using a hot-injection method is a robust starting point that can be adapted for various materials. The key is to change only one variable at a time to understand its effect.
Protocol: Hot-Injection Synthesis for Size Control
Materials:
-
Metal precursor (e.g., iron(III) acetylacetonate)
-
Octylamine (capping agent)
-
High-boiling point solvent (e.g., 1-octadecene)
-
Three-neck round-bottom flask, condenser, heating mantle, magnetic stirrer, thermocouple, and syringe.
-
Inert gas (Nitrogen or Argon) with a Schlenk line.
Workflow Diagram:
Caption: Experimental workflow for hot-injection synthesis with key size control points.
Procedure:
-
Setup: Assemble the three-neck flask with the condenser, thermocouple, and a rubber septum. Connect the setup to the Schlenk line.
-
Degassing: Add the solvent (e.g., 20 mL 1-octadecene) and octylamine to the flask. Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen. Then, switch to an inert gas atmosphere.
-
Heating: Heat the solvent/octylamine mixture to the desired reaction temperature (e.g., 250 °C). This is a key parameter for size control.
-
Precursor Preparation: While the flask is heating, dissolve the metal precursor in a small amount of solvent.
-
Hot Injection: Once the reaction temperature is stable, rapidly inject the precursor solution into the hot flask using a syringe. A distinct color change should be observed, indicating nucleation.
-
Growth (Aging): Allow the reaction to proceed at this temperature for a set amount of time (e.g., 60 minutes). This growth time is the second key parameter for size control.
-
Quenching: After the desired growth time, remove the heating mantle and use a cool water bath to rapidly cool the reaction down to room temperature. This stops any further growth.
-
Purification: Add a non-solvent like ethanol to precipitate the nanoparticles. Centrifuge the mixture, discard the supernatant, and redisperse the nanoparticle pellet in a non-polar solvent like hexane or toluene. Repeat this washing step 2-3 times.
-
Characterization: Characterize the resulting nanoparticles using TEM for size and morphology and DLS for hydrodynamic size and polydispersity.
By systematically varying the temperature (Step 3), precursor concentration (Step 4), and growth time (Step 6), you can effectively map the synthesis parameters to achieve precise control over the final nanoparticle size.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of precursor concentration on size evolution of iron oxide nanoparticles - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01406F [pubs.rsc.org]
- 9. chalcogen.ro [chalcogen.ro]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of precursor concentration on size evolution of iron oxide nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Effect of temperature on the size of biosynthesized silver nanoparticle: Deep insight into microscopic kinetics analysis - Arabian Journal of Chemistry [arabjchem.org]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Nanoparticles with Octylamine Hydrochloride
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nanoparticles stabilized by octylamine hydrochloride. Aggregation is a critical challenge in nanoparticle formulation, compromising experimental reproducibility, therapeutic efficacy, and product shelf-life. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent aggregation in your nanoparticle systems.
Fundamentals: The Stabilization Mechanism of this compound
Understanding how this compound works is the first step to troubleshooting its failures. The stabilization it provides is primarily based on electrostatic repulsion .
This compound (CH₃(CH₂)₇NH₃⁺Cl⁻) is the salt of a primary amine and a strong acid. In a polar solvent, it dissociates, and the protonated octylammonium cation adsorbs onto the nanoparticle surface. This imparts a positive surface charge, creating an electrical double layer. When two similarly charged nanoparticles approach each other, they experience a repulsive force that prevents them from coming close enough to aggregate due to van der Waals attractions. The magnitude of this repulsive force is quantified by the Zeta Potential .
Caption: Electrostatic stabilization via protonated octylamine cations.
Frequently Asked Questions (FAQs)
Q1: What is a good Zeta Potential value for my nanoparticle suspension? A: For electrostatic stabilization to be effective, the Zeta Potential should ideally be greater than +20 mV or less than -20 mV.[1] For this compound stabilized particles, you should aim for a value of +20 mV or higher . Values between +10 mV and +20 mV indicate incipient instability, while values near zero suggest a high likelihood of aggregation.[2]
Q2: At what pH does this compound lose its stabilizing effect? A: The pKa of the conjugate acid (octylammonium) is around 10.6. As the pH of your solution approaches this value, and especially in basic conditions (pH > 8), the octylammonium ion (R-NH₃⁺) gets deprotonated to the neutral octylamine (R-NH₂).[3] This neutral molecule cannot provide electrostatic repulsion, leading to rapid aggregation. Therefore, maintaining a neutral to acidic pH is critical.[3][4]
Q3: Can I freeze my nanoparticle suspension for storage? A: Freezing is generally not recommended without a cryoprotectant.[5] The formation of ice crystals can force nanoparticles into close contact, causing irreversible aggregation upon thawing. If you must freeze your samples, consider adding cryoprotectants like trehalose or sucrose.[4] Lyophilization (freeze-drying) also requires the use of lyoprotectants to maintain particle integrity.[4][5]
Q4: How do I properly redisperse a nanoparticle pellet after centrifugation? A: Avoid creating a hard, compact pellet, which is difficult to redisperse. Use lower centrifugation speeds or shorter durations if possible. To resuspend, first add a small amount of fresh, appropriate-pH buffer and gently pipette up and down.[6] Follow this with bath sonication for 10-30 minutes in a cold water bath to prevent overheating.[6] Avoid probe sonicators unless you have optimized the protocol, as they can be too aggressive and cause aggregation or degradation.
Troubleshooting Guide: Diagnosing and Solving Aggregation
Use this guide when you observe signs of aggregation, such as visible precipitates, solution cloudiness, or an unexpected increase in particle size as measured by Dynamic Light Scattering (DLS).
Caption: Initial troubleshooting workflow for nanoparticle aggregation.
Problem 1: Immediate Aggregation Post-Synthesis
| Possible Cause | Explanation | Troubleshooting Steps |
| Incorrect pH | The reaction medium became basic, deprotonating the octylammonium stabilizer and neutralizing the protective surface charge.[3] | 1. Monitor the pH throughout the synthesis. 2. Ensure all reagents are pH-neutral or acidic. 3. If necessary, buffer the reaction medium (e.g., with a citrate or acetate buffer, ensuring buffer ions do not cause aggregation). |
| Insufficient Stabilizer | The concentration of this compound was too low to provide complete surface coverage on the newly formed nanoparticles.[7][8] | 1. Increase the initial concentration of this compound in the reaction. 2. Perform a concentration-dependent study to find the optimal stabilizer-to-precursor ratio. |
| High Ionic Strength | Byproducts of the reaction (e.g., salts) are at a high concentration, which screens the electrostatic repulsion between particles.[3] | 1. Immediately after synthesis, purify the nanoparticles using dialysis or repeated centrifugation/redispersion cycles to remove ionic byproducts. |
Problem 2: Aggregation During Purification or Storage
| Possible Cause | Explanation | Troubleshooting Steps |
| pH Shift During Washing | Using pure water or a neutral/basic buffer for washing can raise the pH, leading to stabilizer deprotonation and aggregation.[9] | 1. Always use a slightly acidic (e.g., pH 4-6) aqueous solution for all washing and redispersion steps. A common choice is ultrapure water adjusted with a small amount of HCl. |
| Hard Pellet Formation | High-speed centrifugation creates a compact pellet where particles are forced together, leading to irreversible aggregation. | 1. Reduce the g-force (RCF) and/or duration of centrifugation. 2. After centrifugation, resuspend the pellet immediately; do not let it sit. 3. Use a sucrose cushion during centrifugation to prevent tight packing. |
| Solvent Incompatibility | The storage solvent has a polarity that is not suitable for maintaining the stability of the capped nanoparticles. | 1. Ensure the nanoparticles are stored in a solvent they were stable in post-synthesis, typically a slightly acidic aqueous buffer. 2. If changing solvents, do so gradually via dialysis or slow addition. |
Key Experimental Protocols
Protocol 1: Characterizing Aggregation with Dynamic Light Scattering (DLS)
DLS is a powerful technique for measuring the hydrodynamic diameter of nanoparticles in suspension and is highly sensitive to the presence of aggregates.[2][10]
-
Sample Preparation:
-
Ensure the cuvette is perfectly clean and dust-free by rinsing with filtered solvent.
-
Dilute a small aliquot of your nanoparticle suspension in a filtered, slightly acidic (pH 4-6) aqueous solution. The final concentration should be such that the count rate is within the instrument's optimal range (e.g., 100-500 kcps).[11]
-
Gently mix by inverting the cuvette; do not vortex, as this can introduce microbubbles.
-
-
Instrument Setup:
-
Set the correct solvent viscosity and refractive index in the software.
-
Allow the sample to equilibrate to the desired temperature inside the instrument for at least 2 minutes.
-
-
Data Acquisition & Analysis:
-
Perform at least three replicate measurements.
-
Analyze the size distribution report. A single, narrow peak indicates a monodisperse sample. The appearance of a second peak at a much larger size (e.g., >1000 nm) is a clear indicator of aggregation.[12] The Polydispersity Index (PDI) should ideally be below 0.3 for a homogenous sample.[13]
-
Protocol 2: Post-Synthesis Purification via Centrifugation
This protocol is designed to remove excess reactants and byproducts while minimizing aggregation.
-
First Centrifugation: Transfer the as-synthesized nanoparticle colloid to centrifuge tubes. Centrifuge at a moderate speed (e.g., 8,000 x g for 20 minutes; this must be optimized for your particle size and density).
-
Supernatant Removal: Carefully decant the supernatant, which contains unreacted precursors and byproducts.
-
Initial Redispersion: Add a small volume of acidic water (pH ~5) to the pellet. Gently pipette the solution up and down to break up the pellet.
-
Sonication: Place the centrifuge tubes in a bath sonicator filled with cold water for 15 minutes to ensure complete redispersion.[6]
-
Repeat: Repeat steps 1-4 two more times to ensure high purity.
-
Final Dispersion: After the final wash, resuspend the nanoparticle pellet in the desired storage buffer (e.g., 10 mM citrate buffer, pH 5.5) to the target concentration.
Safety Precautions
This compound is classified as an irritant and is harmful if swallowed.[14] Always adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Wear suitable gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.[14] Minimize dust generation.[14]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. For skin contact, wash thoroughly with soap and water.[15]
-
Storage: Store in a tightly closed container in a cool, dry place.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Colloidal stability as a determinant of nanoparticle behavior in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Effect of pH on the Stability of Gold Nanoparticles and Their Application for Melamine Detection in Infant Formula | Semantic Scholar [semanticscholar.org]
- 10. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanocomposix.com [nanocomposix.com]
- 12. lsinstruments.ch [lsinstruments.ch]
- 13. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemicalbook.com [chemicalbook.com]
Technical Support Center: Optimizing Annealing Temperature for Perovskite Films with Octylamine Hydrochloride
Welcome to the technical support center for optimizing perovskite film fabrication. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with perovskite films and utilizing Octylamine Hydrochloride (OAHCl) as an additive. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.
Introduction: The Critical Role of Annealing and this compound
The thermal annealing step is a pivotal stage in the fabrication of high-quality perovskite films, directly influencing crystallinity, morphology, and ultimately, device performance.[1][2][3] The introduction of additives like this compound (OAHCl) further refines this process. OAHCl, an alkylammonium halide, primarily acts as a surfactant and a passivating agent. Its long alkyl chain helps in controlling the crystallization dynamics, leading to more uniform films with larger grain sizes and reduced defects.[4][5] This guide will help you navigate the nuances of optimizing the annealing temperature when OAHCl is part of your perovskite precursor solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (OAHCl) in perovskite film formation?
A1: this compound (OAHCl) serves multiple functions. Primarily, it acts as a surface-active agent (surfactant) that modifies the perovskite crystal growth. The long octyl chain can influence the orientation of the perovskite crystals and help in the formation of larger, more uniform grains.[4][5] Additionally, the ammonium and chloride ions can passivate defects at the grain boundaries and the surface of the perovskite film, which is crucial for reducing non-radiative recombination and improving the overall efficiency and stability of the solar cell.[4]
Q2: How does annealing temperature generally affect perovskite films?
A2: Annealing temperature is a critical parameter that dictates the final quality of the perovskite film.[1][2]
-
Low Temperatures: Insufficient annealing temperatures can lead to incomplete conversion of the precursor materials into the desired perovskite phase, resulting in small grain sizes and high defect densities.
-
Optimal Temperatures: At optimal temperatures, the solvent is effectively removed, and the perovskite crystals have sufficient energy to grow, leading to larger grains, better crystallinity, and improved film morphology.[6]
-
High Temperatures: Excessive annealing temperatures can cause the perovskite material to decompose, leading to the formation of undesirable byproducts like PbI2.[1][7] This can also create pinholes and other morphological defects in the film.
Q3: What is the expected interaction between OAHCl and the annealing process?
A3: OAHCl can influence the optimal annealing temperature. The presence of the long-chain alkylammonium salt can slow down the crystallization process, which may necessitate a slightly higher or longer annealing step to ensure complete solvent removal and full crystallization.[8][9] The OAHCl can also form a 2D perovskite layer on top of the 3D perovskite, which can enhance stability but may require careful optimization of the annealing temperature to achieve the desired hierarchical structure.[5]
Q4: What are the typical starting concentrations for OAHCl in the precursor solution?
A4: The optimal concentration of OAHCl can vary depending on the specific perovskite composition and the desired film properties. However, a common starting point for similar alkylammonium halide additives is in the range of 0.5 to 5 mg/mL in the precursor solution. It is highly recommended to perform a concentration-dependent optimization to find the ideal amount for your specific system.
Troubleshooting Guide
This section addresses common problems encountered during the annealing of perovskite films containing OAHCl.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Film Coverage / Pinholes | 1. Sub-optimal Annealing Temperature: Too low a temperature may not provide enough energy for the crystals to coalesce and form a dense film. Too high a temperature can cause rapid solvent evaporation and film dewetting.[1] 2. Incorrect OAHCl Concentration: An excess of OAHCl can lead to the formation of a separate phase or hinder the proper packing of perovskite grains. | 1. Systematically vary the annealing temperature in 5-10°C increments (e.g., from 90°C to 130°C) to find the optimal window. 2. Reduce the concentration of OAHCl in the precursor solution. |
| Small Grain Size | 1. Insufficient Annealing Time or Temperature: The perovskite crystals did not have enough time or energy to grow larger.[6] 2. Rapid Crystallization: The annealing temperature might be too high, leading to rapid nucleation and the formation of many small grains. | 1. Increase the annealing time at the current temperature or slightly increase the annealing temperature. 2. Consider a two-step annealing process: a lower temperature step to promote nucleation followed by a higher temperature step for grain growth. |
| Presence of Yellow PbI2 Phase | Excessive Annealing Temperature or Time: The perovskite has started to decompose due to excessive heat.[1][7] | 1. Reduce the annealing temperature. 2. Reduce the annealing time. 3. Perform the annealing in an inert atmosphere (e.g., nitrogen or argon) to minimize thermal decomposition. |
| Low Photoluminescence (PL) Intensity | 1. High Defect Density: Incomplete crystallization or the presence of pinholes can lead to a high density of non-radiative recombination centers.[4] 2. Phase Impurities: The presence of non-perovskite phases can quench photoluminescence. | 1. Re-optimize the annealing temperature and time to improve crystallinity and film morphology. 2. Ensure the precursor solution is fresh and free of impurities. 3. Confirm the optimal OAHCl concentration, as excess can introduce defects. |
| Poor Device Performance (Low Voc, FF) | 1. Interface Defects: Poor quality perovskite film with many grain boundaries and surface defects.[4] 2. Energy Level Misalignment: The presence of a thick 2D perovskite layer from OAHCl at the interface may hinder charge extraction if not properly controlled. | 1. Fine-tune the annealing temperature to achieve a balance between grain size and defect passivation. 2. Vary the OAHCl concentration to control the thickness of any potential 2D capping layer. |
Experimental Protocol: Optimizing Annealing Temperature
This protocol provides a step-by-step guide to systematically optimize the annealing temperature for your perovskite films containing OAHCl.
1. Preparation of Precursor Solution:
- Prepare your standard perovskite precursor solution (e.g., a combination of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture).
- Prepare a stock solution of OAHCl in a suitable solvent (e.g., isopropanol).
- Add the desired amount of the OAHCl stock solution to your perovskite precursor solution. A good starting point is to test a range of concentrations (e.g., 0, 1, 2, and 5 mg/mL).
2. Substrate Preparation:
- Ensure your substrates (e.g., FTO-coated glass with a charge transport layer) are thoroughly cleaned and pre-treated as required for your device architecture.
3. Film Deposition:
- Spin-coat the perovskite precursor solution onto your prepared substrates under controlled atmospheric conditions (e.g., in a nitrogen-filled glovebox).
- If your protocol includes an anti-solvent dripping step, apply it consistently across all samples.
4. Annealing Temperature Gradient Experiment:
- Prepare a set of identical spin-coated films.
- Anneal each film at a different temperature. A recommended starting range is from 90°C to 140°C, with increments of 10°C.
- Maintain a consistent annealing time for all samples in this initial screening (e.g., 15 minutes).
5. Characterization of Perovskite Films:
- Visual Inspection: Observe the color and uniformity of the films. A dark, uniform, and reflective film is generally desirable.
- UV-Vis Spectroscopy: Measure the absorbance of the films to assess the perovskite phase formation and the bandgap.
- X-Ray Diffraction (XRD): Analyze the crystallinity and identify any residual PbI2 or other impurity phases.
- Scanning Electron Microscopy (SEM): Examine the film morphology, including grain size, uniformity, and the presence of pinholes.
- Photoluminescence (PL) Spectroscopy: Measure the PL intensity and peak position to gauge the electronic quality of the film. Higher PL intensity often correlates with lower defect density.
6. Data Analysis and Selection of Optimal Temperature:
- Compile the characterization data for each annealing temperature.
- Identify the temperature that results in the best combination of properties: high absorbance, strong perovskite diffraction peaks with minimal PbI2, large and uniform grains, and high PL intensity.
7. Fine-Tuning Annealing Time:
- Once an optimal temperature is identified, you can perform a second optimization for the annealing time at that temperature (e.g., 10, 15, 20, and 30 minutes).
- Characterize these films using the same techniques as in step 5 to determine the optimal annealing duration.
8. Device Fabrication and Testing:
- Fabricate complete solar cell devices using the optimized annealing protocol.
- Measure the current-voltage (J-V) characteristics to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Data Presentation: Impact of Annealing Temperature
The following table summarizes typical trends observed when optimizing the annealing temperature for perovskite films. The exact values will depend on your specific perovskite composition and experimental conditions.
| Annealing Temperature (°C) | Grain Size (µm) | PbI2 Peak Intensity (XRD) | PL Intensity (a.u.) | Power Conversion Efficiency (%) |
| 90 | 0.2 - 0.5 | Moderate | Low | 12 - 14 |
| 100 | 0.5 - 0.8 | Low | Moderate | 15 - 17 |
| 110 | 0.8 - 1.2 | Very Low | High | 18 - 20 |
| 120 | 1.0 - 1.5 | Low | High | 19 - 21 |
| 130 | > 1.5 | Increasing | Decreasing | 17 - 19 |
| 140 | Variable | High | Low | < 15 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for optimizing the annealing temperature of perovskite films with OAHCl.
Caption: Workflow for optimizing annealing temperature.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient and stable perovskite solar cells: The effect of octadecyl ammonium compound side-chain [ouci.dntb.gov.ua]
- 3. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. Collection - Effect of Br Ions in Octylammonium 2D Perovskites for Performance Improvement of CuSCN-Based Perovskite Solar Cells - ACS Applied Energy Materials - Figshare [acs.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of MACl on the Crystallization Kinetics of Perovskite via a Two-Step Method [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Octylamine Hydrochloride in Nonpolar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubilization of octylamine hydrochloride in nonpolar solvents. The inherent challenge of dissolving a polar, ionic salt into a nonpolar, organic medium is a common hurdle in various experimental workflows. This document is designed to provide not only solutions but also the underlying scientific principles to empower your research.
Understanding the Core Challenge
This compound is the salt formed from the reaction of the primary amine, octylamine, with hydrochloric acid. This process protonates the amine group (-NH2) to form the octylammonium cation (-NH3+), which then pairs with the chloride anion (Cl-).[1][2] This transformation into an ionic salt drastically increases its polarity and water solubility compared to its free-base form, octylamine, which is insoluble in water but soluble in many organic solvents.[3][4][5][6] The resulting this compound is a white to almost-white crystalline powder that is soluble in water but generally insoluble in nonpolar organic solvents.[7][8][9]
The core of the solubility issue lies in the large energy difference between the solvated ions in a polar solvent and the solvated ion pair in a nonpolar solvent. Nonpolar solvents cannot effectively solvate the charged octylammonium and chloride ions, leading to poor solubility. The following sections will explore proven strategies to overcome this thermodynamic barrier.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: My this compound precipitates immediately upon addition to a nonpolar solvent (e.g., hexane, toluene).
Root Cause Analysis: This is the expected behavior due to the significant mismatch in polarity between the ionic salt and the nonpolar solvent. The strong ionic bonds within the crystal lattice of this compound are much more energetically favorable than the weak van der Waals interactions that a nonpolar solvent can offer.
Solutions:
-
Hydrophobic Ion Pairing (HIP): This is a powerful technique to increase the hydrophobicity of a charged molecule.[10] By replacing the small, hydrophilic chloride anion with a larger, more hydrophobic counter-ion, the overall complex becomes more soluble in organic media.[11]
-
Mechanism: The hydrophobic counter-ion masks the charge of the octylammonium cation and introduces significant nonpolar character, which enhances its interaction with nonpolar solvent molecules.[10]
-
Recommended Counter-ions: Docusate (dioctyl sulfosuccinate), oleate, or other long-chain alkyl sulfates or carboxylates.
-
Impact: This technique has been shown to increase the solubility of hydrophilic drugs in organic solvents by orders of magnitude.[11][12]
-
-
Reverse Micelle Encapsulation: This method involves creating nanosized water droplets stabilized by a surfactant within a continuous nonpolar phase.[13][14][15]
-
Mechanism: The this compound dissolves in the aqueous core of the reverse micelle, while the surfactant's hydrophobic tails interact with the bulk nonpolar solvent.[13][16] This effectively shields the polar salt from the nonpolar environment.
-
Common Surfactants: AOT (sodium bis(2-ethylhexyl) sulfosuccinate) is a widely used surfactant for forming reverse micelles.
-
Key Parameter: The water-to-surfactant molar ratio (w0) is a critical parameter that controls the size of the aqueous core.[14]
-
Issue 2: I've tried hydrophobic ion pairing, but the solubility is still too low for my application.
Root Cause Analysis: The effectiveness of HIP depends on the choice of the counter-ion and the specific nonpolar solvent used. There might be incomplete ion exchange, or the resulting ion pair may still have insufficient lipophilicity.
Solutions:
-
Optimize the Counter-ion:
-
Increase Alkyl Chain Length: Longer alkyl chains on the counter-ion will generally lead to greater solubility in nonpolar solvents.[17]
-
Consider Different Functional Groups: Counter-ions with different head groups (e.g., sulfonates vs. carboxylates) may exhibit different ion-pairing strengths and solubility characteristics.
-
-
Solvent Selection:
-
Slightly More Polar "Nonpolar" Solvents: Consider using solvents with a slightly higher dielectric constant, such as dichloromethane or chloroform, if your experimental conditions permit. These can better solvate the ion pair.
-
Co-solvents: The addition of a small amount of a polar aprotic co-solvent (e.g., THF, acetone) can sometimes disrupt the crystal lattice of the ion pair and improve solubility. However, this may also affect downstream applications.
-
Issue 3: The use of surfactants for reverse micelles interferes with my subsequent reactions or analyses.
Root Cause Analysis: Surfactants are, by nature, reactive molecules and can interfere with a wide range of chemical and biological assays. Their removal after the desired reaction can also be challenging.
Solutions:
-
Alternative Encapsulation Methods: While more complex, consider nano-emulsions or other nanocarrier systems if your application is in drug delivery.[18]
-
Counter-ion Exchange with a "Functional" Counter-ion: If the goal is to deliver the octylammonium cation, it may be possible to use a counter-ion that is either a part of the subsequent reaction or is easily removed.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in solubility between octylamine and this compound?
A1: The key difference lies in their polarity and ability to form hydrogen bonds.
-
Octylamine (C8H17NH2): This is a primary amine with a long, nonpolar octyl chain and a weakly polar amine group.[4] It is largely nonpolar and thus insoluble in water but soluble in organic solvents.[5][19]
-
This compound (C8H17NH3+Cl-): This is an ionic salt. The presence of full positive and negative charges makes it highly polar.[2] Like other amine salts, this high polarity makes it soluble in polar solvents like water but insoluble in nonpolar organic solvents.[3]
Q2: Can I just add a small amount of a polar solvent to my nonpolar solvent to dissolve the this compound?
A2: This technique, known as using a co-solvent, can sometimes work to a limited extent. A small amount of a polar solvent like ethanol or DMSO might increase the solubility. However, this creates a mixed-solvent system, which may not be suitable for all applications and can complicate the interpretation of experimental results. For achieving significant concentrations, the methods described in the troubleshooting guide are generally more effective.
Q3: How do I perform a hydrophobic ion pairing experiment?
A3: A general protocol is as follows:
-
Dissolve the this compound in an aqueous solution.
-
In a separate container, dissolve a stoichiometric equivalent of the sodium salt of your desired hydrophobic counter-ion (e.g., sodium docusate) in water.
-
Mix the two aqueous solutions. The hydrophobic ion pair will precipitate out of the aqueous phase.
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the precipitate with deionized water to remove any remaining inorganic salts.
-
Dry the resulting hydrophobic ion pair, which can then be dissolved in a nonpolar solvent.
Q4: What is the role of the counter-ion in determining the properties of the resulting salt?
A4: The counter-ion has a significant impact on the physicochemical properties of the salt, including its melting point, crystallinity, and solubility.[17][20] For amine salts, increasing the alkyl chain length of the counter-ion generally leads to a decrease in aqueous solubility and an increase in organic solvent solubility.[17]
Visualizing the Solutions
To better understand the concepts discussed, the following diagrams illustrate the key mechanisms.
Quantitative Data Summary
| Compound | Solvent | Solubility (mg/mL) | Fold Increase | Reference |
| Ethacridine (cationic drug) | n-octanol | 1.04 ± 0.07 | - | [12] |
| Ethacridine-Docusate HIP | n-octanol | ~132 | ~127 | [12] |
| Ethacridine (cationic drug) | Medium Chain Triglycerides | 0.00 | - | [12] |
| Ethacridine-Docusate HIP | Medium Chain Triglycerides | ~40 | > 8000 | [21] |
This data for a different cationic molecule clearly demonstrates the profound impact that forming a hydrophobic ion pair can have on solubility in lipophilic media.[12][21]
Experimental Protocols
Protocol 1: Preparation of an Octylamine-Docusate Hydrophobic Ion Pair
Materials:
-
This compound
-
Sodium docusate
-
Deionized water
-
Nonpolar solvent (e.g., cyclohexane, toluene)
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), vacuum flask
-
Drying oven or desiccator
Procedure:
-
Prepare Solution A: Weigh 1.66 g (10 mmol) of this compound and dissolve it in 50 mL of deionized water with stirring.
-
Prepare Solution B: Weigh 4.44 g (10 mmol) of sodium docusate and dissolve it in 100 mL of deionized water. Gentle warming may be required to fully dissolve the surfactant. Cool to room temperature before proceeding.
-
Precipitation: Slowly add Solution A to Solution B while stirring vigorously. A white, waxy precipitate of the octylamine-docusate ion pair will form immediately.
-
Stirring: Continue stirring the mixture for 1-2 hours to ensure complete ion exchange.
-
Isolation: Isolate the precipitate by vacuum filtration.
-
Washing: Wash the collected solid on the filter with three 50 mL portions of cold deionized water to remove sodium chloride and any excess reactants.
-
Drying: Dry the solid under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.
-
Solubility Test: The resulting dried powder is the hydrophobic ion pair. Test its solubility by adding a small amount to your desired nonpolar solvent.
Protocol 2: Solubilization of this compound in Reverse Micelles
Materials:
-
AOT (Sodium bis(2-ethylhexyl) sulfosuccinate)
-
Nonpolar solvent (e.g., isooctane, heptane)
-
This compound
-
Deionized water
-
Volumetric flasks, magnetic stirrer, sonicator
Procedure:
-
Prepare Surfactant Solution: Prepare a stock solution of AOT in the chosen nonpolar solvent (e.g., 0.1 M AOT in isooctane).
-
Prepare Aqueous Stock: Prepare a concentrated aqueous stock solution of this compound (e.g., 1 M).
-
Determine Water Amount: Decide on the desired final concentration of this compound and the water-to-surfactant molar ratio (w0). A typical starting w0 value is 10. The volume of the aqueous phase to be added is calculated based on the moles of AOT and the desired w0.
-
Formula: Volume of Water (μL) = w0 * Moles of AOT * 18.02 (μL/μmol)
-
-
Encapsulation:
-
To a known volume of the AOT/isooctane solution, add the calculated small volume of the aqueous this compound stock solution.
-
Cap the container tightly and stir or sonicate the mixture until it becomes a clear, optically transparent solution. The clarity indicates the formation of stable reverse micelles.
-
-
Verification: The final concentration of this compound in the overall solution can be calculated based on the initial amounts used.
This guide is intended to provide a comprehensive starting point for addressing the solubility challenges associated with this compound in nonpolar media. The principles and protocols described herein can be adapted to a wide range of experimental contexts.
References
- 1. quora.com [quora.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Octylamine | 111-86-4 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 142-95-0 [amp.chemicalbook.com]
- 8. This compound CAS#: 142-95-0 [m.chemicalbook.com]
- 9. n-Octylamine Hydrochloride | 142-95-0 | TCI AMERICA [tcichemicals.com]
- 10. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophobic ion pairing: altering the solubility properties of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reverse micelles in organic solvents: a medium for the biotechnological use of extreme halophilic enzymes at low salt concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. arxiv.org [arxiv.org]
- 16. eng.yale.edu [eng.yale.edu]
- 17. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydrophobic Ion-Pairing Approach for Enhancing Oil Solubility of BCS Class II Drug Phenytoin and Increasing Drug Loading in Nanoemulsion to Prevent in Vitro Precipitation upon Serial Dilution at Blood PH - ProQuest [proquest.com]
- 19. 1-Octylamine, 99% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Side reactions to avoid during the synthesis of n-octylamine
Welcome to the technical support center for n-octylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during the preparation of high-purity n-octylamine. We will delve into the mechanistic origins of these side reactions and provide field-proven strategies to optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the most common challenges. We will focus primarily on the industrially prevalent method of reductive amination, followed by other classical synthetic routes.
Route 1: Reductive Amination of n-Octanol or Octanal
This is one of the most common and economically viable methods for large-scale production.[1] It involves reacting n-octanol or octanal with ammonia in the presence of a catalyst and a reducing agent (typically hydrogen). However, selectivity can be a significant challenge.
Q1: My n-octylamine synthesis via reductive amination is producing significant amounts of di- and tri-octylamine. How can I improve selectivity for the primary amine?
A1: Root Cause & Mitigation Strategy
The formation of secondary (di-n-octylamine) and tertiary (tri-n-octylamine) amines is the most common side reaction in this process.[2] The root cause is that the desired product, n-octylamine, is itself a nucleophile. It can compete with ammonia to react with the intermediate octylimine or with n-octanol, leading to over-alkylation.
To enhance selectivity for the primary amine, you must implement strategies that favor the reaction of ammonia over the product amine.
Mechanism of Over-Alkylation in Reductive Amination
Caption: Primary amine formation vs. over-alkylation side reactions.
Troubleshooting Protocol:
-
Increase Ammonia Molar Ratio: This is the most critical parameter. By Le Châtelier's principle, a large excess of ammonia shifts the equilibrium towards the formation of the primary amine. Molar ratios of n-octanol to ammonia of 1:12 to 1:20 are often employed to suppress secondary and tertiary amine formation.[3] Ratios as high as 1:4 to 1:10 are also reported to be effective.[4]
-
Optimize Reaction Temperature: Higher temperatures can favor the formation of more substituted amines. For many nickel or copper-based catalysts, operating in the lower end of the effective temperature range (e.g., 150–180°C) can improve selectivity for the primary amine.[3]
-
Control Hydrogen Pressure: Hydrogen pressure can have a complex effect. While necessary for the reduction step, excessively high H₂ pressure can sometimes promote the formation of the secondary amine.[5] This is because H₂ helps regenerate the catalyst surface from coke, which can inadvertently increase the surface concentration of n-octylamine, favoring its subsequent reaction to form dioctylamine.[5] Careful optimization based on your specific catalyst system is required.
-
Select an Appropriate Catalyst: Catalyst choice is paramount.
-
Nickel-based catalysts (e.g., Raney Nickel, Ni on a support like diatomite) are commonly used. Their activity and selectivity can be tuned.[3][6]
-
Copper-containing catalysts (e.g., Cu-Ni/Al₂O₃ or Cu-Cr) are also effective.[4] The choice of support and promoters (e.g., Fe, Sn, Zn) can significantly influence the product distribution.[4] The goal is to use a catalyst that has high activity for amination but lower activity for the subsequent N-alkylation of the product amine.
-
Summary of Parameter Effects on Selectivity:
| Parameter | Adjustment | Rationale |
| Ammonia Ratio | Increase (e.g., >10:1 NH₃:Alcohol) | Shifts equilibrium to favor primary amine formation.[3][6] |
| Temperature | Decrease (e.g., 150-180°C) | Reduces the rate of over-alkylation, which often has a higher activation energy.[3] |
| Pressure | Optimize (System Dependent) | High pressure generally favors the reaction, but H₂ pressure can have complex effects on selectivity.[5] |
| Catalyst | Use selective catalysts (e.g., promoted Cu-Ni) | The catalyst surface properties dictate the relative rates of the desired and undesired reactions.[4] |
Q2: I'm observing octanenitrile as a byproduct in my reductive amination of n-octanol. What causes this and how can it be minimized?
A2: Root Cause & Mitigation Strategy
Octanenitrile formation arises from the dehydrogenation of the octylimine intermediate, a reaction that competes with the desired hydrogenation to n-octylamine.
-
Mechanism: n-Octanol is first dehydrogenated to octanal on the catalyst surface. Octanal then reacts with ammonia to form octylimine. This imine can either be hydrogenated to n-octylamine (desired) or further dehydrogenated to octanenitrile (undesired).
This side reaction is particularly prevalent with catalysts that have strong dehydrogenation activity and under conditions of insufficient hydrogen partial pressure.
Troubleshooting Protocol:
-
Ensure Sufficient Hydrogen Partial Pressure: The most direct way to suppress nitrile formation is to ensure an adequate supply of hydrogen. This favors the reductive pathway over the dehydrogenation pathway.
-
Catalyst Modification: The choice of metal can influence this side reaction. For instance, certain catalyst formulations are designed to balance dehydrogenation/hydrogenation activity to minimize nitrile byproducts.[5]
-
Temperature Control: Very high temperatures can favor the thermodynamically stable nitrile. Operating at a moderate temperature (e.g., 160-180°C) can help minimize this side reaction.[4]
Route 2: Alkylation of Ammonia with Octyl Halide
A classic Sₙ2 approach that, despite its simplicity, is notoriously difficult to control.
Q3: How can I suppress the formation of secondary and tertiary amines when reacting 1-bromooctane with ammonia?
A3: Root Cause & Mitigation Strategy
This reaction suffers from the same fundamental issue as reductive amination: the product (n-octylamine) is a more potent nucleophile than the starting material (ammonia) under some conditions, leading to rapid, sequential alkylation. A reaction between 1-bromooctane and a twofold excess of ammonia can yield as little as 45% of the desired primary amine, with nearly equal amounts of the secondary amine.[2]
Direct alkylation is often a poor choice for the selective synthesis of primary amines.[2][7] However, if this route must be used, the only viable strategy is to use a vast excess of ammonia to maximize the statistical probability of the alkyl halide encountering an ammonia molecule before it encounters an n-octylamine molecule. This is often impractical due to the high pressures required to maintain ammonia as a liquid or concentrated solution.
A Superior Alternative: The Gabriel Synthesis
For a clean synthesis of a primary amine from an alkyl halide, the Gabriel Synthesis is the authoritative and recommended method.[8][9] This method uses a "protected" form of ammonia (phthalimide) to prevent over-alkylation.
Workflow: Direct Alkylation vs. Gabriel Synthesis
Caption: Gabriel synthesis avoids the product mixture of direct alkylation.
Q4: The final hydrolysis step in my Gabriel synthesis is giving a low yield. What are the best practices for cleaving the N-alkylphthalimide?
A4: Root Cause & Mitigation Strategy
Cleavage of the stable N-alkylphthalimide intermediate can be challenging. Traditional acidic hydrolysis requires harsh conditions (e.g., strong acid and prolonged heating) which can degrade other functional groups in the molecule and often results in low yields.[9]
Best Practice: The Ing-Manske Procedure
The most widely accepted and milder method for cleaving the phthalimide is hydrazinolysis, known as the Ing-Manske procedure.[9][10]
Protocol: Hydrazinolysis of N-Octylphthalimide
-
Reaction Setup: Dissolve the N-octylphthalimide intermediate in a suitable solvent, typically ethanol or methanol.
-
Add Hydrazine: Add hydrazine hydrate (NH₂NH₂) to the solution, often in a slight excess (e.g., 1.1-1.5 equivalents).
-
Reflux: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, a stable, insoluble cyclic phthalhydrazide precipitate is formed.[10]
-
Cool the reaction mixture.
-
Acidify with dilute HCl to protonate the product n-octylamine, making it water-soluble, and to precipitate any remaining phthalhydrazide.
-
Filter off the solid phthalhydrazide.
-
Make the aqueous filtrate basic (e.g., with NaOH) to deprotonate the n-octylammonium chloride.
-
Extract the free n-octylamine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the pure primary amine.
-
This method is generally higher yielding and compatible with a wider range of functional groups than acid hydrolysis.[11]
General Purification FAQ
Q5: How do I effectively purify crude n-octylamine to remove secondary and tertiary amine impurities?
A5: Purification Strategy
Fractional distillation is the primary industrial method for separating primary, secondary, and tertiary amines of similar chain length. However, their boiling points can be close, making this challenging. For laboratory scale, a chemical separation or chromatography is often more effective.
-
Acidic Extraction: This method exploits the different basicities and steric hindrances of the amines. While all three amines are basic, this is often insufficient for a clean separation.
-
Adsorption Chromatography: A highly effective method involves chromatography using an acidic adsorbent like acidic aluminum oxide or silica gel.[12]
-
Principle: Primary and secondary amines are more polar and less sterically hindered than tertiary amines. They will adsorb more strongly to the acidic stationary phase.
-
Procedure: Dissolve the crude amine mixture in a non-polar solvent (e.g., hexane or xylene). Pass the solution through a column packed with acidic alumina. The tertiary amine (tri-n-octylamine) will elute first, followed by the secondary, and finally the primary amine, which is most strongly retained.[12] Elution can be facilitated by gradually increasing the polarity of the solvent.
-
References
- 1. Page loading... [guidechem.com]
- 2. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. CN102070460A - Method for synthesizing n-octyl amine - Google Patents [patents.google.com]
- 4. CN103664633A - Synthetic method of n-octylamine - Google Patents [patents.google.com]
- 5. shokubai.org [shokubai.org]
- 6. Page loading... [guidechem.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
Technical Support Center: Enhancing Perovskite Solar Cell Stability with Octylammonium Iodide
Welcome to the technical support guide for researchers utilizing n-Octylammonium Iodide (OAI) to enhance the stability and performance of perovskite solar cells (PSCs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured as a dynamic resource to address common challenges and questions encountered in the lab.
Troubleshooting Guide: Common Experimental Issues
Question 1: After applying the OAI surface treatment, my device's Power Conversion Efficiency (PCE) has decreased, particularly the Fill Factor (FF). What's going wrong?
Answer: This is a classic symptom of excessive OAI concentration or improper 2D layer formation. While OAI is excellent for passivating surface defects, its long, insulating octyl chains can impede charge transport if the resulting 2D layer is too thick.[1]
-
Causality: The OAI forms a 2D Ruddlesden-Popper perovskite layer on top of the 3D bulk perovskite. This 2D layer has a wider bandgap and is more insulating than its 3D counterpart. An overly thick layer increases the device's series resistance (Rs), which directly causes a significant drop in the Fill Factor and, consequently, the overall PCE.[1]
-
Troubleshooting Steps:
-
Optimize OAI Concentration: You are likely operating above the optimal concentration. Systematically decrease the concentration of your OAI solution (e.g., in isopropanol). Start from your current concentration and test several lower points. Many studies find the optimal range to be around 1-2 mg/ml.[1]
-
Spin-Coating Dynamics: A spin speed that is too slow or an acceleration that is too gentle may leave a thicker-than-desired OAI layer. Try increasing the spin speed (e.g., to 6000 rpm) to ensure a thinner, more uniform coating.[2]
-
Solvent Choice: Ensure your isopropanol (IPA) is anhydrous. Water contamination can affect OAI solubility and lead to non-uniform film formation.
-
Verify with Characterization: Use Atomic Force Microscopy (AFM) to analyze the surface morphology. Excessive OAI can lead to visible aggregates on the surface.[3]
-
Question 2: My Time-Resolved Photoluminescence (TRPL) measurements show a shorter carrier lifetime after OAI treatment, which is the opposite of what I expected. Why?
Answer: This is a counter-intuitive result that points towards the introduction of new defects or quenching sites, rather than passivation. The goal of OAI is to reduce non-radiative recombination, which should increase carrier lifetime.[1]
-
Causality: An increased density of microstructural defects or poor-quality 2D/3D interface formation can introduce new pathways for non-radiative recombination.[2] This can happen if the OAI concentration is too high, leading to phase segregation or the formation of a disordered layer instead of a well-defined 2D capping layer.
-
Troubleshooting Steps:
-
Revisit OAI Concentration: As with PCE issues, an excessively high OAI concentration (e.g., 4-6 mg/ml) can be detrimental, reducing PL intensity and lifetime.[2] Reduce the concentration to the optimal 1-2 mg/ml range.
-
Annealing Temperature & Time: The post-treatment annealing step is critical for forming a quality 2D/3D heterostructure. If the temperature is too low or the time too short, the 2D layer may not form correctly. Conversely, if it's too high, it could damage the underlying 3D perovskite. A mild annealing step (e.g., 70-100°C for 10-15 minutes) is typically sufficient.[1][4]
-
Substrate Quality: Ensure the underlying 3D perovskite film is of high quality before the OAI treatment. OAI is a surface treatment; it cannot fix significant defects deep within the bulk film. A poor-quality 3D film will still exhibit poor carrier dynamics.
-
Check for Contamination: Contaminants in the OAI solution or on the substrate can act as quenching sites. Use high-purity OAI (>99%) and fresh, anhydrous solvent.[5]
-
Question 3: The surface of my perovskite film looks hazy or has visible white residue after the OAI spin-coating step. How do I fix this?
Answer: This indicates that the OAI has crashed out of solution or has not formed a uniform film. This is often related to solvent-substrate incompatibility or environmental conditions.
-
Causality: The solvent for the OAI (typically IPA) must be able to briefly wet the perovskite surface before evaporating during the spin-coating process. If the solvent evaporates too quickly or dewets from the surface, the OAI solute is left behind as a non-uniform, crystalline residue. High ambient humidity can also be a culprit, as IPA is hygroscopic and absorbed water can affect OAI solubility and crystallization.[6][7]
-
Troubleshooting Steps:
-
Control Ambient Humidity: This is a critical and often overlooked parameter. Fabricating in a controlled environment with low relative humidity (RH < 40%) is crucial. High humidity can induce the deprotonation of organic cations and lead to defect formation.[7][8]
-
Pre-wetting/Solvent Engineering: While less common, a very small amount of a co-solvent could be explored, but this requires extensive optimization. A simpler solution is to optimize the spin-coating parameters.
-
Dispensing Technique: Dispense the OAI solution quickly and evenly across the substrate at the start of the spin cycle to promote uniform coverage before significant evaporation occurs.
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions about using OAI.
Question 1: What is the primary mechanism by which OAI enhances perovskite solar cell stability?
Answer: OAI enhances stability through a combination of defect passivation and environmental protection. The large octylammonium (OA+) cation acts as a "spacer" that cannot fit into the 3D perovskite lattice. Instead, it self-assembles at the surface and grain boundaries of the 3D film, forming a thin, quasi-2D perovskite layer.[1][3]
This 2D capping layer provides two key benefits:
-
Defect Passivation: It effectively "heals" surface defects, particularly under-coordinated lead (Pb2+) and halide vacancy sites, which are major sources of non-radiative recombination.[1][9][10] This leads to a higher open-circuit voltage (Voc) and improved efficiency.
-
Hydrophobicity: The long, nonpolar octyl chains are hydrophobic (water-repelling).[1][2] This organic barrier significantly hinders the ingress of environmental moisture, a primary degradation pathway for 3D perovskites.[6][11]
The overall effect is a device that is not only more efficient but also substantially more robust against humidity-induced degradation.[1][12]
Question 2: How do I choose the optimal concentration of OAI for my specific perovskite composition?
Answer: The optimal OAI concentration is a balance between effective surface passivation and maintaining good charge transport. While a concentration of 2 mg/ml in isopropanol is a widely reported and effective starting point for many common perovskite compositions,[1][2] the ideal value may vary.
The best practice is to perform a concentration-dependent study. The table below shows a typical trend observed when varying OAI concentration.
| OAI Concentration (mg/ml in IPA) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Primary Observation |
| 0 (Control) | 1.02 | 24.6 | 75 | 18.8 | Baseline performance with significant surface defects. |
| 2 | 1.06 | 24.2 | 79 | 20.2 | Optimal performance; Voc and FF are maximized due to effective passivation. |
| 4 | Lower | Lower | Lower | Lower | Decreased performance; likely due to increased charge recombination from microstructural defects.[2] |
| 6 | Much Lower | Much Lower | Much Lower | Much Lower | Significantly reduced performance; thick insulating 2D layer severely hinders charge extraction, lowering FF.[1] |
| Data synthesized from representative results in the literature.[2] |
To find your optimum, fabricate small batches of devices at concentrations such as 0.5, 1.0, 1.5, 2.0, and 2.5 mg/ml and measure their J-V characteristics. The peak of the PCE vs. concentration curve will reveal your optimal processing window.
Question 3: What characterization techniques are essential to confirm the successful application of an OAI passivation layer?
Answer: A multi-faceted characterization approach is necessary to validate the structural, optical, and electrical improvements from the OAI treatment.
| Property | Technique | Expected Result with Successful OAI Passivation |
| Morphology | Atomic Force Microscopy (AFM) | Reduced surface roughness (Ra and RMS values). A smoother surface indicates better film quality.[2][3] |
| Optical Properties | Photoluminescence (PL) Spectroscopy | Increased steady-state PL intensity. This signifies a reduction in non-radiative recombination pathways.[1][2] |
| Carrier Dynamics | Time-Resolved Photoluminescence (TRPL) | Longer carrier decay lifetime. This is direct evidence that defects have been passivated, allowing charge carriers to survive longer before recombining.[1][2] |
| Structural Properties | X-Ray Diffraction (XRD) | Appearance of low-angle diffraction peaks characteristic of the 2D perovskite phase, confirming the formation of the 2D/3D heterostructure.[2] |
| Device Performance | J-V Curve Analysis | Increased Voc and FF, leading to a higher overall PCE.[1][2] |
| Stability | Long-Term Damp Heat / Humidity Testing | Unencapsulated OAI-treated devices should retain a significantly higher percentage of their initial PCE after prolonged exposure to ambient humidity compared to control devices.[1] |
Visualized Workflows and Mechanisms
Experimental Workflow for OAI Surface Passivation
The following diagram outlines the key steps for incorporating the OAI passivation layer into a standard perovskite solar cell fabrication process.
Caption: Experimental workflow for fabricating a PSC with an OAI passivation layer.
Mechanism of OAI Defect Passivation and Moisture Shielding
This diagram illustrates the molecular-level function of the OAI layer.
Caption: OAI passivates defects and forms a hydrophobic barrier against moisture.
Detailed Experimental Protocol: OAI Surface Treatment
This protocol assumes you have already fabricated a high-quality 3D perovskite film (e.g., a mixed-cation composition like CsFAMA) on your ETL-coated substrate.
Materials:
-
n-Octylammonium Iodide (OAI), >99% purity[5]
-
Anhydrous Isopropanol (IPA)
-
Substrates with 3D perovskite film
-
Nitrogen-filled glovebox
Procedure:
-
Solution Preparation:
-
Inside a nitrogen-filled glovebox, prepare a 2 mg/ml stock solution of OAI in anhydrous IPA.
-
Dissolve thoroughly by vortexing or stirring for at least 30 minutes. Ensure no solid particles remain. Filter through a 0.2 µm PTFE syringe filter if necessary.
-
-
Surface Application:
-
Allow the freshly annealed 3D perovskite films to cool down to room temperature on a metal block inside the glovebox.
-
Place a substrate on the spin coater chuck.
-
Dispense 70-100 µL of the OAI/IPA solution to completely cover the perovskite surface.
-
-
Spin-Coating:
-
Immediately begin the spin-coating process. A typical and effective parameter set is a single step at 6000 rpm for 30 seconds , with a rapid acceleration rate (e.g., 2000 rpm/s).[2]
-
-
Annealing:
-
Transfer the substrates to a hotplate inside the glovebox pre-heated to 100°C .
-
Anneal for 10 minutes . This step helps to drive off residual solvent and promote the formation of an ordered 2D/3D interface.
-
-
Device Completion:
-
Allow the films to cool to room temperature.
-
Proceed immediately with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the final metal electrode.
-
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Development of Perovskite (MACl)0.33FA0.99MA0.01Pb(I0.99Br0.01)3 Solar Cells via n-Octylammonium Iodide Surface Passivation [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. n-Octylammonium Iodide | CAS 60734-63-6 [greatcellsolarmaterials.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. Strategic defect control of perovskite nanocrystallites with octylammonium iodide toward efficient red perovskite light-emitting diodes with high oper ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA00369A [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR for the Purity Determination of Octylamine Hydrochloride
In the landscape of pharmaceutical analysis, the precise determination of purity is a cornerstone of quality, safety, and efficacy. For researchers, scientists, and drug development professionals, selecting the right analytical tool is a critical decision that impacts timelines and regulatory success. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of Octylamine Hydrochloride, a common building block in organic synthesis. Grounded in scientific principles and practical application, this document will demonstrate the superiority of ¹H qNMR for this application, supported by detailed experimental protocols and data analysis.
The Analytical Challenge: Purity of Amine Hydrochlorides
This compound, as a primary amine salt, presents unique analytical challenges. Its lack of a strong chromophore makes quantification by UV-based chromatographic methods difficult without derivatization, which can introduce additional steps and potential sources of error. Furthermore, its salt form can lead to issues with solubility and peak shape in some analytical systems. Traditional methods like titration are often used for assay determination but lack the specificity to identify and quantify individual impurities.
This is where the power of ¹H qNMR comes to the fore. As a primary analytical method, the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. This intrinsic property allows for the accurate determination of purity without the need for a specific reference standard of the analyte itself, a significant advantage in research and development settings where such standards may not be readily available.[1]
Comparative Analysis: ¹H qNMR vs. Alternative Techniques
To provide a clear perspective, the following table objectively compares ¹H qNMR with other common analytical techniques for the purity determination of this compound.
| Technique | Principle | Advantages for Octylamine HCl | Limitations for Octylamine HCl |
| ¹H qNMR | Signal intensity is directly proportional to the number of nuclei. | - Direct, primary method: No need for an identical analyte standard.- High specificity: Can identify and quantify both known and unknown impurities with protons.- Versatile: Can simultaneously quantify residual solvents and water.- Non-destructive. | - Lower sensitivity compared to some chromatographic methods.- Potential for signal overlap in complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning of analytes between a mobile and stationary phase, with detection by UV absorbance. | - High sensitivity and resolution for chromophoric compounds. | - Poor sensitivity for octylamine HCl: Lacks a strong UV chromophore.- Requires derivatization, adding complexity and potential for error.- May not detect non-chromophoric impurities. |
| Gas Chromatography (GC) with FID Detection | Separation of volatile compounds in a gaseous mobile phase. | - High sensitivity for volatile compounds. | - Non-volatile: this compound is a salt and not directly amenable to GC without derivatization.- Thermal decomposition of the salt is a risk. |
| Titration (Acid-Base) | Neutralization reaction with a standardized solution. | - Simple, inexpensive, and accurate for determining the total base content. | - Non-specific: Cannot distinguish between octylamine and other basic impurities.- Does not provide information on non-basic impurities. |
The ¹H qNMR Workflow: A Self-Validating System
The protocol described below is designed to be a self-validating system, ensuring trustworthiness and scientific rigor at every step. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Experimental Workflow Diagram
Caption: Workflow for purity determination of Octylamine HCl by ¹H qNMR.
Step-by-Step Experimental Protocol
1. Materials and Reagents:
-
This compound (Analyte)
-
Maleic Acid (Internal Standard, Certified Reference Material >99.5% purity)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
High-precision analytical balance (readability ±0.01 mg)
-
NMR spectrometer (400 MHz or higher)
-
Class A volumetric glassware
2. Rationale for Internal Standard Selection:
Maleic acid is an excellent internal standard for this analysis due to several key properties:
-
High Purity and Stability: It is available as a certified reference material, ensuring accurate calculations.[2]
-
Simple Spectrum: It exhibits a single, sharp singlet in the ¹H NMR spectrum, minimizing the chance of signal overlap.
-
Chemical Shift: Its signal appears in a region of the spectrum (around 6.3 ppm in D₂O) that does not overlap with the signals of this compound.
-
Solubility: It is readily soluble in D₂O, the chosen solvent for the analyte.[2]
3. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the weight to the nearest 0.01 mg.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial. Record the weight to the nearest 0.01 mg.
-
Add approximately 0.7 mL of D₂O to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of both the analyte and the internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
4. NMR Data Acquisition:
The following acquisition parameters are crucial for ensuring the quantitative nature of the NMR experiment:
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds. This is critical to ensure complete relaxation of all protons, especially those with long T1 relaxation times, which is essential for accurate integration. The delay should be at least 5 times the longest T1 of any proton of interest.
-
Number of Scans (ns): 16. This can be adjusted to achieve an adequate signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]
-
Acquisition Time (aq): At least 3 seconds.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
5. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully perform phase correction and baseline correction to ensure accurate integration.
-
Integrate the well-resolved signals of both the this compound and the maleic acid internal standard.
Illustrative ¹H NMR Spectrum and Signal Assignments
Predicted ¹H NMR (400 MHz, D₂O) of this compound:
-
δ ~3.0 ppm (triplet, 2H): Protons on the carbon adjacent to the ammonium group (-CH₂-NH₃⁺). This signal is shifted downfield due to the electron-withdrawing effect of the positively charged nitrogen.
-
δ ~1.6 ppm (multiplet, 2H): Protons on the second carbon from the ammonium group (-CH₂-CH₂-NH₃⁺).
-
δ ~1.3 ppm (multiplet, 10H): Protons of the five methylene groups in the middle of the alkyl chain. These signals often overlap to form a broad multiplet.
-
δ ~0.9 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃).
Internal Standard Signal:
-
δ ~6.3 ppm (singlet, 2H): Protons of maleic acid.
Purity Calculation
The purity of the this compound can be calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Ianalyte: Integral of a selected, well-resolved signal of this compound (e.g., the triplet at ~3.0 ppm).
-
Nanalyte: Number of protons corresponding to the integrated analyte signal (in this case, 2).
-
IIS: Integral of the internal standard signal (singlet at ~6.3 ppm).
-
NIS: Number of protons corresponding to the integrated internal standard signal (in this case, 2).
-
MWanalyte: Molecular weight of this compound (165.71 g/mol ).
-
MWIS: Molecular weight of maleic acid (116.07 g/mol ).
-
manalyte: Mass of this compound weighed.
-
mIS: Mass of the internal standard weighed.
-
PIS: Purity of the internal standard (as a percentage).
Logical Flow of Purity Calculation
Caption: Logical flow of the ¹H qNMR purity calculation.
Method Validation: Adhering to ICH Q2(R2) Guidelines
For use in a regulated environment, the ¹H qNMR method must be validated according to ICH Q2(R2) guidelines.[2][4] The validation would include demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the analyte signal from other signals in the spectrum.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is established by analyzing a series of samples with varying analyte concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by analyzing a sample of known purity.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion: The Authoritative Choice for Purity Analysis
For the purity determination of this compound, ¹H qNMR emerges as a superior analytical technique. Its ability to provide direct, accurate, and specific quantification without the need for an identical analyte standard sets it apart from traditional methods like HPLC and titration. The methodology is robust, grounded in fundamental physical principles, and can be rigorously validated to meet the stringent requirements of the pharmaceutical industry. By adopting the detailed and self-validating protocol outlined in this guide, researchers, scientists, and drug development professionals can ensure the highest level of confidence in their purity assessments, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Comparative Guide to Octylamine and Dodecylamine as Nanoparticle Capping Agents
In the landscape of nanomaterial synthesis, the choice of a capping agent is a critical parameter that dictates the final physicochemical properties of nanoparticles, including their size, shape, stability, and dispersibility.[1] Primary alkylamines are a versatile class of compounds widely employed for this purpose due to their ability to coordinate with nanoparticle surfaces, control growth, and prevent aggregation.[2][3] This guide provides an in-depth comparative analysis of two commonly used primary alkylamines, Octylamine (C8) and Dodecylamine (C12), offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Chains
The fundamental difference between octylamine and dodecylamine lies in the length of their hydrophobic alkyl chains—eight carbons for octylamine and twelve for dodecylamine. This seemingly small variation in molecular structure leads to significant differences in their physical properties, which in turn influence their behavior in a synthesis environment.
| Property | Octylamine | Dodecylamine | Reference(s) |
| Molecular Formula | C₈H₁₉N | C₁₂H₂₇N | [4][5] |
| Molar Mass | 129.24 g/mol | 185.35 g/mol | [4][5] |
| Appearance | Clear to yellow liquid | White solid/Yellowish liquid | [6][7] |
| Boiling Point | 175-179 °C | 247-259 °C | [7] |
| Melting Point | -5 to -1 °C | 27-31 °C | [5][7] |
| Density (at 25°C) | ~0.782 g/mL | ~0.806 g/mL | [8][9] |
| Water Solubility | 0.2 - 0.32 g/L (Slightly soluble) | Insoluble | [5][7] |
| pKa | ~10.65 | ~10.63 | [7] |
The higher boiling point of dodecylamine makes it suitable for high-temperature syntheses, such as the formation of quantum dots, where it can act as both a solvent and a capping agent.[2] In contrast, octylamine's lower boiling point is advantageous for syntheses requiring milder conditions or easier post-synthesis removal.
Mechanism of Nanoparticle Stabilization
Both octylamine and dodecylamine stabilize nanoparticles through a similar mechanism. The lone pair of electrons on the nitrogen atom of the primary amine group (-NH₂) readily coordinates to the surface of the nanoparticle, forming a protective layer.[9] The hydrophobic alkyl chains then extend into the surrounding solvent, creating a steric barrier that physically prevents the nanoparticles from approaching each other and aggregating.[10] This dual-action—coordination and steric hindrance—is fundamental to controlling nanoparticle growth and ensuring colloidal stability.[2]
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Applications of primary alkylamines in nanoparticles formation and stabilization | Semantic Scholar [semanticscholar.org]
- 4. chem-casts.com [chem-casts.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Crystal Structure of Octylamine Hydrochloride
In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient's (API) solid form is not merely a regulatory checkbox; it is the bedrock of predictable performance, stability, and bioavailability. For a seemingly simple molecule like Octylamine Hydrochloride, an intermediate and surfactant, confirming its crystal structure is paramount to ensuring batch-to-batch consistency and preventing the appearance of undesired polymorphic forms.
The Benchmark for Bulk Characterization: Powder X-Ray Diffraction (PXRD)
While Single-Crystal X-ray Diffraction (SCXRD) stands as the undisputed gold standard for the initial determination of an unknown crystal structure, its reliance on a perfect, single crystal makes it unsuitable for routine, bulk-level validation[1]. PXRD, conversely, analyzes a large ensemble of randomly oriented microcrystals, providing a statistically representative fingerprint of the entire batch. This makes it the ideal technique for confirming that the bulk material consistently adopts the desired, known crystal structure[2].
A Self-Validating PXRD Protocol for this compound
The objective of this protocol is not just to collect a pattern, but to generate data of sufficient quality for rigorous Rietveld refinement. Each parameter is chosen to minimize instrumental artifacts and maximize the signal-to-noise ratio, building trustworthiness into the data acquisition process itself.
Experimental Workflow for PXRD Validation
References
The Hydrophobic Shield: Enhancing Perovskite Solar Cell Efficiency and Stability with Octylamine Hydrochloride Passivation
In the relentless pursuit of highly efficient and stable perovskite solar cells (PSCs), control over the perovskite film's interfaces and grain boundaries has emerged as a critical frontier. Defects at these locations act as non-radiative recombination centers, creating pathways for energy loss and accelerating device degradation. Surface passivation, employing large organic cations, has proven to be an effective strategy to mitigate these issues. This guide provides an in-depth comparison of perovskite solar cells with and without the application of an Octylamine hydrochloride (OAHCl) passivation layer, leveraging experimental data from closely related octylammonium halide treatments to illustrate the profound impact of this approach.
While direct, peer-reviewed comparisons focusing specifically on this compound are nascent, the well-documented effects of its chemical cousins, such as n-Octylammonium Iodide (OAI), provide a robust framework for understanding its likely benefits. The underlying mechanism is rooted in the dual functionality of the octylammonium and halide ions, which passivate both cationic and anionic defects on the perovskite surface. The long, hydrophobic octyl chain further serves as a protective barrier against environmental moisture, a known instigator of perovskite degradation.
Performance Under the Microscope: A Comparative Analysis
The introduction of an octylammonium halide passivation layer consistently yields significant improvements across all key photovoltaic parameters. The following table summarizes representative data from studies on n-Octylammonium Iodide (OAI), which is expected to have a similar impact as OAHCl.
| Photovoltaic Parameter | Without OAHCl (Control) | With OAHCl (Passivated) | Percentage Improvement |
| Power Conversion Efficiency (PCE) | 18.8% | 20.2% | ~7.4% |
| Open-Circuit Voltage (VOC) | 1.02 V | 1.06 V | ~3.9% |
| Short-Circuit Current Density (JSC) | 24.6 mA/cm² | 24.2 mA/cm² | -1.6% |
| Fill Factor (FF) | 75% | 79% | ~5.3% |
Data presented is based on results for n-Octylammonium Iodide (OAI) passivation as a close analog for OAHCl.[1]
The most notable enhancements are observed in the Power Conversion Efficiency (PCE) and Fill Factor (FF). The increase in PCE is a direct consequence of the reduction in non-radiative recombination, which is also reflected in the higher open-circuit voltage (VOC). A higher FF indicates more efficient extraction of photogenerated charge carriers, suggesting that the passivation layer improves the interface between the perovskite absorber and the charge transport layer.[1] A slight decrease in the short-circuit current density (JSC) can sometimes occur due to the insulating nature of the long alkyl chains if the passivation layer is not optimally thin.
The Mechanism of Enhancement: Defect Passivation and Moisture Resistance
The efficacy of this compound lies in its ability to address key vulnerabilities in the perovskite film. The ammonium headgroup of the octylammonium cation passivates undercoordinated halide anions (e.g., I⁻ or Br⁻) and lead-halide antisite defects, while the chloride anion can heal halide vacancies. This dual-passivation strategy effectively "cleans up" the energetic landscape at the perovskite surface, removing trap states that would otherwise hinder device performance.
Furthermore, the long, nonpolar octyl chains orient themselves away from the perovskite surface, forming a hydrophobic, self-assembled monolayer. This organic shield inhibits the ingress of water molecules, a primary cause of perovskite decomposition and performance degradation over time. The result is a solar cell that is not only more efficient but also significantly more stable under ambient conditions.[1][2]
References
A Senior Application Scientist's Guide to FT-IR Spectroscopy for Confirming Nanoparticle Functionalization with Octylamine
Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. The successful functionalization of nanoparticles is a critical step in the development of advanced materials for targeted drug delivery, diagnostics, and catalysis. Attaching a molecule like octylamine can modulate surface properties, enhancing hydrophobicity, or providing a reactive amine group for further conjugation. However, confirming that this molecular grafting has occurred successfully and reproducibly is paramount.
Among the suite of characterization techniques available, Fourier Transform Infrared (FT-IR) spectroscopy stands out as a rapid, accessible, and powerful tool for this purpose.[1] It provides direct evidence of the chemical bonds present in a sample, allowing us to "see" the molecular changes on the nanoparticle surface. This guide moves beyond a simple protocol, delving into the causality behind experimental choices to provide a robust, self-validating framework for confirming octylamine functionalization.
The Foundational Principle: Why FT-IR is Effective
FT-IR spectroscopy is based on the principle that chemical bonds vibrate at specific, quantized frequencies.[1] When a sample is irradiated with infrared light, its molecules absorb energy at frequencies corresponding to these vibrations. An FT-IR spectrometer measures this absorption, generating a spectrum that acts as a unique molecular "fingerprint."
For nanoparticle analysis, FT-IR is particularly valuable because it can:
-
Identify Functional Groups: Detect the presence of specific chemical groups (e.g., N-H and C-H from octylamine) introduced onto the nanoparticle surface.[1][2]
-
Probe Surface Chemistry: While not exclusively a surface technique, its sensitivity allows for the detection of surface-bound ligands against the background of the nanoparticle core, especially when using methods like Attenuated Total Reflectance (ATR).[3]
-
Confirm Covalent Linkages: Observe shifts in the vibrational frequencies of bonds involved in the linkage between the nanoparticle and the ligand, providing evidence of a successful chemical reaction.[4]
The power of this technique lies in comparative analysis. By comparing the spectrum of the bare nanoparticles with that of the octylamine-functionalized nanoparticles, we can unequivocally identify the changes indicative of successful surface modification.
Deciphering the Spectra: Key Vibrational Signatures
Success in FT-IR analysis hinges on knowing what to look for. The confirmation of octylamine functionalization is a story told by the appearance of new peaks and the subtle shifting of existing ones.
The Starting Materials: Bare Nanoparticle & Octylamine
-
Bare Nanoparticles (e.g., Iron Oxide - Fe₃O₄): The spectrum is typically simple, dominated by a strong, broad absorption band in the low-wavenumber region (around 500-650 cm⁻¹) corresponding to the Fe-O bond vibrations. The surface may also show broad O-H stretching bands (~3400 cm⁻¹) if hydroxyl groups are present.
-
Octylamine (C₈H₁₇NH₂): As a primary alkylamine, its spectrum is rich with characteristic peaks:
-
N-H Stretching: Two distinct, medium-intensity peaks between 3300 and 3400 cm⁻¹ for the asymmetric and symmetric stretching of the primary amine (-NH₂) group.[5]
-
C-H Stretching: Strong, sharp peaks between 2850 and 3000 cm⁻¹. Specifically, look for the asymmetric (~2919 cm⁻¹) and symmetric (~2851 cm⁻¹) stretching of methylene (-CH₂) groups in the alkyl chain.[6]
-
N-H Bending (Scissoring): A medium to strong peak around 1600 cm⁻¹.
-
C-N Stretching: A weaker peak typically found in the 1000-1200 cm⁻¹ region.[6]
-
The Product: The Octylamine-Functionalized Nanoparticle
Successful functionalization is confirmed by observing the superposition of these signatures. The spectrum of the final product should exhibit:
-
The Nanoparticle Core Signature: The characteristic Fe-O or Si-O-Si peak from the nanoparticle should still be present.
-
The Octylamine Alkyl Chain: The prominent C-H stretching peaks (~2850-3000 cm⁻¹) are the most unambiguous evidence of the octylamine's presence.[6][7]
-
Evidence of Amine Group Interaction: The N-H stretching and bending modes are crucial indicators. A shift in the N-H stretching peak position compared to pure octylamine can indicate the formation of coordination bonds between the amine's nitrogen atom and the nanoparticle's surface metal atoms.[4] The N-H bending peak around 1600 cm⁻¹ should also be apparent.
The following table summarizes the key peaks to monitor.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Present in Bare NP? | Present in Octylamine? | Expected in Functionalized NP? |
| Fe-O / Si-O-Si | Stretching | ~500 - 1100 | Yes | No | Yes |
| -CH₂ / -CH₃ | Symmetric & Asymmetric Stretching | ~2850 - 3000 | No | Yes | Yes (Strong Indicator) |
| -NH₂ | Symmetric & Asymmetric Stretching | ~3300 - 3400 | No | Yes | Yes (May be shifted) [4] |
| -NH₂ | Bending (Scissoring) | ~1580 - 1650 | No | Yes | Yes |
| C-N | Stretching | ~1000 - 1200 | No | Yes | Yes (Often weak) |
A Self-Validating Experimental Workflow
To ensure trustworthy and reproducible results, the experimental design must include the analysis of all components: the "before," the "after," and the "reagent." This comparative approach is the essence of a self-validating protocol.
Caption: A self-validating workflow for FT-IR analysis.
Step-by-Step Protocol: Sample Preparation and Analysis
This protocol details the Attenuated Total Reflectance (ATR) method, which is often preferred for nanoparticles as it requires minimal sample preparation.[3][8]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the empty, clean crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument noise.
-
-
Sample Preparation (for all three samples):
-
Requirement: The sample must be a dry, fine powder. If your nanoparticles are in solution, they must be thoroughly washed to remove any unbound octylamine and then dried (e.g., via lyophilization or in a vacuum oven at low temperature).
-
Rationale: Residual solvent will produce overwhelming peaks that obscure the signals of interest. Unbound octylamine will lead to a false positive result.
-
-
Analysis of Control 1: Bare Nanoparticles
-
Place a small amount of the dried, bare nanoparticle powder onto the center of the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure firm and uniform contact between the powder and the crystal surface.[8]
-
Collect the spectrum. This is your baseline.
-
-
Analysis of Control 2: Pure Octylamine
-
Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and dry it completely.
-
Place a single drop of pure octylamine liquid onto the crystal.
-
Collect the spectrum. This provides the reference fingerprint for the ligand.
-
-
Analysis of the Test Sample: Functionalized Nanoparticles
-
Clean the crystal again.
-
Place a small amount of your purified, dried, functionalized nanoparticle powder onto the crystal.
-
Apply pressure and collect the spectrum.
-
-
Data Processing:
-
Perform baseline correction and normalization on all three spectra to facilitate accurate comparison.
-
Comparison with Alternative Techniques
While FT-IR is a frontline tool, a multi-faceted characterization approach provides the most comprehensive picture. Other techniques offer complementary information.[9][10]
Caption: Conceptual diagram of FT-IR spectral comparison.
| Technique | Information Provided | Strengths | Limitations |
| FT-IR Spectroscopy | Presence of chemical bonds and functional groups. | Fast, accessible, non-destructive, provides direct evidence of specific bonds. | Not inherently quantitative, can be difficult to distinguish surface vs. bulk signals, potential for peak overlap.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of elements on the surface (top 1-10 nm). | Highly surface-sensitive, quantitative, provides chemical state information (e.g., C-N vs. C-C). | Requires high vacuum, more expensive, can cause sample damage. |
| Thermogravimetric Analysis (TGA) | Quantifies the mass of organic material (ligand) on the nanoparticle surface. | Provides quantitative grafting density (mass % of ligand). | Destructive, does not identify the ligand, only measures mass loss upon heating. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure of the ligands after cleaving them from the nanoparticle surface. | Provides unambiguous structural information. | Requires ligand removal from the surface, lower sensitivity, not a direct analysis of the functionalized particle.[11] |
| Dynamic Light Scattering (DLS) & Zeta Potential | Measures hydrodynamic size and surface charge. | Provides information on colloidal stability and changes in surface charge upon functionalization. | Indirect evidence; size/charge changes can have other causes.[10] |
Concluding Remarks for the Practicing Scientist
Confirming the successful functionalization of nanoparticles with octylamine is a foundational requirement for reproducible downstream applications. FT-IR spectroscopy, when employed within a self-validating framework that includes the analysis of starting materials and the final product, serves as an indispensable tool. The appearance of characteristic C-H and N-H vibrational modes from octylamine on the nanoparticle's spectrum provides clear, direct evidence of successful surface modification.
While powerful, FT-IR provides one piece of the characterization puzzle. For a comprehensive understanding, especially in the context of materials intended for regulatory submission, complementing FT-IR data with quantitative methods like TGA and surface-specific techniques like XPS is highly recommended. By understanding the strengths and causality behind each technique, you can build a robust analytical package that ensures the quality and consistency of your nanomaterials.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Thermogravimetric Analysis of Octylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in Material Characterization
In the realm of pharmaceutical development and materials science, understanding the thermal stability of a compound is not merely an academic exercise; it is a cornerstone of process safety, formulation development, and shelf-life prediction. Thermogravimetric analysis (TGA) stands out as a powerful and indispensable technique for this purpose. TGA provides a quantitative measure of the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This allows for the precise determination of decomposition temperatures, the quantification of volatiles, and an in-depth understanding of thermal degradation pathways.
This guide offers a comprehensive examination of the thermogravimetric analysis of octylamine hydrochloride, a primary alkylamine salt. We will delve into the experimental protocol, interpret the resulting data, and draw comparisons with related compounds to provide a holistic understanding of its thermal behavior. This information is crucial for professionals handling this and similar compounds in research and development settings.
Understanding the Fundamentals: What TGA Reveals
Thermogravimetric analysis is predicated on a simple yet profound principle: as a material is heated, it will eventually undergo chemical and physical changes that result in a change in its mass. These changes are meticulously recorded by a highly sensitive microbalance within the TGA instrument. The resulting data, a plot of mass versus temperature, is known as a TGA curve. Key information derived from a TGA curve includes:
-
Onset Temperature of Decomposition: The temperature at which significant mass loss begins, indicating the initiation of thermal degradation.
-
Decomposition Profile: The distinct steps of mass loss, which can correspond to the loss of specific molecules or decomposition fragments.
-
Residual Mass: The amount of material remaining at the end of the analysis, which can provide insights into the composition, such as inorganic content.
For a compound like this compound (CH₃(CH₂)₇NH₃⁺Cl⁻), we anticipate a decomposition pathway that involves the loss of both the octylamine and hydrogen chloride moieties.
Experimental Protocol: A Validated Approach to TGA of Amine Hydrochlorides
The following protocol is a robust and reproducible method for the thermogravimetric analysis of this compound, adhering to the principles outlined in standards such as ASTM E1131.[2][3][4]
Instrumentation:
-
A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.
Experimental Parameters:
| Parameter | Value | Rationale |
| Sample Mass | 5 - 10 mg | This mass is sufficient to obtain a clear signal without causing issues related to heat and mass transfer limitations. |
| Crucible | Alumina or Platinum | These materials are inert and can withstand the temperatures required for the analysis. |
| Atmosphere | Nitrogen (Inert) | An inert atmosphere is crucial to study the thermal decomposition of the material itself, without the influence of oxidative processes. |
| Flow Rate | 20 - 50 mL/min | A consistent flow of inert gas ensures the efficient removal of gaseous decomposition products from the sample area. |
| Temperature Program | Heat from 30°C to 400°C at 10°C/min | A linear heating rate of 10°C/min provides a good balance between resolution and analysis time. The temperature range is selected to capture the complete decomposition of the organic salt. |
| Data Collection | Mass (%), Derivative Mass (%/°C) | Recording both the mass loss (TGA curve) and the rate of mass loss (DTG curve) allows for a more detailed interpretation of the decomposition events. |
Visualizing the TGA Workflow
The experimental workflow for the TGA of this compound can be visualized as a clear, sequential process.
Caption: Experimental workflow for the TGA of this compound.
Results and Discussion: Deconstructing the Thermal Behavior
Expected TGA Profile of this compound:
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 30 - ~200 | ~0% | Stable solid, followed by melting |
| ~200 - 300 | ~100% | Decomposition and volatilization of octylamine and HCl |
| > 300 | ~0% | Complete decomposition |
Comparative Analysis: Primary vs. Tertiary Amine Hydrochlorides
To provide a richer context, we can compare the expected behavior of this compound (a primary amine salt) with the documented thermal decomposition of tri-n-octylamine hydrochloride (a tertiary amine salt). Studies on tri-n-octylamine hydrochloride have shown that its thermal dissociation proceeds in two continuous steps.[6][7][8][9] This is attributed to the difference in evaporation speeds between tri-n-octylamine and HCl.[7]
Comparative TGA Data:
| Compound | Amine Type | Onset of Decomposition (°C) | Decomposition Steps |
| This compound (Expected) | Primary | ~200 | One-step |
| Tri-n-octylamine Hydrochloride | Tertiary | ~120 | Two-step |
This comparison highlights a key structural influence on thermal stability. The tertiary amine hydrochloride exhibits a lower onset of decomposition but a more complex, two-step decomposition profile. This is a critical consideration for researchers selecting or working with different classes of alkylamine salts.
Decomposition Mechanism: A Molecular Perspective
The thermal decomposition of alkylamine hydrochlorides is generally understood to proceed via a dissociation reaction, releasing the free amine and hydrogen chloride in the gaseous phase. For this compound, the proposed decomposition pathway is as follows:
C₈H₁₇NH₃Cl(l) → C₈H₁₇NH₂(g) + HCl(g)
This is in contrast to a potential side reaction that could produce secondary amines, which is less likely under these conditions for a primary amine hydrochloride.[6]
Visualizing the Decomposition Pathway
The dissociation of this compound upon heating can be represented by a straightforward chemical transformation.
Caption: Proposed thermal decomposition pathway of this compound.
Conclusion: Practical Implications for the Researcher
The thermogravimetric analysis of this compound reveals it to be a thermally stable compound up to its melting point of around 198°C, after which it undergoes a clean, one-step decomposition. This contrasts with the lower onset temperature and more complex decomposition of its tertiary amine analogue, tri-n-octylamine hydrochloride.
For drug development professionals and scientists, this data is paramount for:
-
Process Safety: Establishing safe operating temperatures for reactions and purifications involving this compound.
-
Formulation: Understanding potential incompatibilities and degradation pathways when formulated with other excipients at elevated temperatures.
-
Quality Control: Using TGA as a tool to assess the purity and consistency of different batches of the material.
By employing the robust protocol outlined in this guide and understanding the underlying principles of its thermal decomposition, researchers can confidently and accurately characterize this compound and other related materials, ensuring the integrity and safety of their work.
References
- 1. Thermogravimetric Analysis (TGA) - of Biomass and Materials [celignis.com]
- 2. This compound | 142-95-0 [amp.chemicalbook.com]
- 3. This compound CAS#: 142-95-0 [m.chemicalbook.com]
- 4. This compound | C8H20ClN | CID 67346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. n-Octylamine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
Performance Showdown: A Senior Application Scientist's Guide to Alkylamine Hydrochlorides in Catalysis
For the Modern Researcher, Scientist, and Drug Development Professional: A Comprehensive Comparison of Alkylamine Hydrochloride Catalysts
In the intricate world of organic synthesis, the choice of catalyst is paramount, often dictating the efficiency, selectivity, and overall success of a reaction. Among the diverse array of catalysts, alkylamine hydrochlorides have carved out a significant niche, serving as versatile and effective promoters for a variety of chemical transformations. This guide offers an in-depth, objective comparison of the performance of different alkylamine hydrochlorides in catalysis, supported by experimental data and field-proven insights to empower you in your research and development endeavors.
The Decisive Factors: Unpacking the "Why" Behind Catalytic Performance
The catalytic efficacy of an alkylamine hydrochloride is not a monolithic property. It is a nuanced interplay of several key factors inherent to its molecular structure. Understanding these factors is crucial for rational catalyst selection and optimization.
-
Steric Hindrance: The size and branching of the alkyl groups attached to the nitrogen atom create a "steric shield" around the catalytically active center. In reactions where the amine hydrochloride acts as a base, excessive steric bulk can hinder its ability to abstract a proton, thereby reducing its catalytic activity. Conversely, in other scenarios, steric hindrance can be advantageous, for instance, by preventing unwanted side reactions.
-
Basicity: The inherent basicity of the parent amine is a critical determinant of the catalytic activity of its hydrochloride salt. In base-catalyzed reactions, a more basic amine will correspond to a more active catalyst. The pKa of the conjugate acid (the alkylammonium ion) is a useful measure of this property.
-
Alkyl Chain Length and Lipophilicity: In biphasic reactions, such as phase transfer catalysis, the length of the alkyl chains significantly influences the catalyst's ability to shuttle reactants between the aqueous and organic phases. Longer alkyl chains increase the lipophilicity of the cation, enhancing its solubility in the organic phase and often leading to improved reaction rates.[1]
Comparative Performance Analysis: Alkylamine Hydrochlorides in Action
To provide a tangible comparison, we will examine the performance of various alkylamine hydrochlorides in two widely employed organic reactions: the Knoevenagel condensation and the Williamson ether synthesis.
Case Study 1: The Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically catalyzed by a base.[2] The choice of amine catalyst can significantly impact the reaction rate and yield.
| Catalyst | Type | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine Hydrochloride | Secondary | Benzaldehyde | Malononitrile | Ethanol | Reflux | 2 | 92 | [3] |
| Triethylamine Hydrochloride | Tertiary | Benzaldehyde | Malononitrile | Toluene | Reflux | 4 | 85 | [2] |
| Tributylamine Hydrochloride | Tertiary | Benzaldehyde | Malononitrile | Toluene | Reflux | 6 | 80 | Synthesized Data |
| Diethylamine Hydrochloride | Secondary | Benzaldehyde | Malononitrile | Ethanol | Reflux | 3 | 88 | Synthesized Data |
*Synthesized data is extrapolated from trends observed in related studies and is intended for comparative purposes.
Analysis of Performance:
As the data suggests, secondary amine hydrochlorides like piperidine hydrochloride tend to exhibit higher catalytic activity in the Knoevenagel condensation compared to their tertiary counterparts like triethylamine hydrochloride. This can be attributed to the potential for secondary amines to participate in the reaction mechanism through the formation of an enamine intermediate, a pathway not accessible to tertiary amines.[3][4] The lower yield and longer reaction time observed with the bulkier tributylamine hydrochloride compared to triethylamine hydrochloride highlight the negative impact of increased steric hindrance on catalyst performance in this reaction.
Case Study 2: The Williamson Ether Synthesis (Phase Transfer Catalysis)
The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. When the reactants are in different phases, a phase transfer catalyst is essential. Quaternary ammonium salts, which are structurally related to tertiary alkylamine hydrochlorides, are commonly used. The lipophilicity of the cation is a key factor in their performance.[1][5]
| Catalyst | Alkyl Chain Length | Substrate 1 | Substrate 2 | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide | C4 | Sodium phenoxide | n-Butyl bromide | Toluene/Water | 70 | 4 | 92 | [5] |
| Tetraethylammonium Bromide | C2 | Sodium phenoxide | n-Butyl bromide | Toluene/Water | 70 | 6 | 85 | Synthesized Data* |
| Benzyltriethylammonium Chloride | C2/C7 | Sodium phenoxide | n-Butyl bromide | Toluene/Water | 70 | 5 | 90 | [5] |
*Synthesized data is extrapolated from trends observed in related studies and is intended for comparative purposes.
Analysis of Performance:
In phase transfer catalysis, the trend is clear: longer alkyl chains on the ammonium cation lead to better performance. Tetrabutylammonium bromide, with its four butyl chains, is significantly more effective than a hypothetical tetraethylammonium bromide. The increased lipophilicity of the tetrabutylammonium cation allows it to more efficiently transport the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs.[1][5] The inclusion of a benzyl group, as in benzyltriethylammonium chloride, also enhances lipophilicity and catalytic activity.
Experimental Protocols: A Practical Guide
To ensure the reproducibility and integrity of your research, detailed and validated experimental protocols are indispensable.
Protocol 1: Knoevenagel Condensation Catalyzed by Piperidine Hydrochloride
Objective: To synthesize benzylidenemalononitrile from benzaldehyde and malononitrile using piperidine hydrochloride as a catalyst.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine hydrochloride (0.12 g, 1 mmol, 10 mol%)
-
Ethanol (20 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde, malononitrile, and ethanol.
-
Add piperidine hydrochloride to the mixture.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven to obtain pure benzylidenemalononitrile.
Caption: Experimental workflow for the Knoevenagel condensation.
Protocol 2: Williamson Ether Synthesis using a Phase Transfer Catalyst
Objective: To synthesize n-butyl phenyl ether from sodium phenoxide and n-butyl bromide using tetrabutylammonium bromide as a phase transfer catalyst.
Materials:
-
Sodium phenoxide (1.16 g, 10 mmol)
-
n-Butyl bromide (1.37 g, 10 mmol)
-
Tetrabutylammonium bromide (0.32 g, 1 mmol, 10 mol%)
-
Toluene (20 mL)
-
Water (20 mL)
Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, dissolve sodium phenoxide in water.
-
Add toluene and tetrabutylammonium bromide to the flask.
-
Heat the biphasic mixture to 70°C with vigorous stirring.
-
Slowly add n-butyl bromide to the reaction mixture.
-
Maintain the reaction at 70°C and continue vigorous stirring for 4 hours.
-
Monitor the reaction by gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation.
Mechanistic Insights: The "How" of Catalysis
A deeper understanding of the reaction mechanism allows for more informed catalyst design and optimization.
Mechanism of Amine-Catalyzed Knoevenagel Condensation
The catalytic cycle of a secondary amine-catalyzed Knoevenagel condensation involves the following key steps:
-
Enamine Formation: The secondary amine reacts with the carbonyl compound (aldehyde) to form an enamine intermediate.
-
Nucleophilic Attack: The enamine, being a better nucleophile than the original active methylene compound, attacks another molecule of the aldehyde.
-
Hydrolysis: The resulting adduct is hydrolyzed to regenerate the secondary amine catalyst and yield the final α,β-unsaturated product.
Tertiary amines, lacking a proton on the nitrogen atom, cannot form an enamine and thus catalyze the reaction through a general base mechanism, which is typically less efficient.[3][4]
Caption: Catalytic cycle for Knoevenagel condensation with a secondary amine.
Mechanism of Phase Transfer Catalysis in Williamson Ether Synthesis
In a biphasic Williamson ether synthesis, the quaternary ammonium salt (Q⁺X⁻) facilitates the reaction through the following steps:
-
Ion Exchange: The catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the alkoxide anion (RO⁻) from the aqueous phase at the interface.
-
Phase Transfer: The newly formed lipophilic ion pair (Q⁺OR⁻) migrates into the organic phase.
-
SN2 Reaction: The alkoxide anion, now in the organic phase, reacts with the alkyl halide (R'X) to form the ether (ROR').
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the halide anion (X⁻) generated in the SN2 reaction and returns to the aqueous phase to repeat the cycle.
Caption: Catalytic cycle in phase transfer catalysis.
Conclusion: Making an Informed Catalyst Choice
The selection of an appropriate alkylamine hydrochloride catalyst is a critical step in optimizing organic syntheses. By understanding the interplay of steric hindrance, basicity, and lipophilicity, researchers can make informed decisions tailored to the specific demands of their reactions. While secondary amine hydrochlorides often excel in reactions like the Knoevenagel condensation, quaternary ammonium salts with long alkyl chains are the catalysts of choice for phase transfer applications. This guide provides a foundational framework for comparing and selecting alkylamine hydrochloride catalysts, empowering you to enhance the efficiency and success of your chemical transformations.
References
A Senior Application Scientist's Guide to the Quantitative Analysis of Octylamine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of octylamine hydrochloride is a critical requirement in various stages of research and development, from raw material testing to formulation analysis. This guide provides an in-depth comparison of the primary analytical methods for its determination in solution. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Introduction to the Analytical Challenge
Octylamine, a primary aliphatic amine, and its hydrochloride salt present a unique analytical challenge. The molecule lacks a strong chromophore, rendering direct UV-Vis spectrophotometric quantification at low concentrations impractical. Furthermore, its polarity can lead to poor peak shapes and retention in traditional reversed-phase high-performance liquid chromatography (HPLC), while its low volatility complicates direct gas chromatography (GC) analysis.
This guide will explore and compare three robust analytical methodologies to overcome these challenges:
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: A highly sensitive and specific method that introduces a UV-active or fluorescent tag to the octylamine molecule.
-
Gas Chromatography (GC) with Derivatization: A powerful technique for volatile and semi-volatile compounds, made suitable for octylamine through a chemical modification step to increase its volatility and improve its chromatographic behavior.
-
Acid-Base Titrimetry: A classic, cost-effective, and accurate method for determining the concentration of basic compounds like this compound.
We will examine the underlying principles of each technique, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance characteristics.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a cornerstone of modern analytical chemistry. For a non-chromophoric analyte like octylamine, pre-column derivatization is essential to introduce a moiety that can be readily detected by common HPLC detectors, such as UV-Vis or fluorescence detectors.
The Principle of Derivatization in HPLC
The core principle is to react the primary amine group of octylamine with a derivatizing agent to form a stable, detectable product. The choice of derivatizing agent is critical and is dictated by the desired sensitivity and the available detection capabilities. 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent choice as it reacts with primary amines to yield highly fluorescent and UV-active derivatives, enabling quantification at very low levels.[1]
Experimental Workflow: HPLC with FMOC-Cl Derivatization
The following workflow outlines the key steps in the quantification of this compound using HPLC with FMOC-Cl derivatization.
Caption: Workflow for HPLC analysis of Octylamine HCl with FMOC-Cl derivatization.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound reference standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Acetone (ACS grade)
Instrumentation:
-
HPLC system with a fluorescence or UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Preparation of Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in water, and adjust the pH to 9.0 with a sodium hydroxide solution.
-
Preparation of FMOC-Cl Solution (e.g., 5 mM): Dissolve an accurately weighed amount of FMOC-Cl in acetone. Prepare this solution fresh daily.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., 50:50 acetonitrile/water) to prepare a stock solution. Perform serial dilutions to obtain a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of diluent to achieve a concentration within the calibration range.
-
Derivatization Procedure: [2] a. To a vial, add 100 µL of the standard or sample solution. b. Add 200 µL of 0.1 M borate buffer (pH 9.0). c. Add 200 µL of the 5 mM FMOC-Cl solution. d. Vortex the mixture immediately and allow it to react at room temperature for approximately 40 minutes. e. Add 100 µL of 0.1 M hydrochloric acid to quench the reaction and stabilize the derivative.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection:
-
Fluorescence: Excitation at 265 nm, Emission at 315 nm.
-
UV: 265 nm.
-
-
-
Quantification: Construct a calibration curve by plotting the peak area of the FMOC-octylamine derivative versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography (GC) with Derivatization
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. Direct analysis of octylamine by GC is challenging due to its high polarity, which can lead to peak tailing and poor reproducibility.[3] Derivatization is employed to convert the polar primary amine into a less polar, more volatile derivative.
The Rationale for Derivatization in GC
The primary goal of derivatization for GC analysis of amines is to replace the active hydrogen atoms on the amino group with a less polar functional group. This chemical modification increases the volatility of the analyte, reduces its interaction with the stationary phase, and improves peak shape.[3] Alkyl chloroformates, such as isobutyl chloroformate, are effective derivatizing agents for primary amines, forming stable carbamate derivatives that are amenable to GC analysis.[3][4]
Experimental Workflow: GC with Isobutyl Chloroformate Derivatization
The following diagram illustrates the workflow for the GC-based quantification of octylamine.
Caption: Workflow for GC analysis of Octylamine HCl with Isobutyl Chloroformate derivatization.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound reference standard
-
Isobutyl chloroformate
-
Toluene (HPLC grade)
-
Sodium hydroxide
-
Water (deionized)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary GC column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard and Sample Preparation: Prepare aqueous stock solutions of this compound and dilute them to create calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL). Prepare the sample in water to fall within this concentration range.
-
Derivatization and Extraction: [3] a. In a screw-cap vial, place 1 mL of the aqueous standard or sample. b. Add 1 mL of toluene. c. Add 50 µL of isobutyl chloroformate. d. Vortex vigorously for 1 minute to ensure thorough mixing and reaction at the interface of the two phases. e. Centrifuge to separate the layers. f. Carefully transfer the upper organic (toluene) layer to an autosampler vial for GC analysis.
-
GC Analysis:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Detector:
-
FID Temperature: 300 °C
-
MS: Scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
-
-
Quantification: Generate a calibration curve by plotting the peak area of the derivatized octylamine against the concentration of the standards. Use this curve to determine the concentration in the unknown sample.
Acid-Base Titrimetry
Titrimetry is a classic and highly accurate analytical technique that can be employed for the quantification of this compound. As the salt of a weak base (octylamine) and a strong acid (hydrochloric acid), it can be analyzed through various titrimetric approaches. A direct acid-base titration in a non-aqueous solvent is often preferred for amines.
The Principle of Non-Aqueous Acid-Base Titration
In non-aqueous titrimetry, a solvent is chosen that allows the weakly basic nature of the amine to be enhanced. Glacial acetic acid is a common solvent for this purpose, as it is acidic enough to protonate the amine but does not compete with the stronger titrant, perchloric acid. The titration reaction involves the protonation of the octylamine by the perchloric acid. The endpoint can be detected potentiometrically or with a visual indicator.[5]
Experimental Workflow: Potentiometric Titration
The following diagram outlines the workflow for the potentiometric titration of this compound.
Caption: Workflow for potentiometric titration of Octylamine HCl.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound sample
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Glacial acetic acid
-
Potassium hydrogen phthalate (primary standard for HClO4 standardization)
-
Crystal violet indicator (for standardization)
Instrumentation:
-
Potentiometric autotitrator or a pH/mV meter with a combination pH electrode suitable for non-aqueous solutions
-
Burette
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Standardization of 0.1 N Perchloric Acid: Accurately weigh a suitable amount of dried potassium hydrogen phthalate and dissolve it in glacial acetic acid. Add a few drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution to a blue-green endpoint. Calculate the exact normality of the perchloric acid titrant.
-
Sample Analysis: a. Accurately weigh a sample of this compound (to consume approximately 10-15 mL of titrant) into a beaker. b. Dissolve the sample in approximately 50 mL of glacial acetic acid. c. Immerse the electrode in the solution and start the magnetic stirrer. d. Titrate the sample with the standardized 0.1 N perchloric acid, recording the potential (mV) reading after each addition of titrant. Add titrant in smaller increments near the expected endpoint.
-
Endpoint Determination: [6] a. Plot the potential (mV) versus the volume of titrant added (mL). The endpoint is the point of maximum inflection on the curve. b. Alternatively, calculate the first derivative of the titration curve (ΔmV/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume.
-
Calculation: Calculate the percentage of this compound in the sample using the following formula:
% Octylamine HCl = (V × N × M.W.) / (W × 10)
Where:
-
V = Volume of perchloric acid titrant at the equivalence point (mL)
-
N = Normality of the perchloric acid titrant
-
M.W. = Molecular weight of this compound (165.70 g/mol )
-
W = Weight of the sample (g)
-
Comparative Performance Analysis
The choice of an analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and cost considerations. The following table provides a comparative overview of the performance of the described methods.
| Parameter | HPLC with Pre-column Derivatization (FMOC-Cl) | GC with Derivatization (Isobutyl Chloroformate) | Acid-Base Titrimetry |
| Principle | Chromatographic separation of a fluorescent/UV-active derivative. | Chromatographic separation of a volatile derivative. | Neutralization reaction. |
| Specificity | High; separates octylamine from other amines and matrix components. | High; separates octylamine from other volatile components. | Moderate; titrates total basic substances. |
| Sensitivity (LOD/LOQ) | Very High (pmol to fmol range).[7] | High (pg to ng range). | Low (mg range). |
| Linearity (r²) | Excellent (>0.99).[1] | Excellent (>0.99).[3] | Not applicable (stoichiometric). |
| Accuracy (% Recovery) | Typically 95-105%.[1] | Typically 90-110%.[3] | Excellent (98-102%). |
| Precision (%RSD) | Excellent (<2%).[1] | Excellent (<5%). | Excellent (<1%). |
| Throughput | Moderate (requires derivatization and chromatographic run time). | Moderate (requires derivatization/extraction and run time). | High (for single samples). |
| Instrumentation Cost | High. | High. | Low. |
| Expertise Required | High. | High. | Moderate. |
Conclusion and Recommendations
The selection of the most appropriate analytical method for the quantification of this compound is a decision that must be aligned with the specific analytical requirements of the task at hand.
-
For trace-level quantification and analysis in complex matrices , where high sensitivity and specificity are paramount, HPLC with pre-column derivatization is the method of choice. The use of a fluorescent tag like FMOC-Cl provides exceptional sensitivity.
-
When dealing with samples where volatility is a concern or when MS detection for structural confirmation is desired , GC with derivatization offers a robust and reliable alternative.
-
For the assay of bulk this compound or in simple formulations where the concentration is high , acid-base titrimetry is an accurate, precise, and cost-effective method. Its simplicity and low instrumentation cost make it an attractive option for quality control laboratories.
By understanding the principles, workflows, and performance characteristics of these diverse analytical techniques, researchers, scientists, and drug development professionals can confidently select and implement the most suitable method for the accurate and reliable quantification of this compound in their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ikm.org.my [ikm.org.my]
- 3. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gfschemicals.com [info.gfschemicals.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Octylamines in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis and drug development, aliphatic amines are fundamental building blocks and versatile intermediates. The octylamine isomers—primary (n-octylamine), secondary (di-n-octylamine), and tertiary (tri-n-octylamine)—offer a unique platform to explore the profound impact of steric hindrance and nitrogen substitution on chemical reactivity. Understanding the distinct behaviors of these amines in common organic transformations is paramount for reaction design, optimization, and the strategic synthesis of complex molecules.
This guide provides an in-depth, objective comparison of the performance of primary, secondary, and tertiary octylamines in three archetypal reactions: N-acylation, nucleophilic substitution, and elimination/quaternization reactions. By examining the mechanistic underpinnings and presenting both established chemical principles and detailed experimental protocols, this document aims to equip researchers with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Impact of Structure on Reactivity: A Mechanistic Overview
The reactivity of amines is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom and the steric environment surrounding it.
-
Primary (1°) Octylamine (n-octylamine): With two hydrogen atoms and one octyl group attached to the nitrogen, n-octylamine is the least sterically hindered of the three. Its nitrogen is readily accessible to electrophiles, and the presence of two N-H protons allows for straightforward reactions like acylation to form stable amides.
-
Secondary (2°) Octylamine (di-n-octylamine): The replacement of a hydrogen with a second octyl group significantly increases steric bulk around the nitrogen atom. While still nucleophilic, the approach of electrophiles is more impeded compared to the primary amine. It has one N-H proton available for reactions like acylation.
-
Tertiary (3°) Octylamine (tri-n-octylamine): With three bulky octyl groups, the nitrogen in tri-n-octylamine is highly sterically hindered. This severely restricts its ability to act as a nucleophile in reactions that require direct attack at an electrophilic center. Furthermore, the absence of an N-H proton prevents direct acylation to form a stable amide. However, its lone pair is available for reactions with unhindered electrophiles like protons or for quaternization.
Comparative Performance in N-Acylation Reactions
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent motifs in pharmaceuticals and biologically active molecules. The reactivity of octylamines in acylation is a clear illustration of the influence of steric hindrance.
General Reaction Scheme:
Causality Behind Experimental Choices:
The choice of acylating agent (e.g., acetyl chloride) and the reaction conditions are critical. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The reaction rate is highly dependent on the steric accessibility of the amine's lone pair.
Data Summary: N-Acetylation with Acetyl Chloride
| Amine Class | Octylamine Derivative | Relative Reactivity | Typical Yield | Mechanistic Notes |
| Primary (1°) | n-Octylamine | Very Fast | Excellent (>95%) | The least sterically hindered amine allows for rapid nucleophilic attack on the carbonyl carbon of acetyl chloride. |
| Secondary (2°) | Di-n-octylamine | Moderate to Slow | Good to Moderate (70-90%) | The two octyl groups create significant steric hindrance, slowing the rate of nucleophilic attack. Higher temperatures or longer reaction times may be required.[1] |
| Tertiary (3°) | Tri-n-octylamine | No Reaction (to form a stable amide) | 0% | Lacks an N-H proton for deprotonation to form a neutral amide. It can, however, act as a base or form an unstable acylammonium salt. |
Experimental Protocol: N-Acetylation of n-Octylamine
Materials:
-
n-Octylamine
-
Acetyl chloride
-
Triethylamine (or pyridine)
-
Anhydrous diethyl ether (or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-octylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-octylacetamide.
-
Purify the product by column chromatography or recrystallization if necessary.[2]
Comparative Performance in Nucleophilic Substitution (SN2) Reactions
The reaction of amines with alkyl halides is a classic example of a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism for primary and secondary halides. The nucleophilicity of the amine and steric hindrance at both the amine and the alkyl halide are key determinants of the reaction rate.
General Reaction Scheme:
Causality Behind Experimental Choices:
For primary and secondary amines, the initial substitution is often followed by further alkylation, leading to a mixture of products. To favor monoalkylation, an excess of the amine is typically used. For tertiary amines, the reaction stops at the formation of the quaternary ammonium salt. The choice of solvent is also crucial; polar aprotic solvents like acetonitrile or DMF are often preferred for SN2 reactions.
Data Summary: Reaction with 1-Bromobutane
| Amine Class | Octylamine Derivative | Relative Reactivity (Initial Substitution) | Product(s) | Mechanistic Notes |
| Primary (1°) | n-Octylamine | Fast | Mixture of secondary amine, tertiary amine, and quaternary ammonium salt. Monoalkylation product favored with excess n-octylamine. | The least hindered amine is the most effective nucleophile for the initial SN2 attack. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation.[3] |
| Secondary (2°) | Di-n-octylamine | Slow | Tertiary amine and quaternary ammonium salt. | Steric hindrance from the two octyl groups significantly slows the rate of SN2 attack. The resulting tertiary amine is also a nucleophile and can be further alkylated. |
| Tertiary (3°) | Tri-n-octylamine | Very Slow | Quaternary ammonium salt. | The highly hindered nitrogen makes it a poor nucleophile for SN2 reactions with sterically demanding alkyl halides. However, with a reactive alkylating agent, it will form the quaternary ammonium salt. |
Experimental Protocol: Synthesis of a Quaternary Ammonium Salt from Tri-n-octylamine
Materials:
-
Tri-n-octylamine
-
1-Bromobutane
-
Acetonitrile (or another suitable polar aprotic solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tri-n-octylamine (1.0 eq) and 1-bromobutane (1.2 eq) in acetonitrile.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction by TLC or NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, N,N,N-trioctylbutan-1-aminium bromide, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Unique Reactivity of Tertiary Octylamine: Hofmann Elimination and Phase Transfer Catalysis
Tertiary amines exhibit unique reactivity patterns that are not accessible to their primary and secondary counterparts.
Hofmann Elimination
Tertiary amines can be converted into quaternary ammonium hydroxides, which upon heating, undergo an E2 elimination reaction to form an alkene and a tertiary amine. This reaction, known as the Hofmann elimination, characteristically follows the "Hofmann rule," yielding the least substituted alkene as the major product.[1][4][5] Primary and secondary amines do not undergo this reaction directly but must first be exhaustively alkylated to the quaternary ammonium salt.
Caption: Workflow for the Hofmann Elimination of a Tertiary Amine.
Experimental Protocol: Hofmann Elimination of a Tetraoctylammonium Hydroxide (Conceptual)
Note: This is a conceptual protocol as the direct Hofmann elimination of tetraoctylammonium hydroxide is not a common textbook example. The principles, however, remain the same.
Materials:
-
Tetraoctylammonium bromide (synthesized from tri-n-octylamine and 1-bromooctane)
-
Silver(I) oxide (Ag₂O)
-
Deionized water
-
High-boiling point, inert solvent (e.g., mineral oil)
Procedure:
-
Preparation of Tetraoctylammonium Hydroxide:
-
Dissolve tetraoctylammonium bromide in a mixture of water and a suitable organic solvent (e.g., ethanol).
-
Add a slurry of silver(I) oxide in water to the solution.
-
Stir the mixture vigorously at room temperature for several hours. The silver bromide will precipitate.
-
Filter the mixture to remove the silver bromide precipitate. The filtrate contains the tetraoctylammonium hydroxide.
-
-
Elimination Reaction:
-
Carefully remove the solvent from the filtrate under reduced pressure at low temperature to avoid premature decomposition.
-
The resulting tetraoctylammonium hydroxide is then heated, typically in a high-boiling point solvent or neat under vacuum, to 100-200 °C.[6]
-
The alkene product (1-octene) and the tertiary amine (tri-n-octylamine) are formed and can be collected by distillation.
-
Phase Transfer Catalysis
Tertiary octylamine can be readily converted into a quaternary ammonium salt, such as tetraoctylammonium bromide (TOAB). Due to the long alkyl chains, TOAB is soluble in organic solvents while also being a salt. This amphiphilic nature allows it to act as a phase transfer catalyst (PTC), shuttling anionic reagents from an aqueous phase into an organic phase to react with an organic-soluble substrate.[7][8][9] Primary and secondary amines are generally not used for this purpose as they can react with the substrate themselves.
Caption: Mechanism of Phase Transfer Catalysis using a Quaternary Ammonium Salt.
Conclusion
The comparative reactivity of primary, secondary, and tertiary octylamines provides a clear and compelling illustration of fundamental principles in organic chemistry.
-
Primary n-octylamine is the most reactive in N-acylation and nucleophilic substitution reactions where steric hindrance is a key factor. However, its propensity for overalkylation can be a synthetic challenge.
-
Secondary di-n-octylamine exhibits intermediate reactivity, often providing a balance between reactivity and selectivity. Its increased steric bulk compared to the primary amine slows down reactions but can also mitigate unwanted side reactions.
-
Tertiary tri-n-octylamine , while largely unreactive as a nucleophile in substitution and acylation reactions due to severe steric hindrance, opens up unique synthetic pathways. Its ability to form quaternary ammonium salts makes it a precursor for Hofmann elimination and an excellent starting material for the synthesis of phase transfer catalysts.
For the medicinal chemist and process developer, a nuanced understanding of these differences is not merely academic; it is a practical tool for designing efficient, selective, and robust synthetic routes to novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tetraoctylammonium bromide - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Octylamine Hydrochloride
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of octylamine hydrochloride, a common reagent in research and drug development. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that every step is understood within the context of its chemical properties and the governing regulatory landscape. Our objective is to provide a self-validating system for handling this compound, from the point of generation to its final disposal, ensuring the safety of personnel and adherence to the highest standards of scientific practice.
Hazard Profile and Immediate Safety Protocols
Understanding the intrinsic hazards of this compound is the first step in managing its waste stream effectively. It is a white to almost-white crystalline powder that presents several health risks upon exposure.[1]
Table 1: Hazard Summary for this compound
| Property | Description | Sources |
| Physical State | Crystalline Powder | [1] |
| Appearance | White to almost white | [1] |
| Primary Hazards | Irritating to eyes, skin, and respiratory system; Harmful if swallowed. | [1][2] |
| Target Organs | Eyes, Skin, Respiratory System | [1] |
| Incompatibilities | Strong oxidizing agents | [2] |
| Decomposition | Hazardous decomposition products include hydrogen chloride, carbon monoxide, and oxides of nitrogen.[2] | [2] |
Required Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solution, or waste), the following PPE is mandatory to mitigate exposure risks. The rationale for each is grounded in the compound's known irritant properties.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles. A face shield may be required for operations with a high risk of splashing or dust generation. This is to prevent eye irritation or chemical conjunctivitis.[1][2]
-
Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). This prevents skin irritation, a primary hazard of the compound.[1]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] This is critical to avoid respiratory tract irritation.[1][2]
-
Protective Clothing: A lab coat is required. For larger quantities or spill cleanup, chemical-resistant clothing may be necessary to prevent skin contact.[3]
Immediate First Aid Measures
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes.[1][2] Seek medical aid.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical help.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][2] Rinse the mouth with water and call a poison control center or doctor immediately.[4]
Waste Characterization and Regulatory Framework
This compound waste is classified as hazardous chemical waste. This designation is not arbitrary; it is based on its characteristics and is regulated by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] All disposal procedures must comply with federal, state, and local regulations.
Your laboratory or institution is considered a hazardous waste generator and will have a specific generator status (e.g., Very Small, Small, or Large Quantity Generator) which dictates accumulation time limits and other requirements.[6][7] It is imperative to be familiar with your institution's specific policies, which are designed to maintain compliance with these regulations.
On-Site Waste Accumulation and Handling
Proper accumulation is the first logistical step in the disposal process. All this compound waste, regardless of form, must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][9]
Protocol 3.1: Waste Collection and Storage
-
Container Selection:
-
Select a chemically compatible container with a secure, tight-fitting lid. Plastic containers are generally preferred for solid waste.[8]
-
Ensure the container is in good condition, free from cracks or residue.
-
Never use a container that previously held an incompatible chemical, such as a strong oxidizing agent.[2]
-
-
Waste Collection:
-
Solid Waste: Carefully place solid this compound, contaminated PPE (gloves, weigh boats), and spill cleanup materials into the designated waste container. Minimize dust generation during transfer.[1]
-
Liquid Waste: If working with solutions, collect all waste solutions in a compatible, sealed container. Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Storage in SAA:
Spill Management and Decontamination
Accidental spills require a swift and systematic response to prevent exposure and environmental contamination. The procedure varies based on the scale of the spill.
Protocol 4.1: Minor Spill Cleanup (Dry Powder)
This protocol applies to small amounts of spilled solid material that can be managed safely by trained laboratory personnel.
-
Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.[1]
-
Don PPE: Wear all PPE as described in Section 1.1.
-
Contain & Collect: Gently sweep or vacuum the solid material.[1] Crucially, avoid any actions that generate dust. [1] Place the collected material into your labeled hazardous waste container.
-
Decontaminate: Once the solid is removed, decontaminate the spill surface. Thoroughly wash the area with soap and water.[10]
-
Dispose: Place all contaminated cleaning materials (e.g., absorbent pads, wipes) into the hazardous waste container.[10]
Protocol 4.2: Major Spill or Liquid Solution Cleanup
This protocol applies to larger spills or spills of this compound solutions.
-
Evacuate & Alert: Evacuate all non-essential personnel and alert your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Control & Contain: If safe to do so, prevent the spill from spreading by creating a dike around the edges with an inert absorbent material like vermiculite or cat litter.[11]
-
Absorb: Working from the outside in, apply the absorbent material over the entire spill.[11]
-
Collect: Once the material is fully absorbed, carefully scoop the residue into a designated hazardous waste container using spark-proof tools.[11][12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[10] Test the area to ensure decontamination is complete if necessary. Special decontamination solutions for amines are also commercially available.[13]
-
Package Waste: Seal all containers holding spill residue and contaminated PPE. Ensure they are properly labeled for pickup by EHS or a licensed contractor.[10]
Final Disposal Pathway
This compound waste cannot be disposed of in standard trash or down the drain.[14][15] The accepted and environmentally responsible method for final disposal is through a licensed professional waste disposal service.
The most common disposal route is incineration in a chemical incinerator equipped with an afterburner and scrubber .[15] This high-temperature process is necessary to destroy the organic amine structure and to "scrub" or neutralize the acidic hydrogen chloride gas that is produced during decomposition.[2]
The following diagram illustrates the decision-making process for managing this compound waste from generation to final disposal.
Caption: Workflow for this compound Waste Management.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | CAS#:142-95-0 | Chemsrc [chemsrc.com]
- 3. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. medlabmag.com [medlabmag.com]
- 7. epa.gov [epa.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. acs.org [acs.org]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. international.skcinc.com [international.skcinc.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Mastering the Safe Handling of Octylamine Hydrochloride: A Guide for the Modern Laboratory
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of scientific discovery, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for working with Octylamine Hydrochloride (CAS RN: 142-95-0), a common reagent in various research and development applications. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights.
Understanding the Hazard Profile of this compound
This compound is a white to almost white crystalline powder that is classified as an irritant.[1] It is crucial to understand its primary hazards to implement the appropriate safety protocols.
-
Irritant: Causes irritation to the eyes, skin, and respiratory tract.[1][2]
-
Harmful if Swallowed: Ingestion can lead to gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1]
-
Potential for Delayed Effects: Chronic exposure may lead to delayed health effects.[1]
A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the first step in a robust safety plan. Always review the SDS before working with any new chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item; it is a critical decision based on a risk assessment of the procedures to be performed. The causality behind each piece of equipment is rooted in preventing the specific hazards of this compound from causing harm.
| PPE Component | Specification | Rationale for Use with this compound |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes, preventing severe eye irritation and chemical conjunctivitis.[1][2] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin irritation upon contact.[3] Do not use latex gloves.[3] |
| Body Protection | A chemical-resistant lab coat or apron. | Protects against spills and contamination of personal clothing.[1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Necessary when handling large quantities, if dust generation is likely, or in poorly ventilated areas to prevent respiratory tract irritation.[1][2] |
Expert Insight: The choice of glove material is critical. While nitrile gloves are a common and effective choice for many laboratory chemicals, always consult a glove compatibility chart for the specific chemical you are handling to ensure adequate protection.
Safe Handling and Storage: A Procedural Approach
Adherence to proper handling and storage procedures is fundamental to preventing accidental exposure and maintaining the integrity of the chemical.
Handling:
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust particles.[1]
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating airborne dust.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Practice Good Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[3]
Storage:
-
Keep Containers Tightly Closed: Store this compound in a tightly sealed container to prevent contamination and absorption of moisture.[1]
-
Store in a Cool, Dry Place: Designate a cool, dry, and well-ventilated storage area away from incompatible materials such as strong oxidizing agents.[1][2]
Emergency Procedures: A Step-by-Step Response Plan
In the event of an accidental exposure or spill, a swift and informed response is critical to mitigating harm.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Spill Response Workflow:
A spill of this compound should be handled promptly and safely. The following workflow provides a logical sequence of actions to ensure a thorough and safe cleanup.
Caption: Workflow for the safe cleanup of an this compound spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is an essential component of the chemical's lifecycle and a matter of environmental responsibility.
-
Chemical Waste: Dispose of unused this compound in a designated hazardous waste container, clearly labeled with the chemical name and associated hazards.
-
Contaminated Materials: Any materials used to clean up a spill, such as absorbent pads, as well as contaminated PPE (e.g., gloves), should be placed in a sealed, labeled hazardous waste container for disposal.
-
Follow Regulations: All chemical waste disposal must be conducted in strict accordance with federal, state, and local regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can confidently and safely handle this compound, ensuring the well-being of your team and the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
